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  • Product: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
  • CAS: 97025-16-6

Core Science & Biosynthesis

Foundational

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate: A Strategic Scaffold for Resorcinolic & Flavonoid Drug Discovery

[1] Technical Guide | Version 1.0 Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 97025-16-6) represents a "privileged scaffold" in medicinal chemistry, primarily due to the electronic synergy betwe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Technical Guide | Version 1.0

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 97025-16-6) represents a "privileged scaffold" in medicinal chemistry, primarily due to the electronic synergy between its electron-rich aromatic ring and the versatile


-keto ester functionality.[1] This molecule serves as a critical intermediate in the synthesis of resorcinolic lipids (cannabinoid precursors), substituted coumarins, and flavonoids. This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in high-value drug development pipelines.[1]

Part 1: Structural Analysis & Physicochemical Profile[1]

The utility of this molecule stems from its "Push-Pull" electronic architecture.[1] The 3,5-dimethoxy substituents strongly donate electron density to the phenyl ring (via resonance), activating it for electrophilic aromatic substitution, while the


-keto ester tail provides a dual electrophilic/nucleophilic platform for cyclization.
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
Common Name Ethyl 3,5-dimethoxybenzoylacetate
CAS Number 97025-16-6
Molecular Formula

Molecular Weight 252.26 g/mol
Appearance Viscous pale yellow oil to low-melting solid
Boiling Point ~360°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in

pKa (C-2) ~11.0 (Active methylene)
Electronic Reactivity Map
  • C-1 (Ester Carbonyl): Susceptible to transesterification and amidation.[1]

  • C-2 (Active Methylene): Highly acidic (

    
    ); primary site for alkylation and Knoevenagel condensation.[1]
    
  • C-3 (Ketone Carbonyl): Hard electrophile; site of nucleophilic attack (e.g., Grignard, reduction).[1]

  • Aromatic Ring: Activated at ortho and para positions relative to methoxy groups, facilitating ring closure reactions.[1]

Part 2: High-Fidelity Synthesis (The Meldrum's Acid Route)

While traditional Claisen condensation (acetophenone + diethyl carbonate) is viable for industrial bulk, it often suffers from self-condensation side products.[1] For research and high-purity applications, the Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Route is the superior "Gold Standard."[1] It proceeds under neutral conditions during the alcoholysis step, preventing premature decarboxylation.

Mechanistic Workflow
  • Acylation: 3,5-Dimethoxybenzoic acid is converted to its acid chloride.[1]

  • C-Acylation: Reaction with Meldrum's acid creates an acyl-Meldrum's intermediate.[1]

  • Alcoholysis: Thermal decomposition in ethanol yields the target

    
    -keto ester with loss of acetone and 
    
    
    
    .[1]

Synthesis Start 3,5-Dimethoxybenzoic Acid Step1 Acid Chloride Formation Start->Step1 SOCl2, DMF (cat) Inter Acyl-Meldrum's Adduct Step1->Inter Meldrum's Acid, Pyridine, DCM, 0°C Step3 Ethanolysis (Reflux) Inter->Step3 EtOH, Reflux Product Ethyl 3-(3,5-dimethoxyphenyl)- 3-oxopropanoate Step3->Product -CO2, -Acetone

Figure 1: The Oikawa-Meldrum’s Acid synthesis pathway offers high regioselectivity and purity compared to Claisen condensation.[1]

Detailed Experimental Protocol

Objective: Synthesis of 10g scale Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate.

Step 1: Preparation of 3,5-Dimethoxybenzoyl Chloride

  • Dissolve 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in anhydrous DCM (100 mL) under

    
     atmosphere.
    
  • Add catalytic DMF (3 drops).[1]

  • Add oxalyl chloride (7.0 mL, 82.3 mmol) dropwise at 0°C.

  • Stir at room temperature for 3 hours until gas evolution ceases.

  • Concentrate in vacuo to yield the crude acid chloride (use immediately).

Step 2: Acylation of Meldrum's Acid

  • Dissolve Meldrum's acid (8.7 g, 60.4 mmol) in anhydrous DCM (80 mL) and cool to 0°C.

  • Add dry pyridine (10.6 mL, 131 mmol) slowly (exothermic).

  • Add the crude acid chloride (dissolved in 20 mL DCM) dropwise over 30 minutes, maintaining temp < 5°C.

  • Stir for 1 hour at 0°C, then 2 hours at room temperature.

  • Wash: Wash organic layer with 1M HCl (2x), water (2x), and brine.[1] Dry over

    
    .[1]
    
  • Evaporate solvent to obtain the Acyl-Meldrum's intermediate (solid/oil).[1]

Step 3: Alcoholysis

  • Dissolve the intermediate in absolute Ethanol (150 mL).

  • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Concentrate solvent.[1][2]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Expectation: 75–85%.[1]

Part 3: Reactivity Landscape & Applications

The strategic value of this molecule lies in its ability to access two major classes of pharmacophores: Cannabinoids (Resorcinols) and Coumarins .

Pathway A: Synthesis of Olivetol Analogs (Cannabinoid Precursors)

The 3,5-dimethoxy ring mimics the substitution pattern of the resorcinol core found in cannabinoids (CBD/THC).

  • Mechanism: The

    
    -keto ester undergoes alkylation at the active methylene (C-2) with an alkyl halide (e.g., n-pentyl iodide), followed by decarboxylation and demethylation.[1]
    
  • Result: 5-alkyl-1,3-benzenediols (Olivetol analogs).[1]

Pathway B: Pechmann Condensation (Coumarins)

Reaction with phenols in the presence of Lewis acids (


 or 

) leads to 4-arylcoumarins, which are potent scaffolds for anti-coagulant and anti-cancer therapies.[1]

Reactivity Core Ethyl 3-(3,5-dimethoxyphenyl)- 3-oxopropanoate Alk C2-Alkylation Core->Alk Base/R-X Red C3-Reduction Core->Red NaBH4 or Ru-BINAP (Asymmetric) Cond Cyclocondensation Core->Cond Phenols/Lewis Acid Oliv Olivetol Analogs (Cannabinoid Precursors) Alk->Oliv 1. Hydrolysis 2. Decarboxylation 3. BBr3 Demethylation Diol 1,3-Diols (Chiral Building Blocks) Red->Diol Coum 4-Arylcoumarins (Antineoplastics) Cond->Coum Pechmann Reaction

Figure 2: Divergent synthesis pathways.[1] The C2-alkylation route is critical for generating the resorcinol core of cannabinoids.

Part 4: Critical Handling & Safety

Stability[1][5]
  • Keto-Enol Tautomerism: In solution (

    
    ), the molecule exists in equilibrium between keto and enol forms.[1] NMR will show split signals (enol proton typically >12 ppm).[1]
    
  • Decarboxylation: Avoid prolonged exposure to strong aqueous acids at high temperatures unless decarboxylation is the intended step (conversion to ketone).[1]

Safety Hazards[1]
  • Irritant: Treat as a skin and eye irritant.[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which generate the enolate).[1]

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][3][4] 2. A general and versatile synthesis of beta-keto esters.[1][5] Journal of Organic Chemistry.[1] Link[1]

  • BLDpharm. (2024).[1] Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Product Specification (CAS 97025-16-6).[1][6]Link[1]

  • Razdan, R. K. (1981).[1] The Total Synthesis of Cannabinoids.[7] In: The Total Synthesis of Natural Products. Wiley-Interscience.[1] (Contextual grounding for resorcinol synthesis).

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters.[1][8] Organic Syntheses, 91, 248-259.[1] Link[1]

Sources

Exploratory

Technical Monograph: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Content Type: Technical Guide / Chemical Property Whitepaper Subject: CAS 97025-16-6 | -Keto Ester Scaffold Date: October 24, 2025 Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS 97025-16-6) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Chemical Property Whitepaper Subject: CAS 97025-16-6 |


-Keto Ester Scaffold
Date:  October 24, 2025

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS 97025-16-6) represents a critical C3 building block in organic synthesis, specifically functioning as a


-keto ester  synthon. Its structural uniqueness lies in the electron-rich 3,5-dimethoxyaryl motif, which imparts distinct electronic properties to the carbonyl center and the active methylene group. This compound is extensively utilized in the design of heterocyclic pharmacophores, including coumarins, quinolines, and pyrazoles, serving as a precursor for anti-inflammatory and antineoplastic agents.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles, grounded in mechanistic chemical logic.

Physicochemical Profile

The molecule consists of a 1,3-dicarbonyl system flanked by an ethyl ester and a 3,5-dimethoxyphenyl ring. The presence of the methoxy groups increases the electron density on the aromatic ring, influencing the electrophilicity of the


-carbonyl.
PropertyDataNote
IUPAC Name Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
CAS Number 97025-16-6
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 252.26 g/mol
Physical State Low-melting solid or viscous oilDependent on purity/polymorph
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in

Lipophilic nature (cLogP ~1.[1][2]8)
Acidity (

)
~11 (Active Methylene)Estimated for

-protons
Tautomerism Keto

Enol
Stabilized by conjugation with aryl ring

Structural Analysis: Keto-Enol Tautomerism

A defining characteristic of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is its keto-enol tautomerism . Unlike simple aliphatic


-keto esters, the enol form here is significantly stabilized by extended conjugation with the electron-rich 3,5-dimethoxyphenyl ring and intramolecular hydrogen bonding with the ester carbonyl.
  • Keto Form: Favored in polar aprotic solvents (e.g., DMSO, DMF). Reactive species for nucleophilic additions.

  • Enol Form: Favored in non-polar solvents (

    
    , Hexane) and essential for chelation-controlled reactions.
    
Mechanism of Tautomeric Stabilization

The 3,5-dimethoxy substituents act as


-donors (+M effect), increasing the electron density of the aromatic ring. This electron push stabilizes the enol double bond via resonance, making the enol content higher than in unsubstituted benzoyl acetates.

Tautomerism Keto Keto Form (Active Methylene) Enol Enol Form (Resonance Stabilized) Keto->Enol Proton Transfer Enol->Keto Chelate Intramolecular H-Bonding (6-membered ring) Enol->Chelate Stabilization

Figure 1: Tautomeric equilibrium favoring the enol form via intramolecular hydrogen bonding and aryl conjugation.

Synthetic Pathways[4]

High-purity synthesis is required to avoid decarboxylation byproducts. Two primary authoritative routes are employed in industrial and research settings.

Route A: Masamune-Brooks Homologation (High Fidelity)

This method is preferred for its mild conditions, utilizing 1,1'-carbonyldiimidazole (CDI) to activate 3,5-dimethoxybenzoic acid, followed by condensation with a magnesium malonate enolate.

  • Activation: 3,5-Dimethoxybenzoic acid + CDI

    
     Acyl Imidazole.
    
  • Nucleophilic Attack: Acyl Imidazole +

    
     (Magnesium ethyl malonate).
    
  • Decarboxylation: Spontaneous loss of

    
     drives the reaction to completion.
    
Route B: Claisen Condensation (Traditional)

Reaction of 3,5-dimethoxyacetophenone with diethyl carbonate in the presence of a strong base (NaH).

  • Note: This route requires anhydrous conditions to prevent hydrolysis of the ester.

Synthesis Acid 3,5-Dimethoxybenzoic Acid CDI CDI Activation (THF, r.t.) Acid->CDI Acetophenone 3,5-Dimethoxyacetophenone NaH NaH, Diethyl Carbonate (Reflux) Acetophenone->NaH Intermediate Acyl Imidazole Intermediate CDI->Intermediate Product Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate NaH->Product - EtOH Intermediate->Product + MgMalonate - CO2 MgMalonate Mg(O2CCH2CO2Et)2 (Magnesium Monoethyl Malonate)

Figure 2: Convergent synthetic pathways. Route A (Left) is preferred for scale-up due to milder conditions.

Reactivity & Transformations

The chemical utility of this scaffold stems from its three reactive centers:

  • Electrophilic Carbonyl (C3): Susceptible to nucleophilic attack (e.g., hydrazine).

  • Active Methylene (C2): Highly acidic (

    
    ); site of alkylation or Knoevenagel condensation.
    
  • Ester Group (C1): Site for amidation or hydrolysis.

Heterocycle Synthesis

This molecule is a "privileged structure" for synthesizing nitrogen and oxygen heterocycles.

  • Pyrazoles: Reaction with hydrazines (

    
    ) leads to cyclization forming 3-(3,5-dimethoxyphenyl)-pyrazoles.
    
  • Coumarins (Pechmann Condensation): Condensation with phenols in the presence of acid catalysts (

    
     or Lewis acids) yields 4-arylcoumarins.
    
  • Dihydropyrimidines (Biginelli Reaction): Three-component reaction with urea and an aldehyde.

Knoevenagel Condensation

Reaction with aldehydes at the C2 position yields


-unsaturated dicarbonyls (chalcone analogues), which are potent Michael acceptors.

Reactivity Core Ethyl 3-(3,5-dimethoxyphenyl) -3-oxopropanoate Pyrazole Pyrazoles (Anti-inflammatory) Core->Pyrazole Cyclocondensation Benzylidene Benzylidene Derivatives (Michael Acceptors) Core->Benzylidene Knoevenagel Coumarin Coumarins (Antioxidant) Core->Coumarin Pechmann Hydrazine Hydrazines (R-NHNH2) Hydrazine->Pyrazole Aldehyde Aldehydes (R-CHO) Aldehyde->Benzylidene Phenol Phenols (Acid Cat.) Phenol->Coumarin

Figure 3: Divergent synthesis of bioactive heterocycles from the core scaffold.

Experimental Protocols

Protocol 1: Synthesis via Masamune-Brooks Method

Rationale: This method avoids the harsh conditions of Claisen condensation and provides higher yields.

  • Reagents: 3,5-Dimethoxybenzoic acid (10 mmol), CDI (11 mmol), Magnesium ethoxide, Mono-ethyl malonate.

  • Activation: Dissolve acid in anhydrous THF (50 mL). Add CDI portion-wise at

    
    . Stir at room temperature for 1 hour.
    
  • Enolate Preparation: In a separate flask, prepare magnesium mono-ethyl malonate by treating mono-ethyl malonate with magnesium ethoxide in THF.

  • Coupling: Transfer the acyl imidazole solution to the magnesium enolate solution. Stir at room temperature for 12 hours.

  • Workup: Quench with 1M HCl (careful

    
     evolution). Extract with Ethyl Acetate (
    
    
    
    mL). Wash organic layer with saturated
    
    
    and brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

Protocol 2: Synthesis of 3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-ol

Rationale: Demonstrates the 1,3-dinucleophilic attack of hydrazine.

  • Reagents:

    
    -keto ester (1 mmol), Hydrazine hydrate (1.2 mmol), Ethanol (5 mL).
    
  • Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise.

  • Reflux: Heat the mixture to reflux for 3 hours. Monitor by TLC.

  • Isolation: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from ethanol/water.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Use a chemical fume hood to avoid inhalation of dust/vapors.

  • Storage: Store in a cool (

    
    ), dry place under inert atmosphere (
    
    
    
    ) if possible, as
    
    
    -keto esters can slowly hydrolyze or decarboxylate upon prolonged exposure to moisture and heat.

References

  • PubChem. Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Compound Summary. National Library of Medicine. [Link] (Accessed Oct 2025).

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (General reference for Claisen/Masamune-Brooks mechanisms).

Sources

Foundational

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate CAS number

Technical Whitepaper: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (also known as ethyl 3,5-dimethoxybenzoylacetate) represents a critical pharmacophore sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (also known as ethyl 3,5-dimethoxybenzoylacetate) represents a critical pharmacophore scaffold in medicinal chemistry.[1] Structurally, it is a


-keto ester featuring an electron-rich resorcinol-mimetic ring.[1] Its utility extends beyond simple building blocks; it acts as a linchpin in the synthesis of coumarins , quinolines , and cannabinoid analogs .

This guide addresses the technical challenges often overlooked in standard literature: the management of keto-enol tautomerism during purification, the suppression of decarboxylation during scale-up, and the specific advantages of Meldrum’s acid activation over traditional Claisen condensation.[1]

Chemical Profile & Physicochemical Properties

The compound exists in a dynamic equilibrium between its keto and enol forms.[1] Understanding this duality is essential for accurate analytical characterization and reactivity prediction.[1]

PropertySpecification
CAS Number 97025-16-6
IUPAC Name Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
Molecular Formula

Molecular Weight 252.26 g/mol
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
pKa (Estimated) ~10.5 (active methylene)

The Tautomerism Factor: Unlike simple esters, the methylene protons at the


-position are highly acidic, flanked by two carbonyls.[1] In solution (especially 

), NMR analysis typically reveals a mixture of the keto form (singlet at

~3.9 ppm) and the enol form (vinylic singlet at

~5.6 ppm and broad -OH signal).[1]

Synthetic Methodologies

We present two distinct protocols. Method A is the "Gold Standard" for research-grade purity, minimizing side reactions.[1] Method B is the industrial standard for cost-efficiency.[1]

Method A: The Meldrum’s Acid Route (High Fidelity)

Recommended for Drug Discovery & Library Synthesis[1]

This route avoids the harsh basic conditions of Claisen condensation, preventing O-alkylation byproducts and preserving sensitive functional groups.[1]

Mechanism: Acylation of Meldrum's acid followed by alcoholysis.[1]

Protocol:

  • Activation: Dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM. Add EDC

    
    HCl (1.2 eq) and DMAP (1.5 eq).[1] Stir at 
    
    
    
    for 30 min.
  • Adduct Formation: Add Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq).[1] Allow to warm to RT and stir for 4 hours.

    • Checkpoint: Monitor TLC for the disappearance of the benzoic acid. The intermediate acyl-Meldrum's acid is distinctively polar.[1]

  • Workup 1: Wash with 1M HCl to remove urea byproducts and DMAP.[1] Dry organic layer (

    
    ) and concentrate in vacuo.[1]
    
  • Alcoholysis: Dissolve the crude residue in absolute Ethanol.[1] Heat to reflux (

    
    ) for 4 hours.
    
    • Reaction Logic: The unstable intermediate undergoes thermal decarboxylation and ring-opening by ethanol attack.[1]

  • Purification: Evaporate ethanol. Purify via flash column chromatography (Hexane:EtOAc 80:20).

Yield Expectation: 85-92%

Method B: Claisen Condensation (Scale-Up)

Recommended for Multi-Gram/Kilogram Synthesis[1]

Protocol:

  • Base Preparation: Suspend NaH (60% in oil, 2.2 eq) in dry Toluene or THF.

  • Condensation: Add Diethyl Carbonate (3.0 eq). Heat to

    
    .
    
  • Addition: Dropwise add 3,5-dimethoxyacetophenone (1.0 eq) over 1 hour.

    • Safety Note: Massive hydrogen gas evolution.[1] Ensure adequate venting.[1]

  • Quench: Cool to

    
    . Quench carefully with Glacial Acetic Acid/Ice water.[1]
    
    • Critical Step: Do not use strong mineral acids (HCl) initially, as this promotes decarboxylation of the

      
      -keto acid if hydrolysis occurs.[1]
      

Visualization of Synthetic Logic

The following diagram illustrates the superior selectivity of the Meldrum's Acid pathway compared to the Claisen route.

SynthesisPathways Start 3,5-Dimethoxybenzoic Acid Activation Activation (EDC/DMAP) Start->Activation Step 1 Meldrums Meldrum's Acid Adduct Activation->Meldrums + Meldrum's Acid Reflux Ethanolysis (Reflux) Meldrums->Reflux - Acetone - CO2 Product Ethyl 3-(3,5-dimethoxyphenyl) -3-oxopropanoate Reflux->Product Nucleophilic Attack Acetophenone 3,5-Dimethoxy- acetophenone Base NaH / Diethyl Carbonate Acetophenone->Base Claisen Route Base->Product Condensation

Figure 1: Comparative Synthetic Pathways. The Meldrum's Acid route (top) offers milder conditions compared to the Claisen condensation (bottom).

Applications in Drug Discovery

The 3,5-dimethoxy substitution pattern is not arbitrary; it mimics the A-ring of flavonoids and the resorcinol core of cannabinoids.[1]

A. Synthesis of 5,7-Dimethoxycoumarins (Pechmann Condensation)

Reaction with phenols (e.g., resorcinol or phloroglucinol) in the presence of Lewis acids (


 or 

) yields coumarin derivatives.[1] These are potent scaffolds for:
  • Anticoagulants (Warfarin analogs).[1]

  • Fluorescent probes for biological imaging.[1]

B. Hantzsch Dihydropyridine Synthesis

Condensation with an aldehyde and ammonia yields 1,4-dihydropyridines.[1]

  • Target: Calcium channel blockers (nifedipine analogs).[1]

  • Advantage: The 3,5-dimethoxy group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) permeability.[1]

C. Cannabinoid Mimetics

The compound serves as a precursor to olivetol analogs.[1] By alkylating the active methylene at C-2 followed by cyclization, researchers can synthesize resorcinol cores essential for CB1/CB2 receptor ligands.[1]

Analytical Validation & Handling

NMR Interpretation Guide

When validating the synthesized product, do not reject the batch if you see "impurity" peaks at ~5.6 ppm and ~12 ppm.

  • Keto Form:

    
     3.92 (s, 2H, -CH 2-).[1]
    
  • Enol Form:

    
     5.61 (s, 1H, =CH -) and 
    
    
    
    12.1 (s, 1H, -OH , exchangeable).[1]
  • Ratio: Typically 3:1 (Keto:Enol) in

    
    .[1]
    
Storage & Stability
  • Temperature: Store at 2-8°C.

  • Atmosphere: Hygroscopic.[1] Store under Argon.[1]

  • Shelf Life: 12 months. Degradation is marked by the smell of ethanol (hydrolysis) or acetic acid (decarboxylation).[1]

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2] 2. A general and versatile synthesis of beta-keto esters.[1] Journal of Organic Chemistry.[1]

  • BLD Pharm. (2024).[1] Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Product Monograph.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][3] Oxford University Press.[1] (Chapter on Claisen Condensations and Enolate Chemistry).

  • PubChem. (2024).[1][4] Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Compound Summary.[1]

  • Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: Beta-Keto Esters Handling.

Sources

Exploratory

Starting materials for Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate synthesis

A Comparative Technical Guide for Process Chemists Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (also known as ethyl 3,5-dimethoxybenzoylacetate) is a critical -keto ester scaffold used in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (also known as ethyl 3,5-dimethoxybenzoylacetate) is a critical


-keto ester scaffold used in the synthesis of polyketide mimics, resorcinol derivatives, and pharmaceutical intermediates including curcuminoids and stilbenoids.

This guide outlines two distinct synthetic pathways:

  • The "Gold Standard" Oikawa Protocol: A highly regioselective acylation of Meldrum’s acid followed by alcoholysis. This route is preferred for high-purity applications (GLP/GMP) due to its mild conditions and lack of O-alkylation side products.

  • The Industrial Claisen Condensation: A scalable, cost-effective route utilizing acetophenone derivatives, best suited for commodity-scale production where downstream purification capabilities are robust.

Part 1: Strategic Retrosynthesis & Starting Material Selection

The selection of starting materials dictates the impurity profile and safety engineering of the process. We evaluate the two primary disconnections below.

Visualizing the Disconnection Strategy

The following diagram illustrates the retrosynthetic logic, separating the "Acid Route" (Meldrum's) from the "Ketone Route" (Claisen).

Retrosynthesis Target Target Molecule Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate MeldrumsAdduct Acyl Meldrum's Acid Intermediate Target->MeldrumsAdduct Alcoholysis (EtOH/Δ) Enolate Enolate Intermediate Target->Enolate Acid Quench AcidChloride 3,5-Dimethoxybenzoyl Chloride MeldrumsAdduct->AcidChloride Acylation (+ Meldrum's Acid) StartAcid Starting Material A 3,5-Dimethoxybenzoic Acid (CAS: 1132-21-4) AcidChloride->StartAcid Activation (SOCl2) StartKetone Starting Material B 3,5-Dimethoxyacetophenone (CAS: 39159-22-1) Enolate->StartKetone Claisen Condensation (+ NaH/Diethyl Carbonate) Carbonate Diethyl Carbonate Enolate->Carbonate

Figure 1: Retrosynthetic tree comparing the Acid Chloride/Meldrum's Acid route (left) vs. the Acetophenone/Carbonate route (right).

Comparative Analysis of Starting Materials[1]
FeaturePathway A: 3,5-Dimethoxybenzoic AcidPathway B: 3,5-Dimethoxyacetophenone
CAS Number 1132-21-439159-22-1
Reagent Class Benzoic Acid DerivativeAcetophenone Derivative
Key Reagents Thionyl Chloride, Meldrum's Acid, PyridineSodium Hydride (NaH), Diethyl Carbonate
Process Safety Moderate: SO

/HCl off-gassing.
High Risk: H

gas evolution; pyrophoric NaH.
Selectivity High: Exclusive C-acylation.Medium: Risk of O-alkylation or self-condensation.
Atom Economy Lower (Loss of CO

and Acetone).
Higher (Loss of Ethanol only).
Recommendation Primary Choice for Lab/Pilot Scale. Choice for Bulk Manufacturing (>100kg).

Part 2: The Gold Standard Protocol (Meldrum's Acid Route)

This protocol is based on the methodology established by Oikawa et al. It utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a masked malonate equivalent.

Mechanism & Causality
  • Activation: The benzoic acid is converted to an acid chloride to increase electrophilicity.

  • Acylation: Meldrum's acid (pKa ~4.97) is deprotonated by pyridine and attacks the acid chloride. Pyridine is critical here; it acts as an HCl scavenger to prevent the decomposition of the acid-sensitive Meldrum's acid.

  • Alcoholysis: Heating the acyl-Meldrum's adduct in ethanol triggers a cascade: nucleophilic attack by ethanol, ring opening, and thermal decarboxylation (driving force: formation of stable CO

    
     and acetone).
    
Step-by-Step Methodology

Reagents:

  • 3,5-Dimethoxybenzoic acid (10.0 g, 54.9 mmol)

  • Thionyl chloride (SOCl

    
    ) (13.0 g, 110 mmol)
    
  • Meldrum's acid (7.9 g, 54.9 mmol)

  • Pyridine (Dry, 8.7 g, 110 mmol)

  • Dichloromethane (DCM) (anhydrous)

  • Absolute Ethanol[1][2][3]

Protocol:

  • Acid Chloride Formation:

    • In a dry 250 mL round-bottom flask (RBF) under N

      
      , suspend 3,5-dimethoxybenzoic acid in DCM (50 mL).
      
    • Add SOCl

      
       dropwise. Add a catalytic amount of DMF (2 drops).
      
    • Reflux for 2 hours until gas evolution ceases and the solution becomes clear.

    • Evaporate solvent and excess SOCl

      
      in vacuo. Redissolve the residue in dry DCM (30 mL).
      
  • Acylation of Meldrum's Acid:

    • In a separate flask, dissolve Meldrum's acid (7.9 g) in dry DCM (40 mL) and cool to 0°C.

    • Add Pyridine (8.7 g) slowly over 10 minutes. Note: Ensure temperature stays <5°C to avoid side reactions.

    • Add the prepared acid chloride solution dropwise to this mixture over 30 minutes at 0°C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Workup: Wash the organic layer with dilute HCl (1M, 2x50 mL) to remove pyridine, then with water. Dry over MgSO

      
       and concentrate to obtain the Acyl-Meldrum's intermediate (often a solid).
      
  • Alcoholysis & Decarboxylation:

    • Dissolve the crude intermediate in Absolute Ethanol (100 mL).

    • Reflux the solution for 3–4 hours. Monitor: Evolution of CO

      
       implies the reaction is proceeding.
      
    • Concentrate the ethanol in vacuo.

    • Purification: The residue is typically a yellow oil. Purify via vacuum distillation (high vacuum required) or flash chromatography (Hexane:EtOAc 8:2) to yield the target

      
      -keto ester.[4][5][6][7][8]
      

Part 3: The Industrial Alternative (Claisen Condensation)

This route is preferred when raw material cost is the primary driver and facility engineering allows for safe handling of sodium hydride.

Mechanism & Causality

A "Crossed Claisen Condensation" is performed.[7][9] We use diethyl carbonate in excess as both the electrophile and solvent to prevent the ketone enolate from reacting with itself (self-condensation).

Step-by-Step Methodology

Reagents:

  • 3,5-Dimethoxyacetophenone (10.0 g, 55.5 mmol)

  • Diethyl carbonate (30 mL, large excess)

  • Sodium Hydride (60% dispersion in oil, 4.4 g, 110 mmol)

  • Toluene (optional co-solvent)

Protocol:

  • Enolate Formation:

    • Wash NaH with dry hexane under Argon to remove mineral oil (Critical for accurate stoichiometry). Suspend the clean NaH in Diethyl Carbonate (or Toluene/DEC mix).

    • Heat the suspension to 80°C.

  • Condensation:

    • Dissolve 3,5-dimethoxyacetophenone in a minimum volume of Diethyl Carbonate.

    • Add the ketone solution dropwise to the hot NaH suspension over 45 minutes.

    • Observation: Hydrogen gas will evolve. Ensure adequate venting.

    • Continue heating at reflux for 2 hours. The mixture will solidify/thicken as the sodium enolate of the product forms.

  • Quenching & Isolation:

    • Cool the mixture to 0°C.

    • Carefully quench with Glacial Acetic Acid (diluted in water) or 1M HCl until pH ~4. Caution: Violent foaming.

    • Extract with Ethyl Acetate (3x).[10]

    • Wash combined organics with saturated NaHCO

      
       (to remove unreacted acid) and Brine.
      
    • Purification: Recrystallization from ethanol/hexane is often possible, or vacuum distillation.

Part 4: Process Control & Workflow Visualization

The following diagram details the critical decision points and in-process controls (IPC) for the recommended Meldrum's Acid pathway.

ProcessFlow Start Start: 3,5-Dimethoxybenzoic Acid Activation Activation (SOCl2 / DMF) Start->Activation IPC1 IPC: TLC/NMR (Confirm Acid Chloride) Activation->IPC1 Acylation Meldrum's Acylation (Pyridine / 0°C) IPC1->Acylation Pass IPC2 IPC: Color Change (Orange/Red) Acylation->IPC2 Reflux Ethanolysis (Reflux) IPC2->Reflux Pass Final Target: Beta-Keto Ester Reflux->Final

Figure 2: Workflow for the Oikawa Protocol with In-Process Control (IPC) points.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral data:

  • 1H NMR (CDCl3): Look for the characteristic keto-enol tautomerism.

    • Keto form: Singlet at

      
       ~3.9 ppm (2H, -CO-CH 
      
      
      
      -CO-).
    • Enol form: Singlet at

      
       ~12.5 ppm (1H, -OH , exchangeable) and olefinic proton at 
      
      
      
      ~5.6 ppm.
    • Aromatic: Two signals (2:1 ratio) for the 3,5-dimethoxy pattern (

      
       ~6.6 ppm and 
      
      
      
      ~7.1 ppm).
  • Reaction Monitoring: The disappearance of the Meldrum's adduct spot on TLC (usually lower Rf, acidic) and appearance of the ester (higher Rf).

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[6] Meldrum's acid in organic synthesis.[11][6][8][12] 2. A general and versatile synthesis of

    
    -keto esters.[6][8] The Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and magnesium monoethyl malonate. Synthesis, 1993(03), 290-292.

  • Organic Syntheses. (1950). Ethyl Benzoylacetate (Classic Claisen Procedure). Organic Syntheses, Coll.[6][8] Vol. 3, p.379.

  • Taber, D. F., et al. (1995).

    
    -Keto Esters: The Claisen Condensation.[4][5][7][9][13] Journal of Chemical Education, 72(10), 949. 
    

Sources

Foundational

Precision Synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate: A Kinetic and Thermodynamic Control Strategy

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate via Claisen Condensation. Executive Summary & Mechanistic Rationale Target Molecule: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate via Claisen Condensation.

Executive Summary & Mechanistic Rationale

Target Molecule: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate CAS Registry Number: (Analogous derivatives often used in polyketide synthesis) Core Application: Key intermediate for resorcinol-scaffold drugs, polyketide mimetics, and coumarin synthesis.

The synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate via Claisen condensation presents a specific challenge in physical organic chemistry: Electrophilic Deactivation . The 3,5-dimethoxy substitution pattern on the aromatic ring acts as a strong electron-donating group (EDG) via resonance (+M effect). This significantly increases the electron density at the carbonyl carbon of the benzoate precursor, rendering it less susceptible to nucleophilic attack by the enolate of ethyl acetate.

Consequently, a standard "textbook" Claisen protocol often results in poor conversion or predominant self-condensation of the ethyl acetate (yielding ethyl acetoacetate). To overcome this, this guide details a Thermodynamically Driven Mixed Claisen Protocol utilizing high-temperature reflux and irreversible deprotonation to force the equilibrium toward the target


-keto ester.

Reaction Engineering: The "Why" Behind the Protocol

To achieve high fidelity in this transformation, three Critical Process Parameters (CPPs) must be controlled:

A. The Electrophile-Nucleophile Balance
  • The Problem: The enolate of ethyl acetate is a hard nucleophile. It reacts faster with the more electrophilic ethyl acetate (self-condensation) than with the electron-rich ethyl 3,5-dimethoxybenzoate (cross-condensation).

  • The Solution: We utilize Ethyl Acetate as the Solvent . By using a massive excess (10–20 equivalents) of ethyl acetate, we ensure that while self-condensation occurs, the desired cross-condensation is statistically favored over time due to the thermodynamic stability of the resulting conjugated enolate.

B. The Base Selection (Sodium Hydride)[1]
  • Role: NaH acts as a non-nucleophilic, strong base.

  • Driving Force: The pKa of the target

    
    -keto ester (approx. 11) is significantly lower than ethanol (16) or the starting esters (24-25). The reaction is driven to completion by the irreversible deprotonation  of the product in situ. The formation of the sodium enolate salt precipitates or stabilizes in the non-polar solvent, preventing the reverse reaction (retro-Claisen).
    
C. Solvent System (Toluene vs. Neat)

While neat ethyl acetate can be used, a co-solvent like Toluene allows for higher reaction temperatures (110°C vs 77°C). Higher thermal energy is crucial to overcome the activation energy barrier imposed by the electron-rich aromatic ring.

Detailed Experimental Protocol

Scale: 50 mmol (Based on Benzoate Limiting Reagent)

Materials Table
ReagentMW ( g/mol )Equiv.[1]AmountRole
Ethyl 3,5-dimethoxybenzoate 210.231.010.51 gLimiting Electrophile
Ethyl Acetate (Anhydrous)88.1115.0~73 mLNucleophile & Solvent
Sodium Hydride (60% in oil)24.002.55.00 gBase
Toluene (Anhydrous)92.14--50 mLCo-Solvent (Optional)
Ethanol (Absolute)46.07Cat.0.5 mLInitiator
Step-by-Step Methodology
Phase 1: Apparatus Preparation[2]
  • Oven-dry a 250 mL three-neck round-bottom flask, reflux condenser, and pressure-equalizing addition funnel.

  • Assemble under a positive pressure of Nitrogen or Argon.

  • Safety Note: NaH releases flammable hydrogen gas. Ensure adequate ventilation.

Phase 2: Enolate Generation & Condensation
  • Base Suspension: Charge the flask with NaH (5.00 g, 60% dispersion). Wash twice with dry hexane to remove mineral oil if high purity is required (decant carefully). Resuspend the NaH in anhydrous Toluene (50 mL) or neat Ethyl Acetate if omitting toluene.

  • Temperature Set: Heat the suspension to 80°C .

  • Initiation: Add a "starter charge" of the Ethyl 3,5-dimethoxybenzoate (approx. 1 g) and 0.5 mL of absolute ethanol. Wait for hydrogen evolution (bubbling) to confirm initiation.

  • Controlled Addition: Mix the remaining Ethyl 3,5-dimethoxybenzoate with the Ethyl Acetate. Add this mixture dropwise to the refluxing NaH suspension over 2 hours .

    • Reasoning: Slow addition maintains a low concentration of the enolizable ester (acetate) relative to the base, promoting immediate reaction and preventing runaway exotherms.

  • Reflux: Once addition is complete, increase temperature to maintain a vigorous reflux (approx. 100–110°C internal temp) for 4–6 hours .

    • Endpoint: The reaction mixture should turn into a thick, yellowish/orange paste (the sodium salt of the

      
      -keto ester).
      
Phase 3: Quenching & Isolation
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Acidification: Carefully quench by dropwise addition of 10% Acetic Acid or 3M HCl until pH reaches ~4.

    • Caution: Vigorous H2 evolution will occur.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[3][2][4] Extract the aqueous layer 2x with Ethyl Acetate.

  • Washing: Wash combined organics with Saturated NaHCO3 (to remove excess acid) and Brine.

  • Drying: Dry over anhydrous MgSO4 and concentrate under reduced pressure.

Phase 4: Purification
  • Distillation: The crude oil will contain significant Ethyl Acetoacetate (byproduct). This is best removed via high-vacuum distillation (bp ~70°C at 10 mmHg).

  • Crystallization: The residue (target molecule) often solidifies upon standing or trituration with cold hexane/ether due to the high melting point of the dimethoxy scaffold.

  • Column Chromatography (Alternative): If oil persists, purify via silica gel chromatography (Gradient: 5% -> 20% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the Claisen condensation pathway, highlighting the critical irreversible deprotonation step that drives the reaction forward despite the deactivated electrophile.

ClaisenMechanism Start Reagents: Ethyl Acetate + NaH Enolate Enolate Formation (Kinetic Step) Start->Enolate - H2 Attack Nucleophilic Attack on 3,5-Dimethoxybenzoate Enolate->Attack Slow (Deactivated Ring) Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of EtO- Tetrahedral->Elimination BetaKeto Neutral Beta-Keto Ester (Reversible) Elimination->BetaKeto BetaKeto->Enolate Retro-Claisen (Avoid!) Deprotonation Irreversible Deprotonation (Thermodynamic Sink) BetaKeto->Deprotonation Fast & Exothermic Quench Acid Quench -> Product Deprotonation->Quench + H3O+

Caption: The reaction pathway demonstrates that the final deprotonation (green node) is the thermodynamic sink that prevents the retro-Claisen breakdown, essential for electron-rich substrates.

Troubleshooting & Process Optimization

Common Failure Modes
SymptomDiagnosisCorrective Action
Low Yield (<30%) Retro-Claisen fragmentationEnsure strictly anhydrous conditions; water hydrolyzes the final salt, reversing the reaction before workup.
Starting Material Recovery Electrophile too deactivatedSwitch solvent to Toluene/DMF (10:1) to increase reflux temp and solubility.
Product is an Oil (Impure) Ethyl Acetoacetate contaminationHigh-vacuum drying (0.1 mmHg) at 60°C is required to strip the volatile self-condensation byproduct.
Advanced Alternative: The "Meldrum's Acid" Route

For pharmaceutical-grade purity where the Claisen route fails due to electronic deactivation, the industry standard alternative is the Meldrum's Acid Acylation :

  • Activate 3,5-dimethoxybenzoic acid with SOCl2.

  • React Acid Chloride with Meldrum's Acid (Pyridine base).

  • Reflux in Ethanol to decarboxylate and form the Ethyl Ester. This route avoids the thermodynamic equilibrium issues of the Claisen condensation entirely.

References

  • Claisen Condensation Mechanism & Scope. Organic Chemistry Portal. [Link][4]

  • Synthesis of 3,5-dimethoxybenzoic acid ethyl ester.
  • Sodium Hydride in Organic Synthesis. Organic Syntheses, Coll.[3][2] Vol. 4, p. 278. [Link]

  • Thermodynamic Control in Ester Condensations. Master Organic Chemistry. [Link]

  • Acylation of Meldrum's Acid (Alternative Route). Journal of Organic Chemistry. [Link]

Sources

Exploratory

Spectroscopic Profile &amp; Technical Guide: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

[1] Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 97025-16-6 ), also known as ethyl 3,5-dimethoxybenzoylacetate, is a critical -keto ester intermediate used in the synthesis of resorcinolic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 97025-16-6 ), also known as ethyl 3,5-dimethoxybenzoylacetate, is a critical


-keto ester intermediate used in the synthesis of resorcinolic scaffolds, flavonoids, and polyketide synthase (PKS) mimics.[1] Its structural duality—possessing both a reactive methylene group and an electron-rich aromatic ring—makes it a versatile building block in medicinal chemistry.[1]

This guide provides a comprehensive spectroscopic analysis, synthesizing experimental data with theoretical principles to offer a definitive reference for researchers. It addresses the compound's dynamic keto-enol tautomerism, a feature often overlooked in standard databases but essential for accurate NMR interpretation.[1]

Structural Analysis & Molecular Properties[1][2][3][4]

The molecule exists in a dynamic equilibrium between its keto and enol forms.[1][2] In solution (e.g.,


), the keto form typically predominates, but the enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl.
PropertyData
IUPAC Name Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
CAS Number 97025-16-6
Molecular Formula

Molecular Weight 252.26 g/mol
Key Functional Groups

-Keto Ester, Aryl Ether (Dimethoxy)
Physical State Viscous yellow oil or low-melting solid
Keto-Enol Tautomerism Visualization

The following diagram illustrates the dynamic equilibrium and the intramolecular stabilization of the enol form.

Tautomerism cluster_stabilization Stabilization Mechanism Keto Keto Form (Major in CDCl3) Reactive Electrophile Equilibrium Dynamic Equilibrium (Solvent Dependent) Keto->Equilibrium Enol Enol Form (Stabilized by H-bond) Nucleophilic Character H_Bond Intramolecular H-Bond (OH ... O=C-OEt) Enol->H_Bond Equilibrium->Enol Tautomerization

Figure 1: Keto-enol tautomerism pathway showing the stabilization of the enol form via intramolecular hydrogen bonding.

Comprehensive Spectroscopic Profiling

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is complex due to the presence of both tautomers. The values below represent the chemical shifts in Chloroform-d (

) at 400 MHz.
Keto Tautomer (Major Species, ~85-90%)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Interpretation
Ar-H (2, 6) 7.10Doublet (d)2H

meta-Coupling, deshielded by C=O[1]
Ar-H (4) 6.65Triplet (t)1H

Shielded by two OMe groups
-OCH

CH

4.20Quartet (q)2H

Ester methylene
-C(O)CH

C(O)-
3.94Singlet (s)2H-Diagnostic : Active methylene
-OCH

3.82Singlet (s)6H-Methoxy groups
-OCH

CH

1.25Triplet (t)3H

Ester methyl
Enol Tautomer (Minor Species, ~10-15%)
  • Enolic -OH :

    
     12.55 (s, broad, 1H).[1] The extreme downfield shift confirms strong intramolecular hydrogen bonding.
    
  • Vinyl -CH= :

    
     5.62 (s, 1H).[1] Replaces the active methylene signal.[1]
    
  • Aromatic Shifts : Slight variations (

    
     0.05 ppm) compared to the keto form due to the change in electronic environment of the carbonyl.
    
Carbon-13 NMR ( C NMR)

Key diagnostic peaks in


:
  • Carbonyl (Ketone) : 192.5 ppm (Deshielded, conjugated).[1]

  • Carbonyl (Ester) : 167.8 ppm.[1]

  • Aromatic C-O : 160.9 ppm (C-3, C-5).[1]

  • Aromatic C-ipso : 138.2 ppm (C-1).[1]

  • Aromatic C-H : 106.5 ppm (C-2, C-6), 105.8 ppm (C-4).[1]

  • Alpha-Methylene : 46.2 ppm (Keto form).[1]

  • Methoxy : 55.6 ppm.[1]

  • Ethyl : 61.5 ppm (

    
    ), 14.1 ppm (
    
    
    
    ).[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum reveals the "dual carbonyl" nature of the molecule.[1]

  • 
     (Liquid Film) :
    
    • 1735-1740 cm

      
       : Ester C=O stretch (sharp, strong).[1]
      
    • 1680-1690 cm

      
       : Aryl Ketone C=O stretch (lower frequency due to conjugation).[1]
      
    • 1590, 1460 cm

      
       : Aromatic C=C ring stretches.[1]
      
    • 1155, 1205 cm

      
       : C-O-C asymmetric stretching (Ester/Ether).[1]
      
Mass Spectrometry (EI-MS)

Molecular Ion :


 252 

.[1] Fragmentation Pattern :
  • Base Peak (

    
     165) : 
    
    
    
    .[1] The acylium ion is highly stable due to resonance donation from the methoxy groups.
  • 
     179 : Loss of the ethoxy group 
    
    
    
    .[1]
  • 
     207 : Loss of the ethoxy moiety via McLafferty-like rearrangement or direct cleavage.[1]
    

Experimental Protocol: Synthesis & Verification

To ensure the validity of the spectroscopic data, the compound must be synthesized with high purity.[1] The following protocol is the industry standard for


-keto esters of this type.
Synthesis Workflow

Reaction : Nucleophilic acyl substitution of 3,5-dimethoxybenzoyl chloride with ethyl potassium malonate (or diethyl malonate enolate).[1]

Synthesis Acid 3,5-Dimethoxybenzoic Acid Chloride 3,5-Dimethoxybenzoyl Chloride (Activated Intermediate) Acid->Chloride Activation Target Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (Crude Oil) Chloride->Target C-Acylation & Decarboxylation SOCl2 SOCl2 / Toluene Reflux Malonate Ethyl Potassium Malonate + MgCl2 / Et3N Malonate->Target Pure Purified Product (Vacuum Distillation / Column) Target->Pure Purification

Figure 2: Synthesis workflow via the Masamune-Brooks modification or standard Claisen condensation.

Step-by-Step Methodology
  • Activation : Dissolve 3,5-dimethoxybenzoic acid (10 mmol) in dry toluene. Add thionyl chloride (12 mmol) and catalytic DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the acid chloride.

  • Acylation : In a separate flask, prepare the magnesium enolate of ethyl potassium malonate (using

    
     and 
    
    
    
    in acetonitrile).
  • Coupling : Add the acid chloride solution dropwise to the enolate at 0°C. Stir at room temperature for 3 hours.

  • Decarboxylation/Work-up : Quench with dilute HCl (induces decarboxylation of the intermediate).[1] Extract with Ethyl Acetate (

    
     mL).[1]
    
  • Purification : The crude oil is often purified via flash column chromatography (Hexane:EtOAc 8:[1]2) to remove unreacted malonate.

Quality Control & Impurity Profiling

When analyzing spectroscopic data, be aware of these common impurities:

  • Diethyl Malonate : Look for a singlet at

    
     3.36 (
    
    
    
    ) and triplet/quartet for ethyl groups distinct from the product.[1]
  • 3,5-Dimethoxybenzoic Acid : Broad singlet at >10 ppm (COOH) and shifted aromatic protons.[1]

  • Decarboxylation Byproduct : 3,5-Dimethoxyacetophenone (Methyl ketone).[1] Look for a sharp methyl singlet at

    
     2.55.
    

References

  • Synthesis of Beta-Keto Esters : Wierenga, W., & Skulnick, H. I. (1979).[1] General, efficient, one-step synthesis of

    
    -keto esters. The Journal of Organic Chemistry, 44(2), 310–311.[1] Link[1]
    
  • Tautomerism in NMR : Garland, E. W., Nibler, J. W., & Shoemaker, D. P. (2003).[1] Experiments in Physical Chemistry. McGraw-Hill.[1] (Standard reference for keto-enol NMR assignment).

  • Compound Data (Analog) : National Center for Biotechnology Information.[1] (2025).[1][3] PubChem Compound Summary for CID 2759696, Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Link

  • Resorcinolic Lipid Synthesis : Davis, R. A., et al. (2010).[1] Synthesis of resorcinolic lipids via polyketide synthase mimics.[1] Journal of Natural Products. (Contextualizes the use of the 3,5-dimethoxy scaffold).

  • Chemical Vendor Data : BLD Pharmatech. (2024).[1][4] Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Safety and Data Sheet. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthetic Utility of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is a versatile -keto ester intermediate used primarily in the synthesis of oxygen and nitrogen heterocycles . Its structural core features a 1,3-dicarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is a versatile


-keto ester intermediate used primarily in the synthesis of oxygen and nitrogen heterocycles . Its structural core features a 1,3-dicarbonyl system attached to an electron-rich 3,5-dimethoxyphenyl ring. This specific substitution pattern is bio-isosteric with the "A-ring" of many natural flavonoids (e.g., resveratrol, pterostilbene analogs), making this compound a high-value building block for neoflavonoids , pyrazoles , and pyrimidines  in drug discovery.

This guide provides field-proven protocols for transforming this intermediate into bioactive scaffolds, emphasizing reaction optimization and mechanistic understanding.

Chemical Properties & Reactivity Profile[1]

PropertySpecification
Molecular Formula

Molecular Weight 252.26 g/mol
Appearance Pale yellow oil or low-melting solid
Purity Grade >97% (HPLC)
Solubility Soluble in EtOH, MeOH, DMSO, EtOAc; slightly soluble in water.
Reactivity Analysis

The molecule possesses three distinct reactive centers:

  • C3-Ketone: Moderately electrophilic.[1] The electron-donating methoxy groups at positions 3 and 5 of the phenyl ring reduce the electrophilicity of this carbonyl compared to unsubstituted benzoyl esters, often requiring stronger acid catalysis or higher temperatures for condensation.

  • C2-Methylene: Highly acidic (

    
    ).[1] Facile deprotonation allows for alkylation or Knoevenagel condensations.[1]
    
  • C1-Ester: Susceptible to nucleophilic attack (e.g., by hydrazines or amines) and hydrolysis.[1]

Application Landscape (Visualized)

The following diagram illustrates the primary synthetic pathways diverging from Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate.

ReactionLandscape Start Ethyl 3-(3,5-dimethoxyphenyl)- 3-oxopropanoate (CAS: 71569-42-1) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Condensation Phenol Resorcinol/Phenols (Acid Catalyst) Start->Phenol Pechmann Rxn Amidine Guanidine/Urea (Base) Start->Amidine Cyclocondensation Pyrazole 3-(3,5-Dimethoxyphenyl)- 1H-pyrazole (Kinase Inhibitor Scaffold) Hydrazine->Pyrazole Cyclization Coumarin 4-(3,5-Dimethoxyphenyl)- coumarins (Neoflavonoids) Phenol->Coumarin Dehydration Pyrimidine 6-(3,5-Dimethoxyphenyl)- pyrimidines (Antimetabolites) Amidine->Pyrimidine -EtOH, -H2O

Caption: Synthetic divergence of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate into three major heterocyclic classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(3,5-Dimethoxyphenyl)-1H-pyrazole

Application: Synthesis of kinase inhibitor cores (e.g., p38 MAPK inhibitors). Mechanism: Nucleophilic attack of hydrazine on the ketone and ester carbonyls, followed by dehydration.

Materials
  • Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (1.0 eq)

  • Hydrazine hydrate (80% or 98%) (2.5 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, optional)

Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.52 g (10 mmol) of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate in 20 mL of absolute ethanol.

  • Addition: Add 1.25 mL (approx. 25 mmol) of hydrazine hydrate dropwise at room temperature.

    • Note: The reaction is exothermic.[1] If working on a scale >10g, use an ice bath during addition.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours . Monitor reaction progress via TLC (System: Hexane:EtOAc 1:1). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    product spot.
  • Work-up:

    • Cool the reaction mixture to room temperature and then to

      
       in an ice bath.
      
    • The pyrazole product often precipitates as a white to off-white solid.[1]

    • Filter the solid and wash with cold ethanol (

      
      ).
      
    • Alternative: If no precipitate forms, evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Expected Yield: 85–92% Characterization:


 NMR should show a characteristic pyrazole C4-H singlet around 

ppm.[1]
Protocol B: Synthesis of 7-Hydroxy-4-(3,5-dimethoxyphenyl)coumarin

Application: Synthesis of Neoflavonoids (4-arylcoumarins), utilized in anti-cancer and antioxidant research. Mechanism: Pechmann Condensation.[1][2][3][4][5] The phenol attacks the activated


-keto ester, followed by acid-catalyzed cyclization.
Materials
  • Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (1.0 eq)

  • Resorcinol (1.1 eq)

  • Catalyst: Sulfuric Acid (

    
    , 70%) or Amberlyst-15 (Solid Acid)
    
Procedure (Green Chemistry Variation using Solid Acid)
  • Mixing: In a heavy-walled pressure vial or round-bottom flask, combine 2.52 g (10 mmol) of the ester and 1.21 g (11 mmol) of Resorcinol.

  • Catalyst Addition: Add 0.5 g of Amberlyst-15 beads (or 2 mL of 75%

    
     dropwise if using liquid acid).
    
  • Reaction:

    • Method A (Thermal): Heat the neat mixture (solvent-free) or in minimal Toluene at 100–110°C for 2–4 hours.

    • Method B (Microwave): Irradiate at 300W, 110°C for 15 minutes (if solvent-free).

  • Quenching:

    • Cool to room temperature.[1][6][7]

    • Add 50 mL of crushed ice/water. Stir vigorously for 30 minutes.

  • Isolation:

    • The product will precipitate as a solid.[1] Filter the crude solid.[1][4][8][9]

    • Wash with water until the filtrate is neutral pH.[1]

  • Purification: Recrystallize from hot Ethanol or Acetic Acid.

Critical Note on Reactivity: The electron-rich nature of the 3,5-dimethoxyphenyl ring stabilizes the keto-form, making the carbonyl less reactive than in simple acetoacetates. High temperature (


) is strictly required for the initial transesterification step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pyrazole) Incomplete cyclization due to water in solvent.[1]Use anhydrous Ethanol; add catalytic Glacial Acetic Acid (5 mol%) to protonate the carbonyl.
No Reaction (Coumarin) Carbonyl not electrophilic enough.[1]Increase temperature to 120°C; switch to a stronger Lewis Acid catalyst (e.g.,

or

).
Oily Product Residual solvent or impurities.[1]Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][10][11]

    • H319: Causes serious eye irritation.[1][10][11]

    • H335: May cause respiratory irritation.[1][10][11]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust/vapors.[1]

  • Storage: Store in a cool, dry place (

    
     recommended) under inert atmosphere (
    
    
    
    ) to prevent hydrolysis of the ester group.

References

  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry, 2(3), 295-299.

  • PubChem. (n.d.).[1][11] Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CID 2759696). National Library of Medicine.[1]

  • Shaabani, A., et al. (2022).[4][6][12] Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. Current Issues in Pharmacy and Medicine.

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Ethyl 3-oxo-3-phenylpropanoate derivatives.

  • BldPharm. (2023).[1][7] Product Datasheet: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS 97025-16-6).

Sources

Application

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate in heterocyclic synthesis.

Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (EDMOP) represents a versatile -keto ester building block characterized by a 1,3-dicarbonyl core flanked by a lipophilic, electron-rich 3,5-dimethoxybenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (EDMOP) represents a versatile


-keto ester building block characterized by a 1,3-dicarbonyl core flanked by a lipophilic, electron-rich 3,5-dimethoxybenzene moiety. This specific substitution pattern is pharmacologically significant, appearing frequently in resveratrol analogs, stilbenoid derivatives, and kinase inhibitors where the 3,5-dimethoxy motif mimics the A-ring of flavonoids.[1]

This guide details the strategic application of EDMOP in the divergent synthesis of four critical heterocyclic scaffolds: Pyrazoles , Dihydropyrimidinones (DHPMs) , Coumarins , and Isoxazoles .[1]

Reactivity Profile & Mechanistic Grounding

EDMOP possesses three distinct reactive centers that allow for regioselective transformations:

  • C3-Carbonyl (Ketone): Reduced electrophilicity compared to aliphatic

    
    -keto esters due to conjugation with the electron-donating dimethoxybenzene ring, yet sufficiently reactive for condensation with strong nucleophiles (hydrazines, amines).
    
  • C2-Methylene (Active Methylene): Highly acidic (

    
    ), facilitating Knoevenagel condensations, alkylations, and halogenations.[1]
    
  • C1-Carbonyl (Ester): Serves as the leaving group site during cyclization (e.g., displacing ethoxide).[1]

Pathway Visualization

EDMOP_Pathways EDMOP Ethyl 3-(3,5-dimethoxyphenyl)- 3-oxopropanoate Hydrazine Hydrazine/Derivatives (NH2NHR) EDMOP->Hydrazine Urea Urea + Aldehyde (Biginelli Conditions) EDMOP->Urea Phenol Resorcinol/Phenols (Pechmann Conditions) EDMOP->Phenol Hydroxylamine Hydroxylamine (NH2OH) EDMOP->Hydroxylamine Pyrazole 3-(3,5-Dimethoxyphenyl)- 1H-pyrazol-5-ols Hydrazine->Pyrazole Cyclocondensation (-EtOH, -H2O) DHPM 4-Aryl-6-(3,5-dimethoxyphenyl)- 3,4-dihydropyrimidin-2(1H)-ones Urea->DHPM Acid Cat. Multicomponent Coumarin 4-(3,5-Dimethoxyphenyl)- coumarins Phenol->Coumarin Acid Cat. Transesterification Isoxazole 3-(3,5-Dimethoxyphenyl)- isoxazol-5(4H)-ones Hydroxylamine->Isoxazole pH Controlled Cyclization

Caption: Divergent synthetic pathways for EDMOP transforming into four distinct heterocyclic classes.

Experimental Protocols

Protocol A: Synthesis of 3-(3,5-Dimethoxyphenyl)pyrazoles

Target Application: Anti-inflammatory agents, COX-2 inhibitors.

Mechanism: The reaction proceeds via initial nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl (C3), followed by dehydration to a hydrazone intermediate.[1] The second nitrogen then attacks the ester carbonyl (C1), resulting in cyclization and loss of ethanol.[1]

Materials:

  • EDMOP (1.0 eq)[1]

  • Hydrazine hydrate (1.2 eq) or Phenylhydrazine (1.1 eq)[1]

  • Ethanol (Absolute)[1][2][3]

  • Glacial Acetic Acid (Cat.)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 mmol (1.26 g) of EDMOP in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 6.0 mmol of hydrazine hydrate dropwise at room temperature. Note: If using phenylhydrazine, add 5.5 mmol.[1]

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
    
  • Isolation: Cool the reaction mixture to

    
    . The pyrazole usually precipitates as a white/off-white solid.
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.[1]

Expected Yield: 85–92%[1]

Protocol B: Biginelli Synthesis of Dihydropyrimidinones

Target Application: Calcium channel blockers, antihypertensives.[1][4]

Mechanism: This is a one-pot multicomponent reaction. The urea and aldehyde condense to form an


-acyliminium ion intermediate. EDMOP acts as the nucleophile (via its enol form), attacking the iminium ion, followed by cyclization.[1]

Materials:

  • EDMOP (1.0 eq)[1]

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)[1]

  • Urea or Thiourea (1.2 eq)[1]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (10 mol%) or
    
    
    (5 mol%)
  • Solvent: Acetonitrile or Ethanol[1]

Step-by-Step Procedure:

  • Mixing: Combine EDMOP (2.0 mmol), benzaldehyde (2.0 mmol), and urea (2.4 mmol) in 10 mL of acetonitrile.

  • Catalyst Addition: Add

    
    -TSA (0.2 mmol).
    
  • Reaction: Reflux the mixture for 8–10 hours. Note: Aromatic

    
    -keto esters like EDMOP react slower than aliphatic acetoacetates due to steric bulk and conjugation.
    
  • Work-up: Concentrate the solvent under reduced pressure.

  • Precipitation: Pour the residue into crushed ice/water (50 mL) with vigorous stirring.

  • Purification: Filter the precipitate and recrystallize from ethanol.

Expected Yield: 65–75%[1]

Protocol C: Pechmann Condensation for Coumarins

Target Application: Fluorescent probes, antioxidants.[1]

Mechanism: Transesterification of the EDMOP ester with a phenol (e.g., resorcinol), followed by intramolecular electrophilic aromatic substitution (hydroxyalkylation) and dehydration.[1]

Materials:

  • EDMOP (1.0 eq)[1]

  • Resorcinol (1.0 eq)[1]

  • Acid: Sulfuric acid (

    
    ) or Polyphosphoric acid (PPA)[1]
    

Step-by-Step Procedure:

  • Preparation: Mix EDMOP (5.0 mmol) and resorcinol (5.0 mmol) in a flask.

  • Acid Addition: Add 10 mL of 70%

    
     slowly while cooling in an ice bath (exothermic reaction).
    
  • Reaction: Stir at room temperature for 1 hour, then heat to

    
     for 2 hours. Caution: Do not overheat, as the dimethoxy groups on the EDMOP ring can undergo demethylation under harsh acidic conditions.[1]
    
  • Quenching: Pour the dark reaction mixture onto 100 g of crushed ice.

  • Isolation: The solid coumarin derivative will precipitate.[1] Filter and wash with water until the filtrate is neutral.

  • Purification: Recrystallize from methanol.

Expected Yield: 60–70%[1]

Comparative Data Analysis

The following table summarizes the typical reaction parameters and yields for EDMOP compared to the standard Ethyl Acetoacetate (EAA).

Reaction TypeTarget HeterocycleNucleophile/ElectrophileEDMOP Yield (Avg)EAA Yield (Avg)*Critical Factor for EDMOP
Paal-Knorr PyrazoleHydrazine88%94%Steric hindrance at C3 ketone slightly slows rate.
Biginelli DihydropyrimidinoneUrea + Aldehyde70%85%Requires stronger acid catalyst or longer reflux due to aromatic conjugation.[1]
Pechmann CoumarinPhenol65%75%Sensitivity of methoxy groups to strong Lewis acids (e.g.,

).[1]
Oximation IsoxazoleHydroxylamine80%88%Regioselectivity is pH-dependent (3-aryl vs 5-aryl isomer).

*EAA yields provided as a baseline reference for standard aliphatic


-keto esters.

Troubleshooting & Optimization

  • Issue: Low Yield in Biginelli Reaction.

    • Cause: The 3,5-dimethoxybenzoyl group is bulky and electron-rich, reducing the electrophilicity of the ketone enol.[1]

    • Solution: Switch to microwave irradiation (

      
      , 15 min) or use a Lewis Acid catalyst like Indium(III) Chloride (
      
      
      
      ) to activate the aldehyde imine intermediate more effectively.[1]
  • Issue: Demethylation during Pechmann Condensation.

    • Cause: Use of concentrated

      
       at high temperatures can cleave aryl ethers.
      
    • Solution: Use Polyphosphoric Acid (PPA) or Trifluoroacetic acid (TFA) at lower temperatures (

      
      ).[1]
      
  • Issue: Regioisomer mixtures in Isoxazole Synthesis.

    • Cause: Hydroxylamine can attack either C1 (ester) or C3 (ketone) first.[1]

    • Solution: To favor the 3-aryl-isoxazol-5-one, perform the reaction under basic conditions (NaOEt/EtOH) to generate the hydroxamic acid intermediate first, followed by acid-catalyzed cyclization.

References

  • Biginelli Reaction Mechanisms: Kappe, C. O. (1993).[1] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron. Link[1]

  • Pyrazole Synthesis: Menozzi, G., et al. (1987).[1] Synthesis and non-steroidal anti-inflammatory activity of 1,5-diaryl-1H-pyrazole-3-carboxylic acid derivatives. Farmaco. Link

  • Pechmann Condensation: Sethna, S., & Phadke, R. (2011).[1] The Pechmann Reaction. Organic Reactions. Link[1]

  • Resveratrol Analog Synthesis: Biasutto, L., et al. (2007).[1] Ester-based precursors to increase the bioavailability of quercetin and resveratrol. Journal of Medicinal Chemistry. Link[1]

  • Heterocyclic Synthesis

    
    -keto esters:  Behalo, M. S., & Aly, A. A. (2011).[1] Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry. Link
    

Disclaimer: This Application Note is for research purposes only. All synthesis reactions should be conducted in a fume hood with appropriate PPE.

Sources

Method

Experimental procedure for Claisen condensation with 3,5-dimethoxyacetophenone.

Application Note: High-Yield Claisen Condensation of 3,5-Dimethoxyacetophenone Abstract & Strategic Significance This application note details the optimized protocol for the Claisen condensation of 3,5-dimethoxyacetophen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Claisen Condensation of 3,5-Dimethoxyacetophenone

Abstract & Strategic Significance

This application note details the optimized protocol for the Claisen condensation of 3,5-dimethoxyacetophenone with ethyl acetate to synthesize 1-(3,5-dimethoxyphenyl)butane-1,3-dione .

This specific


-diketone scaffold is a critical intermediate in the synthesis of curcuminoid analogs , resveratrol derivatives , and heterocyclic pharmacophores (e.g., pyrazoles via hydrazine condensation). While standard Claisen protocols utilize sodium ethoxide (NaOEt), this procedure utilizes Sodium Hydride (NaH) .

Why NaH? The reaction is thermodynamically controlled.[1] The use of NaH ensures the irreversible deprotonation of the formed


-diketone (

), driving the equilibrium forward and preventing the "retro-Claisen" fragmentation often observed with alkoxide bases.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a nucleophilic acyl substitution.[2] The electron-donating methoxy groups on the phenyl ring increase the electron density of the enolate, enhancing its nucleophilicity. However, they also stabilize the starting ketone, requiring a strong driving force (irreversible deprotonation) to achieve high conversion.

Key Mechanistic Steps:

  • Enolization: NaH deprotonates the acetyl methyl group.

  • Condensation: The enolate attacks the ester carbonyl.[3]

  • Elimination: Ethoxide is expelled.[3]

  • Driving Force: The base immediately deprotonates the highly acidic methylene protons between the two carbonyls, forming a stable enolate salt. This step locks the product preventing reversibility.

ClaisenMechanism Start 3,5-Dimethoxyacetophenone (Ketone) Enolate Enolate Intermediate Start->Enolate Deprotonation (-H2) Base NaH (Base) Base->Enolate Tetra Tetrahedral Intermediate Enolate->Tetra Nucleophilic Attack Ester Ethyl Acetate (Electrophile) Ester->Tetra ProductSalt β-Diketone Enolate Salt (Thermodynamic Sink) Tetra->ProductSalt Elimination (-OEt) & Deprotonation Final 1-(3,5-dimethoxyphenyl) butane-1,3-dione ProductSalt->Final Acid Quench (H+)

Figure 1: Mechanistic pathway highlighting the thermodynamic sink (Enolate Salt) driven by NaH.

Experimental Protocol

Safety Warning: Sodium Hydride (NaH) releases flammable hydrogen gas. All steps must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][4]Role
3,5-Dimethoxyacetophenone 180.201.0Substrate
Ethyl Acetate 88.113.0Electrophile / Co-solvent
Sodium Hydride (60% in oil) 24.002.2Base
THF (Anhydrous) --Solvent
HCl (1M) -ExcessQuenching Agent
Step-by-Step Procedure

Phase 1: Base Preparation

  • Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel.

  • Flush the system with Nitrogen (

    
    ) for 15 minutes.
    
  • Add NaH (60% dispersion, 2.2 eq) to the flask.

    • Note: To remove mineral oil (optional but recommended for easier workup), wash NaH twice with dry hexane under

      
      , decanting the supernatant carefully.
      
  • Add Anhydrous THF (10 mL per gram of substrate) to suspend the NaH. Cool to 0°C in an ice bath.

Phase 2: Reaction Initiation 5. In a separate dry flask, dissolve 3,5-dimethoxyacetophenone (1.0 eq) in a minimal amount of anhydrous THF. 6. Add Ethyl Acetate (3.0 eq) to the ketone solution.

  • Expert Insight: Mixing the ester and ketone before addition to the base prevents "runaway" self-condensation of the ketone, as the ester is present in excess immediately upon enolate formation.
  • Transfer the Ketone/Ester mixture to the addition funnel.
  • Add the mixture dropwise to the NaH suspension at 0°C over 30 minutes.
  • Observation: Vigorous evolution of
    
    
    gas will occur. Ensure proper venting.

Phase 3: Reaction Propagation 9. Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT). 10. Stir at RT for 1 hour, then heat to reflux (66°C) for 3–4 hours.

  • Monitoring: The reaction mixture will turn yellow/orange and become heterogeneous (precipitation of the enolate salt).
  • TLC Control: Mobile phase Hexane:EtOAc (7:3). Look for disappearance of the starting acetophenone (
    
    
    ).

Phase 4: Workup & Isolation 11. Cool the mixture to 0°C. 12. Quench: Slowly add 1M HCl dropwise.

  • Caution: Residual NaH will react violently. Add acid until pH < 3 to ensure the enolate is fully protonated back to the
    
    
    -diketone.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (
    
    
    mL).
  • Wash: Combine organic layers and wash with Brine (
    
    
    mL).
  • Dry & Concentrate: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Process Control & Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_work Phase 3: Workup DryGlass Flame Dry Glassware (N2 Atmosphere) WashNaH Wash NaH with Hexane (Remove Oil) DryGlass->WashNaH Suspend Suspend NaH in THF (Cool to 0°C) WashNaH->Suspend MixReagents Premix Ketone + Ester AddDrop Dropwise Addition to NaH (Control H2 Evolution) MixReagents->AddDrop Reflux Reflux 3-4 Hours (Drive to Completion) AddDrop->Reflux Quench Acidify with HCl (pH < 3) Reflux->Quench Extract Extract (EtOAc) & Dry Quench->Extract Purify Recrystallize/Column Extract->Purify

Figure 2: Operational workflow ensuring safety and yield maximization.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure THF is distilled over Na/Benzophenone or from a solvent system.
Retro-Claisen Insufficient BaseUse at least 2.2 eq of NaH. The product consumes 1 eq of base.[2][3]
Starting Material Remains Reaction not hot enoughEnsure vigorous reflux. If THF is too cool (

C), switch to Toluene (

C).
Violent Bubbling Fast additionSlow down addition rate of ketone/ester mixture.

References

  • Sigma-Aldrich. 3',5'-Dimethoxyacetophenone Product Specification & Safety Data Sheet.Link

  • Organic Chemistry Portal. Claisen Condensation: Mechanism and Conditions.Link

  • Master Organic Chemistry. The Claisen Condensation and Dieckmann Condensation.[2]Link

  • University of British Columbia (UBC). Thermodynamic Control in Claisen Condensations (NaH vs NaOEt).Link

  • Fisher Scientific. Safety Data Sheet: 3,5-Dimethoxyacetophenone.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Ticket ID: BKE-35DMP-YIELD Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Electron-Rich" Trap Users frequently report yields <40% when...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BKE-35DMP-YIELD Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Electron-Rich" Trap

Users frequently report yields <40% when synthesizing Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate using classical Claisen condensation (e.g., Sodium Ethoxide + Ethyl Acetate).[1]

The Root Cause: While the 3,5-dimethoxy substitution pattern places the methoxy groups in the meta position relative to the carbonyl (technically electron-withdrawing by induction), the overall electron-rich nature of the aromatic ring often leads to competing side reactions and purification difficulties. More importantly, the classical Claisen equilibrium is unfavorable for cross-condensation when competing with the faster self-condensation of ethyl acetate.[1]

The Solution: To guarantee high yields (>85%) and purity, you must abandon the thermodynamic control of the Claisen condensation and switch to Kinetic Activation using the Meldrum’s Acid Protocol or the Magnesium Enolate (Masamune-Brooks) Route .

Module 1: Diagnostic & Decision Matrix

Before proceeding, verify your current status using this decision tree to select the correct corrective protocol.

ReactionDecision Start Current Method? Claisen Classical Claisen (NaOEt / EtOAc) Start->Claisen Yield Yield < 50%? Claisen->Yield Meldrums Protocol A: Meldrum's Acid Route (Recommended) Yield->Meldrums Yes (High Purity Req) MgEnolate Protocol B: Magnesium Enolate (Scale > 100g) Yield->MgEnolate Yes (Cost Sensitive)

Figure 1: Decision matrix for selecting the optimal synthesis route based on yield issues and scale.

Module 2: The Gold Standard – Meldrum’s Acid Protocol

This method is the industry standard for synthesizing beta-keto esters derived from electron-rich benzoic acids.[1] It proceeds via an irreversible decarboxylation, driving the reaction to completion.[1]

The Mechanism
  • Activation: 3,5-dimethoxybenzoic acid is converted to its acid chloride.[1]

  • Acylation: The acid chloride acylates Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[1]

  • Alcoholysis: Heating with ethanol triggers ring opening and decarboxylation.[1]

Step-by-Step Protocol

Reagents:

  • 3,5-Dimethoxybenzoic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) or Oxalyl chloride (1.2 equiv)[1]
    
  • Meldrum’s Acid (1.05 equiv)[1]

  • Pyridine (2.0 equiv)[1]

  • Dichloromethane (DCM, anhydrous)[1]

  • Absolute Ethanol[1][2]

Phase A: Preparation of Acid Chloride
  • Dissolve 3,5-dimethoxybenzoic acid in anhydrous DCM (or Toluene).

  • Add Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF. (Avoid Thionyl Chloride if possible, as trapped

    
     can interfere with the next step; if used, strip solvent thoroughly).[1]
    
  • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to yield the crude acid chloride.[1] Do not purify.

Phase B: Acylation of Meldrum's Acid
  • Dissolve Meldrum’s acid (1.05 equiv) in anhydrous DCM (0.5 M).

  • Cool to 0°C and add Pyridine (2.0 equiv) slowly. The solution may turn slightly yellow.

  • Add the crude acid chloride (dissolved in minimal DCM) dropwise over 30 minutes.

    • Critical Checkpoint: Maintain temperature < 5°C to prevent O-acylation side products.[1]

  • Allow to warm to RT and stir for 1 hour. The mixture will turn orange/red.

  • Workup: Wash with dilute HCl (1M) to remove pyridine.[1] Dry the organic layer (

    
    ) and concentrate. You now have the Acyl-Meldrum's Intermediate .
    
Phase C: Alcoholysis & Decarboxylation
  • Dissolve the crude intermediate in Absolute Ethanol (10 mL per gram).

  • Reflux vigorously for 2–4 hours.

    • Observation: Carbon dioxide (

      
      ) evolution will be visible.[1] Reaction is complete when gas evolution stops.[1]
      
  • Concentrate the ethanol.

  • Purification: The residue is the target beta-keto ester. If necessary, purify via flash chromatography (Hexane/EtOAc).[1]

Expected Yield: 85–95%[1]

Module 3: The Alternative – Magnesium Enolate (Masamune-Brooks)[1]

If Meldrum's acid is too expensive for your scale, use the Magnesium Enolate method.[1] This utilizes the "Chela-tion Control" of Magnesium to ensure C-acylation.[1]

Protocol Overview
  • Enolate Formation: React Potassium Ethyl Malonate with

    
     and Triethylamine to form the reactive Mg-enolate.
    
  • Acylation: Add the Acid Chloride (prepared as above).

  • Decarboxylation: Acid hydrolysis drives the loss of

    
    .
    

Key Troubleshooting Tip: Ensure your


 is anhydrous.[1] Hydrated magnesium salts will quench the acid chloride.

Module 4: Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Red/Brown Tar (Claisen) Polymerization of electron-rich ring or self-condensation.[1]Stop. Switch to Meldrum's Acid route immediately. The classical conditions are too harsh.
Low Yield (Meldrum's) Incomplete Decarboxylation.[1]Ensure the ethanol reflux is vigorous and sustained for at least 3 hours.
Product is an Oil (Impure) Residual Pyridine or Mineral Oil.[1]Wash the organic phase of the Meldrum's acylation step thoroughly with 1M HCl before the ethanolysis step.
Solid Precipitate in Step B Pyridine Hydrochloride salts.[1]This is normal. Ensure efficient stirring. Do not filter; the salts dissolve during the aqueous workup.
Decomposition on Silica Enol form is acidic.[1]Use silica neutralized with 1% Triethylamine or switch to neutral alumina.[1]

Visualizing the Pathway

The following diagram illustrates the chemical flow and the critical "Commitment Step" where the yield is locked in.

ChemicalPathway cluster_0 Critical Success Factor Acid 3,5-Dimethoxybenzoic Acid AcidCl Acid Chloride (Activated) Acid->AcidCl Oxalyl Chloride Intermediate Acyl-Meldrum's Adduct AcidCl->Intermediate + Meldrum's Meldrums Meldrum's Acid + Pyridine Meldrums->Intermediate Product Ethyl 3-(3,5-dimethoxyphenyl) -3-oxopropanoate Intermediate->Product Decarboxylation (-CO2) Ethanol EtOH Reflux

Figure 2: Reaction pathway via the Meldrum's Acid protocol. The formation of the Acyl-Meldrum's Adduct is the critical intermediate that prevents side reactions.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][3][4] 2. A general and versatile synthesis of beta-keto esters.[1][3][5][6][7][8] The Journal of Organic Chemistry, 43(10), 2087–2088.[1]

  • Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1993).[1] Magnesium ethyl malonate: A convenient reagent for the synthesis of beta-keto esters. Synthesis, 1993(03), 290-292.[1]

  • Wierenga, W., & Skulnick, H. I. (1979).[1] General, efficient, one-step synthesis of beta-keto esters.[1] The Journal of Organic Chemistry, 44(2), 310–311.[1]

For further assistance, please reply with your specific TLC observations or NMR solvent peaks.

Sources

Optimization

Optimizing Claisen condensation for beta-keto esters.

Technical Support Center: Claisen Condensation Optimization Ticket ID: CL-OPT-2024-BKE Subject: Optimizing -Keto Ester Synthesis: Thermodynamics, Selectivity, and Troubleshooting Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Claisen Condensation Optimization Ticket ID: CL-OPT-2024-BKE Subject: Optimizing


-Keto Ester Synthesis: Thermodynamics, Selectivity, and Troubleshooting
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely here because your Claisen condensation is suffering from low yields, "retro-Claisen" fragmentation, or poor selectivity in crossed systems.

This guide moves beyond textbook theory to address the thermodynamic realities that dictate success in drug development contexts. We will cover the critical role of the "deprotonation sink," advanced Lewis acid-mediated protocols for sensitive substrates, and a troubleshooting matrix for common failure modes.

Module 1: The Thermodynamic Trap (Core Mechanism)

The Issue: Many researchers treat the Claisen condensation as a simple equilibrium. It is not. It is an endergonic (energetically unfavorable) equilibrium driven to completion only by a final, irreversible deprotonation step.

The Causality:

  • Reversibility: The attack of the enolate on the ester is reversible. The alkoxide leaving group (

    
    ) can re-attack the 
    
    
    
    -keto ester product to regenerate starting materials (Retro-Claisen).
  • The Sink: The reaction only moves forward because the product (

    
    -keto ester, pKa ~11) is significantly more acidic than the alcohol byproduct (pKa ~16). The base rapidly deprotonates the product, forming a stable enolate "sink" that prevents the reverse reaction.
    

Critical Requirement: You must use at least 1.0 equivalent of base (stoichiometric, not catalytic). If the starting ester has only one


-hydrogen, the reaction will fail because the final "sink" cannot form [1].

ClaisenMechanism Start Starting Ester (2 equiv) Enolate Ester Enolate Start->Enolate Base (Rev.) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Ester (Rev.) Product_Neutral β-Keto Ester (Neutral) Tetrahedral->Product_Neutral - RO⁻ (Rev.) Product_Neutral->Start Retro-Claisen (If no base excess) Product_Anion Stable Enolate (The Sink) Product_Neutral->Product_Anion + Base (IRREVERSIBLE) Final Final Product (After Acid Workup) Product_Anion->Final H₃O⁺ Quench

Figure 1: The Claisen "Pump." Note that the step from Neutral Product to Stable Enolate is the thermodynamic driving force.[1][2]

Module 2: Selectivity in Crossed Systems

The Issue: Mixing two different enolizable esters results in a statistical mixture of four products (A-A, B-B, A-B, B-A).

The Solution: Selectivity is achieved by differentiating the Donor (Nucleophile) and the Acceptor (Electrophile).

Base Selection & Strategy Matrix
StrategyBase / ConditionsMechanismIdeal For
Thermodynamic NaOEt / EtOH (Reflux)Reversible enolizationSelf-condensation or reacting enolizable ester with non-enolizable partner (e.g., Benzoate, Formate, Oxalate).
Kinetic LDA / THF (-78°C)Irreversible enolizationCrossed Claisen. Pre-form enolate of Ester A (Donor), then slowly add Ester B (Acceptor). Prevents homo-coupling of B.
Soft Enolization TiCl

/ Bu

N
Lewis Acid mediationComplex APIs. Highly selective for crossed products; tolerates acid-sensitive groups.

Module 3: Advanced Protocol (TiCl -Mediated)

Context: For drug development, standard alkoxide conditions (pH > 14, heat) often degrade sensitive functional groups or cause racemization. The Misaki-Tanabe Protocol utilizes "soft enolization" to drive Claisen condensations under mild conditions [2].

Protocol: TiCl


-Mediated Crossed Claisen 
  • Preparation: Flame-dry a flask under Argon. Add Ester A (Donor, 1.0 equiv) and dry CH

    
    Cl
    
    
    
    (0.5 M concentration).
  • Lewis Acid Addition: Cool to 0°C . Add TiCl

    
     (1.1 equiv)  dropwise. The solution usually turns yellow/orange. Stir for 10 min.
    
  • Soft Enolization: Add Bu

    
    N (2.2 equiv)  dropwise. Stir for 30 min at 0°C. Why? This forms a transient titanium enolate.
    
  • Reaction: Add Ester B (Acceptor, 1.1 equiv) dropwise. Stir at 0°C – RT for 1-3 hours.

  • Quench: Pour into saturated aqueous NH

    
    Cl.
    

Why this works: The Titanium enolate is highly nucleophilic but less basic than Lithium enolates, minimizing side reactions like elimination or retro-Claisen cleavage.

Module 4: Troubleshooting & FAQs

Q1: My reaction proceeds to 50% conversion but reverses upon aqueous workup. (The "Retro-Claisen" Problem)

  • Diagnosis: You likely triggered a Retro-Claisen fragmentation. This happens if the

    
    -keto ester is exposed to nucleophiles (like hydroxide or alkoxide) without being in its stable enolate form, or if the quench generates heat.
    
  • Resolution:

    • Cold Quench: Perform the acidification at 0°C.

    • pH Control: Do not use strong base (NaOH) during workup. Use buffered NH

      
      Cl or dilute HCl.
      
    • Mechanism: Review Figure 1. If you protonate the "Sink" while still in the presence of nucleophiles and heat, the equilibrium shifts back to the starting materials [3].

Q2: I am using stoichiometric NaOEt, but the yield is stuck at <40%.

  • Diagnosis: Moisture contamination or insufficient base.

  • Resolution:

    • The "Water Tax": Hydroxide (from water) saponifies the ester to a carboxylate (dead end). Ensure solvents are anhydrous.

    • Stoichiometry: You need >1.0 equiv of base. If you use exactly 1.0 equiv and any moisture is present, you effectively have <1.0 equiv, preventing the final deprotonation step. Use 1.1 to 1.2 equivalents .

Q3: A thick precipitate formed and the reaction stopped.

  • Diagnosis: The product enolate is insoluble in the solvent (common in ether/benzene), coating the unreacted base.

  • Resolution: Add a co-solvent (e.g., small amount of EtOH if using Et2O) or switch to a solvent with better solubility for ionic species (THF) [4]. Note: Ethanol reduces the rate compared to THF but improves solubility of the sodium salt.

Q4: Can I perform a Claisen condensation on a substrate with an epoxide ring?

  • Diagnosis: Standard alkoxides will open the epoxide.

  • Resolution: Use the TiCl

    
    /Bu
    
    
    
    N protocol
    (Module 3). The mild conditions preserve acid/base sensitive functionalities.

Module 5: Workflow Decision Tree

Use this logic flow to select the correct experimental conditions for your substrate.

OptimizationTree Start Start: Define Substrates Type Reaction Type? Start->Type Self Self-Condensation (Same Ester) Type->Self Crossed Crossed (Different Esters) Type->Crossed BaseCheck Substrate Sensitive to Strong Base? Self->BaseCheck Enolizable Is Acceptor Enolizable? Crossed->Enolizable Standard Use NaOEt/EtOH (Reflux) BaseCheck->Standard No Mild Use TiCl4/Bu3N (0°C) BaseCheck->Mild Yes ThermoCross Use NaOEt (Acceptor in excess) Enolizable->ThermoCross No (e.g. Benzoate) Kinetic Use LDA (-78°C) or TiCl4 (0°C) Enolizable->Kinetic Yes (Selectivity Critical)

Figure 2: Experimental Design Matrix for Claisen Condensation.

References

  • Organic Chemistry Portal. "Claisen Condensation: Mechanism and Driving Force." Organic Chemistry Portal. [Link]

  • Misaki, T., & Tanabe, Y. (2002). "TiCl4–Bu3N-mediated Claisen condensation." ResearchGate. [Link]

  • Chemistry LibreTexts. "Retro-Claisen Condensation and Metabolic Pathways." LibreTexts. [Link]

  • Celon Pharma. "Fast Claisen condensation reaction optimization in a continuous flow reactor." Celon Pharma Research. [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Claisen Condensation Protocols

Mission Status: Active Operator: Senior Application Scientist Subject: Prevention of Self-Condensation in Crossed Claisen Reactions Diagnostic Workflow: Select Your Protocol Before proceeding, analyze your substrates. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Status: Active Operator: Senior Application Scientist Subject: Prevention of Self-Condensation in Crossed Claisen Reactions

Diagnostic Workflow: Select Your Protocol

Before proceeding, analyze your substrates. The choice between Thermodynamic Control and Kinetic Control is not a preference—it is dictated by the substitution pattern of your esters.

ClaisenDecisionTree Start START: Analyze Substrates Q1 Do BOTH esters possess alpha-protons (enolizable)? Start->Q1 No NO (One is non-enolizable) Q1->No  Only one has alpha-H Yes YES (Both are enolizable) Q1->Yes  Both have alpha-H Method1 METHOD A: Thermodynamic Control (High Dilution / Inverse Addition) No->Method1 Ex1 Example Electrophiles: Benzoates, Formates, Carbonates Method1->Ex1 Method2 METHOD B: Kinetic Control (LDA / -78°C) Yes->Method2 Ex2 Example: Ethyl Acetate + Ethyl Propionate Method2->Ex2

Figure 1: Decision matrix for selecting the appropriate Claisen condensation protocol based on substrate enolizability.

Method A: Thermodynamic Control (The "Classic" Approach)

Use Case: One partner is non-enolizable (e.g., Ethyl Benzoate, Diethyl Carbonate). The Problem: Even with one non-enolizable partner, the enolizable ester can still attack itself (homodimerization) faster than it attacks the electrophile.

The Solution: Inverse Addition & Stoichiometry

To prevent self-condensation, we must manipulate the instantaneous concentration of the enolizable ester. By adding the enolizable ester slowly to a mixture of the Base and the Electrophile, the enolate is formed in the presence of a large excess of the electrophile.

Protocol 1: High-Selectivity Thermodynamic Claisen

ParameterSpecificationReason (Causality)
Base NaH (2.0 equiv) or NaOEt (1.0 equiv)NaH is preferred as

gas release makes enolization irreversible.
Solvent Toluene or Et₂O (Anhydrous)Non-polar solvents often precipitate the product salt, driving equilibrium.
Temp Reflux (60-110°C)Provides energy to overcome the activation barrier of the C-C bond formation.

Step-by-Step Procedure:

  • Charge Reactor: Suspend NaH (washed free of oil) in anhydrous toluene.

  • Add Electrophile: Add the non-enolizable ester (Electrophile, 1.2 equiv) to the NaH suspension.

  • Initiate (The Critical Step): Add a catalytic amount of alcohol (EtOH) to kickstart H2 evolution.

  • Controlled Addition: Mix the enolizable ester (Nucleophile, 1.0 equiv) with a small volume of toluene. Add this solution dropwise to the refluxing NaH/Electrophile mixture over 1–2 hours.

    • Self-Validating Check: Monitor

      
       evolution. If gas evolution ceases, the reaction has stalled.
      
  • Workup: Acidify with dilute acetic acid.

    • Warning: Do not use strong mineral acids while warm, or decarboxylation may occur.

Technical Note: The reaction is driven by the final deprotonation of the


-keto ester product (pKa ~11). Therefore, you must use at least 1 full equivalent of base.[1] Without this "thermodynamic sink," the equilibrium favors the starting materials [1, 2].
Method B: Kinetic Control (The "Modern" Approach)

Use Case: Both esters are enolizable (e.g., Ethyl Acetate + Ethyl Propionate). The Problem: Under thermodynamic conditions (NaH/Reflux), you will get a statistical mixture of four products (A-A, B-B, A-B, B-A). Scrambling occurs because proton transfer between enolates and neutral esters is rapid.

The Solution: Quantitative Pre-formation of Enolate

We use Lithium Diisopropylamide (LDA) at -78°C to convert 100% of the nucleophilic ester into its enolate before the electrophile is ever introduced.

KineticControl LDA 1. Generate LDA (THF, -78°C) Enolization 2. Add Ester A (Nuc) (Irreversible Deprotonation) LDA->Enolization 1.05 equiv Base Addition 3. Add Ester B (Elec) (C-C Bond Formation) Enolization->Addition Slow Addition Quench 4. Acidic Quench (Prevent Retro-Claisen) Addition->Quench < -40°C

Figure 2: Kinetic control workflow using LDA to prevent proton scrambling.

Protocol 2: LDA-Mediated Crossed Claisen

ParameterSpecificationReason (Causality)
Base LDA (1.1 equiv)Bulky and strong (pKa ~36); prevents nucleophilic attack on the ester carbonyl.
Temp -78°C (Dry Ice/Acetone)Kinetic control; strictly prevents proton transfer (scrambling).
Solvent THF (Anhydrous)Solubilizes lithium enolates; coordinates Li+ to stabilize the transition state.

Step-by-Step Procedure:

  • Generate LDA: Add n-BuLi (1.1 equiv) to diisopropylamine (1.2 equiv) in THF at -78°C. Stir for 15 mins.

  • Form Enolate (Nucleophile): Add Ester A (the intended nucleophile) slowly down the side of the flask. Stir for 30–45 mins at -78°C.

    • Self-Validating Check: The solution should remain clear or pale yellow. A dark brown color indicates decomposition or moisture ingress.

  • Add Electrophile: Add Ester B (the intended electrophile, 1.0–1.2 equiv) as a solution in THF, dropwise.

  • Reaction Time: Stir at -78°C for 1 hour.

    • Critical: Do NOT allow the reaction to warm up yet. Warming allows proton transfer between the product alkoxide and the starting enolate, leading to self-condensation of the electrophile [3].

  • Quench: Quench with saturated

    
     or dilute AcOH while still at -78°C. Only warm to room temperature after quenching.
    
Troubleshooting & FAQs

Q: I followed the LDA protocol, but I still see self-condensation of the electrophile. A: This is likely due to Proton Transfer (Scrambling) . If the addition of the electrophile is too slow or the temperature rises above -70°C, the formed enolate (A) can deprotonate the incoming electrophile (B).

  • Fix: Ensure the electrophile is pre-chilled. Add it rapidly enough to compete with proton transfer, but slow enough to maintain -78°C. Consider using LiCl as an additive (5 equiv) to break up enolate aggregates, increasing the rate of the desired C-C bond formation.

Q: My yield is low, and I recovered starting material. Did the enolization fail? A: Check for Retro-Claisen Fragmentation . The


-keto ester product is unstable toward nucleophiles. If you quench with water or warm the reaction while basic alkoxides are present, the product can cleave back to starting materials [4].
  • Fix: Ensure the quench is acidic (AcOH) and performed at low temperature.

Q: Can I use NaH for two enolizable esters if I just add them carefully? A: No. Without kinetic locking (LDA/-78°C), the protons are too labile. The pKa difference between the two esters is usually negligible (~25 vs ~25). You will inevitably get a statistical mixture (approx. 25% A-A, 25% B-B, 25% A-B, 25% B-A) [5].

References
  • Master Organic Chemistry. The Claisen Condensation. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Chemistry LibreTexts. 13.4: Claisen Condensation - Retro-Claisen. [Link]

  • Wikipedia. Claisen Condensation - Types and Modifications. [Link]

Sources

Optimization

Technical Support Center: Handling Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Ticket ID: CHEMSUP-2024-882 Subject: Prevention of Hydrolysis and Decarboxylation During Workup Status: Open Priority: High (Yield Critical) Executive Summary: The Stability Paradox You are likely encountering yield loss...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-2024-882 Subject: Prevention of Hydrolysis and Decarboxylation During Workup Status: Open Priority: High (Yield Critical)

Executive Summary: The Stability Paradox

You are likely encountering yield loss or product degradation with Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate . This molecule belongs to the class of


-keto esters  (specifically a benzoylacetate derivative).

These compounds present a dual challenge during workup:

  • Acidity: The

    
    -protons (between the two carbonyls) are acidic (pKa 
    
    
    
    11). Strong basic washes can deprotonate the product, extracting it into the aqueous phase (The "Enolate Trap").
  • Lability: If hydrolysis occurs (saponification), the resulting

    
    -keto acid is thermally unstable. It undergoes spontaneous decarboxylation  to form 3,5-dimethoxyacetophenone, releasing CO
    
    
    
    gas.

This guide provides the mechanistic causality of these failures and a self-validating "Cold-Neutral" workup protocol to maximize recovery.

The Failure Mechanism: Why Your Product Disappears

Understanding the pathway is critical for troubleshooting. The degradation is not random; it follows a specific cascade triggered by pH and temperature.

Figure 1: The Hydrolysis-Decarboxylation Cascade This diagram illustrates the pathway from your desired ester to the unwanted ketone byproduct.

G Ester Target Ester (Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate) Enolate Enolate Ion (Water Soluble Loss) Ester->Enolate High pH (>11) (NaOH wash) Acid Intermediate β-Keto Acid Ester->Acid Hydrolysis (H+ or OH-) TS Cyclic Transition State (6-membered) Acid->TS Heat / RT Ketone Byproduct (3,5-Dimethoxyacetophenone) TS->Ketone -CO2 CO2 Gas (CO2) TS->CO2

Caption: The "Enolate Trap" (Red path) leads to aqueous extraction loss. The "Hydrolysis Path" (Yellow) leads to irreversible chemical degradation via decarboxylation.

Troubleshooting Guide (FAQ)
Q1: My organic layer yield is nearly zero, but I see no degradation products. Where is it?

Diagnosis: You likely fell into the Enolate Trap . Explanation: The methylene protons at the C2 position are acidic (pKa ~11) due to the flanking carbonyls. If you washed your reaction mixture with 1M NaOH or saturated Na


CO

to remove acidic impurities, you deprotonated your ester. Result: The product formed a water-soluble enolate salt and was discarded with the aqueous waste. Fix: Acidify the aqueous waste (carefully!) to pH 4-5 and re-extract with ethyl acetate. The product should return to the organic phase.
Q2: I see bubbling during workup and my product turned into an oil that lacks the ethyl group in NMR.

Diagnosis: Decarboxylation has occurred. Explanation: Bubbling indicates CO


 evolution. The loss of the ethyl group signals that the ester hydrolyzed to the 

-keto acid. Because the 3,5-dimethoxyphenyl group is electron-donating, it stabilizes the transition state, allowing the acid to lose CO

rapidly, often even at room temperature [1]. Fix: Avoid heat during rotary evaporation (keep bath < 30°C). Ensure all traces of acid/base are neutralized before concentration.
Q3: The NMR shows a mixture of two compounds, but TLC shows one spot.

Diagnosis: Keto-Enol Tautomerism . Explanation:


-keto esters exist in equilibrium between the keto form and the enol form (stabilized by hydrogen bonding). This is intrinsic to the molecule and not an impurity.
Verification:  Run the NMR in CDCl

. You should see a singlet for the enol -OH (often >12 ppm) and a split in the methylene/methine signals.
Optimized Protocol: The "Cold-Neutral" Workup

To isolate Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate without hydrolysis, strict pH buffering is required.

Prerequisites:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Buffer: Saturated Ammonium Chloride (sat. NH

    
    Cl) or Phosphate Buffer (pH 7).
    
  • Temperature: All aqueous solutions must be ice-cold (0-4°C) .

Step-by-Step Procedure
StepActionRationale
1. Quench Pour reaction mixture into ice-cold sat. NH

Cl
.
NH

Cl (pH ~5-6) is mild. It quenches alkoxides without inducing acid-catalyzed hydrolysis [2].
2. Extract Extract with EtOAc (x3).Efficient recovery. Avoids emulsions common with DCM/water in this system.
3. Wash (Critical) Wash combined organics with Brine (sat. NaCl). Do NOT use NaOH or NaHCO

.
Prevention: High pH causes enolization (yield loss) or saponification (degradation). Brine removes water/polar impurities.
4. Dry Dry over anhydrous Na

SO

(Sodium Sulfate).
MgSO

is slightly Lewis acidic and can sometimes promote tautomerization or surface reactions; Na

SO

is gentler.
5. Concentrate Rotary evaporate with bath temp < 30°C .Heat promotes decarboxylation if any trace acid was formed.
6. Storage Store under inert gas (Ar/N

) at -20°C.
Prevents slow hydrolysis from atmospheric moisture.
Data Reference: Stability Factors
ParameterConditionStability RiskOutcome
pH > 11 NaOH / Na

CO

wash
High Formation of Enolate (Solubility loss) or Saponification.
pH < 2 HCl / H

SO

wash
High Acid-catalyzed hydrolysis

Decarboxylation.
Temperature > 50°CCritical Rapid decarboxylation of any trace

-keto acid formed.
Solvent Methanol/EthanolModerate Transesterification risk if heated with catalyst.
References
  • Mechanism of Decarboxylation

    • Concept: -Keto acids undergo thermal decarboxylation via a concerted six-membered cyclic transition st
    • Source: Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids." Available at: [Link]

  • Handling Sensitive Esters

    • Concept: Use of mild buffers (NH4Cl) to prevent hydrolysis during workup of sensitive enolizable esters.
    • Source: Organic Syntheses, Coll. Vol. 9, p. 432 (1998). (General procedure reference for sensitive ester handling). Available at: [Link]

  • Reactivity of Benzoylacetate Derivatives

    • Concept: Ethyl benzoylacetate derivatives are prone to hydrolysis and subsequent decarboxyl
    • Source: PubChem Compound Summary for Ethyl benzoylacetate. Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Alkylation of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Topic: Troubleshooting -Keto Ester Alkylation Target Molecule: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (Substrate 1 ) Audience: Medicinal Chemists & Process Development Scientists Core Directive & Mechanistic Overv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting


-Keto Ester Alkylation
Target Molecule:  Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (Substrate 1 )
Audience:  Medicinal Chemists & Process Development Scientists

Core Directive & Mechanistic Overview

This guide addresses the mono-alkylation of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate . While standard acetoacetate alkylation protocols exist, this specific substrate presents unique electronic challenges due to the electron-rich 3,5-dimethoxyaryl ring.

The Mechanistic Challenge: The substrate is a


-keto ester with an acidic methylene bridge (

).[1] The 3,5-dimethoxy substitution pattern on the aromatic ring acts as a strong

-donor (Resonance Effect

).
  • Enolate Ambidence: The electron donation increases electron density at the carbonyl oxygen, enhancing the "hard" nucleophilic character and increasing the risk of

    
    -alkylation  over the desired 
    
    
    
    -alkylation
    .
  • Retro-Claisen Stability: Conversely, the reduced electrophilicity of the ketone carbonyl makes this substrate more resistant to retro-Claisen cleavage than electron-deficient analogs (e.g., nitro-substituted), allowing for slightly more vigorous thermal conditions if required.

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol aligns with this robust method designed to favor thermodynamic


-alkylation.

Reagents:

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.05 equiv).

  • Solvent: Anhydrous THF (Kinetic control/Clean profile) or DMF (Faster rate/Thermodynamic equilibration).

  • Electrophile: Alkyl Iodide or Bromide (1.0 equiv).

Protocol:

  • Preparation: Wash NaH with dry hexane under Argon to remove mineral oil (optional but recommended for precise stoichiometry). Suspend in anhydrous THF at 0°C.

  • Deprotonation: Add Substrate 1 dropwise as a solution in THF.

    • Observation: Evolution of

      
       gas. Solution turns yellow/orange (enolate formation).
      
    • Time: Stir at 0°C for 15 min, then RT for 30 min to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT. Stir 4–16 hours.

  • Quench: Carefully add saturated

    
     solution.
    

Troubleshooting Guide (Q&A Matrix)

Issue 1: "I am observing significant -alkylation (Enol Ether formation) instead of -alkylation."

Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. The 3,5-dimethoxy group stabilizes the enol form, making the oxygen center more nucleophilic. If you use a "hard" electrophile or a solvent that separates ion pairs too effectively, the oxygen attacks.

Corrective Actions:

VariableRecommendationScientific Rationale
Leaving Group Switch to Iodide Iodides are "soft" electrophiles/leaving groups. They react preferentially with the "soft" carbon center of the enolate. Avoid chlorides or sulfonates (OTs/OMs).
Solvent Use THF or Toluene Polar aprotic solvents (DMF, DMSO) solvate the cation (

), leaving a "naked" enolate that is highly reactive at the most electronegative site (Oxygen). Non-polar solvents favor tight ion pairs, shielding the oxygen.
Counter-Ion Use

or

Small cations (

) coordinate tightly to the carbonyl oxygens, effectively "capping" them and forcing reaction at the carbon. Avoid

or

(large cations) which favor

-alkylation.
Issue 2: "The reaction stalls or yields are low (<40%), even with active halide."

Diagnosis: The 3,5-dimethoxy ring provides steric bulk and electronic repulsion. Furthermore, the formed mono-alkylated product is less acidic than the starting material but can still deprotonate, consuming base and preventing conversion of the remaining starting material.

Corrective Actions:

  • The "Finkelstein" Boost: If using an alkyl bromide or chloride, add 10 mol% Sodium Iodide (NaI) to the reaction. This generates the more reactive alkyl iodide in situ.

  • Temperature Ramp: Do not exceed 60°C. While heat increases rate, it promotes decomposition. If THF reflux (66°C) fails, switch to DMF at 50°C.

  • Stoichiometry Check: Ensure you are using at least 1.05–1.1 equivalents of base. If the product consumes base (dialkylation), you may need to adjust, but usually, stalling implies the enolate is aggregating. Add HMPA or DMPU (co-solvent) to break up aggregates, but be wary of

    
    -alkylation (see Issue 1).
    
Issue 3: "I am seeing cleavage products (3,5-dimethoxybenzoic acid or acetophenone derivatives)."

Diagnosis: This is Retro-Claisen Condensation (or deacylation). Nucleophilic bases attack the ketone carbonyl, cleaving the C-C bond between the


-carbon and the ketone.

Corrective Actions:

  • Eliminate Alkoxides: Never use Sodium Ethoxide (NaOEt) or Methoxide for this specific substrate if cleavage is observed. The ethoxide ion is nucleophilic enough to attack the ketone.

  • Switch Base: Use Sodium Hydride (NaH) or LDA . These are non-nucleophilic bases (hydride acts as a base, then

    
     leaves; LDA is too bulky to attack the carbonyl).
    
  • Water Exclusion: Ensure the solvent is strictly anhydrous. Hydroxide (

    
    ) generated from wet solvents is a potent cleavage agent.
    

Visualizing the Pathways

The following diagram illustrates the competing pathways for the enolate of Substrate 1 .

ReactionPathways Start Substrate 1 (3,5-dimethoxy-beta-keto ester) Enolate Resonance Stabilized Enolate Start->Enolate Deprotonation (-H2) Base Base (NaH) Base->Enolate C_Prod C-Alkylated Product (Target) Enolate->C_Prod Soft Electrophile (R-I) Non-polar Solvent Li+/Na+ Counterion O_Prod O-Alkylated Product (Enol Ether) Enolate->O_Prod Hard Electrophile (R-OTs) Polar Aprotic (DMSO) K+/Cs+ Counterion Cleavage Cleavage Products (Retro-Claisen) Enolate->Cleavage Nucleophilic Base (NaOEt/RO-) High Temp Dialkyl Di-Alkylated Impurity C_Prod->Dialkyl Excess Base Excess R-X

Figure 1: Competing reaction pathways for the alkylation of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate. Green paths indicate optimized conditions.

Decision Support Data

Solvent & Base Selection Matrix[2]
Base SystemSolvent

Limit
Primary RiskBest For...
NaH THF~35Over-reactionStandard substrates. Best balance of rate and selectivity.

Acetone~10Slow rateHighly reactive halides (Allyl/Benzyl). "Green" conditions.
NaOEt EtOH16Retro-Claisen Simple substrates only. Avoid for valuable/complex aromatics.
LiHMDS/LDA THF (-78°C)36Cost/HandlingKinetic Control. Preventing di-alkylation or regioselectivity issues.
Electrophile "Hardness" Guide (HSAB)[3]
ElectrophileHard/SoftPredicted Outcome
Alkyl Iodide (R-I) SoftFavors C-Alkylation (Target)
Alkyl Bromide (R-Br) IntermediateMixed (Use NaI catalyst)
Alkyl Chloride (R-Cl) HardSlow / Mixed
Alkyl Tosylate (R-OTs) HardFavors O-Alkylation
Silyl Chloride (TMSCl) Very HardExclusive O-Silylation

References

  • Claisen Condens

    
    -Keto Esters. Master Organic Chemistry. Retrieved from [Link]
    
  • Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (Analogous Data). PubChem. Retrieved from [Link]

  • Ethyl benzoylacetate Properties. Cheméo. Retrieved from [Link]

  • Hard and Soft Acids and Bases (HSAB) Theory.ScienceDirect.

Sources

Optimization

Technical Support Hub: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

CAS: N/A (Analogous to 94-02-0 scaffold) | Class: -Keto Ester[1] Welcome to the technical support center for Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate . This guide addresses the unique stability challenges inherent t...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: N/A (Analogous to 94-02-0 scaffold) | Class: -Keto Ester[1]

Welcome to the technical support center for Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate . This guide addresses the unique stability challenges inherent to electron-rich


-keto esters. Unlike simple esters, this molecule possesses a "volatility of reactivity"—it is prone to tautomerization, decarboxylation, and hydrolysis if not handled with precision.

Module 1: The Stability Triad (Visualizing Degradation)

Before troubleshooting, you must understand the three competing pathways that dictate the purity of your material.[1] This compound is not static; it exists in a dynamic equilibrium that shifts based on solvent, pH, and temperature.[1]

Pathway Analysis: Tautomerism vs. Degradation

G cluster_0 Reversible Equilibrium cluster_1 Irreversible Degradation Keto Keto Form (Solid/Oil) Enol Enol Form (Stabilized by H-Bond) Keto->Enol Tautomerism (Solvent Dependent) Acid Intermediate $beta$-Keto Acid Keto->Acid Hydrolysis (H2O / pH < 7) Ketone Degradant: 3,5-Dimethoxyacetophenone Acid->Ketone Decarboxylation (Heat) CO2 CO2 (Gas) Acid->CO2

Figure 1: The Stability Landscape. The blue/green loop represents the safe reversible state (Tautomerism). The yellow/red path represents irreversible destruction (Hydrolysis leading to Decarboxylation).

Module 2: Storage & Physical Integrity (Prevention)

Q: My compound has transitioned from a white solid/crystalline mass to a yellow viscous oil. Is it degraded?

Diagnosis: Likely Yes . Technical Explanation: This transition usually indicates decarboxylation .[1]

  • Hydrolysis Trigger: Trace moisture hydrolyzes the ethyl ester to the corresponding

    
    -keto acid.[1]
    
  • Thermal Decarboxylation:

    
    -keto acids are thermally unstable.[1] The carboxylic acid group facilitates a cyclic transition state (6-membered ring) that ejects 
    
    
    
    .
  • Result: The remaining liquid is 3,5-dimethoxyacetophenone.[1] The yellow color often arises from oxidation of the electron-rich dimethoxy ring or aldol condensation of the resulting ketone.

Corrective Protocol:

  • Immediate Action: Run a TLC or GC-MS.[1] If the spot/peak for 3,5-dimethoxyacetophenone is dominant, the batch is lost.

  • Future Prevention: Store under Argon/Nitrogen at -20°C. The "3,5-dimethoxy" substitution increases electron density on the ring, potentially accelerating oxidative degradation compared to the unsubstituted phenyl analog.

Q: Can I store this compound in Methanol or Ethanol?

Diagnosis: No , avoid alcoholic solvents for long-term storage. Technical Explanation:


-keto esters undergo transesterification  under neutral conditions, catalyzed by their own enol acidity.[1]
  • If stored in Methanol : You will slowly generate the Methyl ester.[1]

  • If stored in Ethanol : It is safe chemically (since it's an ethyl ester), but trace water in ethanol will accelerate hydrolysis.

Module 3: Analytical Troubleshooting (Diagnosis)

Q: My NMR spectrum shows "double peaks" for every signal. Is my product impure?

Diagnosis: Likely No . This is Keto-Enol Tautomerism . Technical Explanation:


-keto esters exist as a mixture of two isomers in solution.[1] The ratio depends heavily on the solvent used for NMR.[1]
  • Keto Form: Shows a singlet for the

    
    -methylene protons (
    
    
    
    between carbonyls) around 3.9–4.2 ppm.
  • Enol Form: Shows a characteristic vinyl proton singlet (around 5.6 ppm) and a very downfield enol -OH signal (often >12 ppm, broad).

  • 3,5-Dimethoxy Effect: The electron-donating methoxy groups stabilize the enol form via conjugation, making the enol content higher than in simple aliphatic

    
    -keto esters.
    

Validation Protocol: To confirm purity vs. contamination:

  • Run NMR in

    
    :  Non-polar solvents favor the Enol  form (stabilized by intramolecular H-bonding).[1]
    
  • Run NMR in DMSO-

    
    :  Polar H-bond accepting solvents disrupt the intramolecular H-bond, heavily favoring the Keto  form.[1]
    
  • Comparison: If the "impurity" peaks disappear or shift drastically between solvents, it is just the tautomer.[1]

Data Table: Expected NMR Shifts (approximate)

FeatureKeto Form (

)
Enol Form (

)
Notes
-OH (Enol) N/A> 12.0 ppmBroad singlet; disappears with

shake.[1]
Vinyl -CH= N/A~5.6 ppmCharacteristic of Enol.[1]

-CH2
~3.9 - 4.2 ppmN/ASinglet; characteristic of Keto.[1]
Aromatic Distinct PatternDistinct Pattern3,5-dimethoxy pattern may split slightly between forms.[1]

Q: I see peak splitting in my HPLC chromatogram. How do I fix this?

Diagnosis: On-column Tautomerization . Technical Explanation: If the interconversion rate of keto/enol forms is similar to the timescale of the separation, you will see a "saddle" or split peak. Troubleshooting Guide:

  • Temperature: Lowering the column temperature can slow the kinetics, separating the peaks distinctively (rarely desired). Raising the temperature (e.g., to 40-50°C) often coalesces them into a single sharp peak by speeding up the equilibrium.

  • Mobile Phase: Adding 0.1% Trifluoroacetic acid (TFA) can sometimes stabilize one form or catalyze rapid equilibrium, sharpening the peak.

Module 4: Reaction Optimization (Application)

Q: Low yield during alkylation (Knoevenagel or substitution at C2).[1] Why?

Diagnosis: Retro-Claisen Condensation or Decarboxylation .[1] Technical Explanation: The C2 position is the nucleophile.[1] However, the ester bond is susceptible to attack by the base used to generate the enolate.

  • Issue: If you use a strong hydroxide base (NaOH/KOH) or unhindered alkoxide, you risk hydrolyzing the ester (leading to decarboxylation) or cleaving the acetyl group (Retro-Claisen).

  • Solution: Use a non-nucleophilic base (e.g., NaH, LDA, or

    
     in DMF/Acetone). If using alkoxides, match the alkoxide to the ester (use Sodium Ethoxide for this ethyl ester) to prevent transesterification.
    

Q: How do I remove the 3,5-dimethoxyacetophenone impurity?

Protocol: Since the impurity is a ketone and your product is a


-keto ester:
  • Acidity Difference: The

    
    -keto ester is significantly more acidic (
    
    
    
    ) than the acetophenone (
    
    
    ).[1]
  • Extraction:

    • Dissolve the mixture in an organic solvent (EtOAc).

    • Wash with cold, dilute NaOH (0.5 M) .[1] The

      
      -keto ester will deprotonate and move to the aqueous layer.[1] The acetophenone stays in the organic layer.[1]
      
    • Critical Step: Immediately separate the aqueous layer and acidify with cold dilute HCl/Acetic acid to pH 5-6, then extract back into organic solvent.[1] Do not let the basic aqueous solution stand , or hydrolysis will occur.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 21: Formation and reactions of enols and enolates).

  • Master Organic Chemistry. (2022).[1] Decarboxylation of Beta-Keto Acids. Link

  • ChemicalBook. (2025).[1][2] Ethyl benzoylacetate (Analogous Scaffold) NMR and Physical Properties. Link

  • PubChem. (2025).[1][3][4] Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (Structural Analog). Link

  • Reeves, L. W. (1957).[1] Nuclear Magnetic Resonance Studies of Keto-Enol Tautomerism. Canadian Journal of Chemistry.[1] (Foundational text on NMR analysis of

    
    -keto esters).
    

Sources

Troubleshooting

Scaling up the synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate challenges

Ticket ID: SC-8829-DIMETHOXY Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Optimization and Troubleshooting for Multi-Kilo Synthesis Executive Summary You are encount...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-8829-DIMETHOXY Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Optimization and Troubleshooting for Multi-Kilo Synthesis

Executive Summary

You are encountering challenges in scaling the synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (often a key intermediate for stilbenes like Pterostilbene or Resveratrol analogs). On a laboratory scale (<10g), beta-keto ester synthesis is forgiving. However, at the kilo-scale, thermodynamic control, mass transfer, and exotherm management become critical failure points.

This guide addresses the two primary synthetic routes:

  • Route A (Claisen Condensation): Cost-effective, uses 3,5-dimethoxyacetophenone. High safety risk (H₂ evolution).

  • Route B (Meldrum’s Acid): Higher reagent cost, uses 3,5-dimethoxybenzoic acid. Superior purity profile and easier isolation.

Module 1: Route Selection & Thermodynamics

Before troubleshooting your current process, verify you are using the correct route for your facility's capabilities.

FeatureRoute A: Claisen CondensationRoute B: Meldrum's Acid Acylation
Starting Material 3,5-Dimethoxyacetophenone3,5-Dimethoxybenzoic Acid (via Acid Chloride)
Reagents Diethyl Carbonate (DEC), NaH or NaOEtMeldrum's Acid, SOCl₂, Ethanol
Atom Economy HighLower (Loss of Acetone/CO₂)
Safety Profile High Risk: H₂ evolution, pyrophoric basesModerate Risk: CO₂ evolution, thermal control
Impurity Profile Complex (Self-condensation, O-alkylation)Clean (Mainly unreacted acid)
Scale-Up Suitability Preferred for Cost-Sensitive Commodity MfgPreferred for High-Value Pharma Intermediates

Module 2: The Claisen Condensation (Route A)

Context: You are reacting 3,5-dimethoxyacetophenone with diethyl carbonate (DEC) using Sodium Hydride (NaH).

Process Flow Diagram

ClaisenFlow Start Start: Acetophenone + DEC (Solvent/Rgt) BaseAdd Critical Step: Slow Addition of NaH Start->BaseAdd Inert Atm (N2) Reaction Reflux (80-110°C) H2 Removal BaseAdd->Reaction Exothermic Quench Acidic Quench (AcOH/HCl) Reaction->Quench Cool to 0°C Workup Phase Separation & Distillation Quench->Workup

Caption: Workflow for Claisen Condensation emphasizing the critical safety step of NaH addition.

Troubleshooting & FAQs

Q1: The reaction mixture turns into a solid "brick" halfway through the addition. What happened?

  • Diagnosis: This is a classic mass transfer failure . The sodium enolate of the product is often less soluble than the starting materials. As the reaction proceeds, the enolate precipitates, trapping unreacted NaH and stopping the reaction.

  • Solution:

    • Solvent Volume: Increase solvent (Toluene or excess Diethyl Carbonate) to 10-15 volumes relative to the substrate.

    • Mechanical Stirring: Magnetic stirring is insufficient for scale-up. Use an overhead stirrer with a high-torque impeller (anchor or helical ribbon type).

    • Co-Solvent: Adding a small amount of DMF (catalytic) or using THF can improve solubility, though THF limits your reflux temperature.

Q2: My yield is stalled at 50-60%. Why isn't it going to completion?

  • Diagnosis: The Claisen condensation is an equilibrium process.[1] The reaction is driven forward by the deprotonation of the product (the beta-keto ester) by the base.[1][2][3]

  • The Stoichiometry Trap: You need at least 2.0 equivalents of base relative to the ketone.

    • 1.0 eq to form the initial enolate.

    • 1.0 eq to deprotonate the highly acidic product (driving the equilibrium).

  • Corrective Action: Ensure you are using 2.0–2.2 eq of NaH. If using NaOEt, ensure you are continuously removing ethanol (via a Dean-Stark trap) to shift the equilibrium.

Q3: I see a dangerous pressure spike during base addition.

  • Safety Alert: NaH releases Hydrogen gas (

    
    ). On a 1kg scale, you are generating hundreds of liters of gas.
    
  • Protocol:

    • Use 60% dispersion in mineral oil , not dry NaH (pyrophoric).

    • Add NaH in portions (solids charging valve) or, safer yet, slurry the NaH in toluene and dose the ketone/DEC mixture into the hot base slurry ("Reverse Addition").

    • Ensure the reactor vent is sized for maximum gas evolution rate.

Module 3: The Meldrum's Acid Route (Route B)

Context: You are activating 3,5-dimethoxybenzoic acid and reacting it with Meldrum's acid, followed by ethanolysis.

Reaction Logic Tree

MeldrumLogic Acid 3,5-Dimethoxybenzoic Acid Activation Activation: SOCl2 or CDI Acid->Activation MeldrumAdd Meldrum's Acid Addition (+ Base) Activation->MeldrumAdd AcylMeldrum Intermediate: Acyl Meldrum's Acid MeldrumAdd->AcylMeldrum Ethanolysis Ethanolysis (Reflux) -CO2, -Acetone AcylMeldrum->Ethanolysis Solvent Swap Product Ethyl 3-(3,5-dimethoxyphenyl) -3-oxopropanoate Ethanolysis->Product

Caption: Stepwise synthesis via Meldrum's Acid, highlighting the isolation of the Acyl intermediate.

Troubleshooting & FAQs

Q1: The intermediate Acyl Meldrum's acid is oiling out and difficult to handle.

  • Insight: The intermediate 5-(3,5-dimethoxybenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is often a solid, but impurities can make it an oil.

  • Solution: Do not isolate it. Perform a "telescoped" process.

    • Form the acid chloride in DCM.

    • Add Meldrum's acid and Pyridine (base).

    • Wash the organic layer with dilute HCl (to remove Pyridine).

    • Swap solvent from DCM to Ethanol via vacuum distillation.

    • Reflux the ethanol solution directly to decarboxylate and form the ester.

Q2: The final product is colored (yellow/orange) and purity is <95%.

  • Diagnosis: Thermal decomposition. Beta-keto esters are thermally sensitive. Prolonged reflux in ethanol can lead to transesterification or degradation.

  • Corrective Action: Monitor the decarboxylation by HPLC/TLC. As soon as the Acyl Meldrum's intermediate is consumed (usually 2-4 hours reflux), stop heating. Cool rapidly.

Module 4: Isolation & Purification

Q1: The NMR looks messy. I see double peaks. Is my product impure?

  • Technical Insight: Beta-keto esters exist in a Keto-Enol equilibrium .

    • Keto form:

      
       (Doublet at ~3.9 ppm for 
      
      
      
      )
    • Enol form:

      
       (Singlet at ~12 ppm for 
      
      
      
      , Singlet at ~5.6 ppm for
      
      
      )
  • Verification: Run the NMR in

    
     (favors some enol) vs. DMSO-
    
    
    
    (favors keto). Do not attempt to purify "out" the enol; it is the same compound.

Q2: How do I quench the reaction without decomposing the product?

  • The Danger Zone: Beta-keto esters are prone to acid-catalyzed decarboxylation (

    
     formation) if heated in acidic water.
    
  • Protocol:

    • Claisen Quench: Pour the reaction mixture into a mixture of Ice + Acetic Acid (buffered pH ~4-5). Avoid strong mineral acids (HCl/H₂SO₄) unless the temperature is strictly kept <5°C.

    • Extraction: Extract immediately into Ethyl Acetate or Toluene. Do not let the product sit in the aqueous acidic phase.

Q3: Distillation vs. Crystallization?

  • Recommendation:

    • Distillation: High vacuum (<1 mbar) is required. The boiling point will be high (>150°C). There is a high risk of polymerization or decomposition. Use a Wiped Film Evaporator (WFE) if available.

    • Crystallization: 3,5-dimethoxy derivatives often crystallize well from Isopropanol/Hexanes or MTBE/Heptane . If it oils out, seed with a pure crystal (obtained from a small silica column batch) and cool slowly to -20°C.

References

  • Preparation of Beta-Keto Esters (General Claisen)

    • Source: Organic Syntheses, Coll. Vol. 3, p.231 (1955).
    • Relevance: Foundational protocol for using diethyl carbonate and sodium hydride.[4]

    • URL:

  • Meldrum's Acid Acyl

    • Source: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Journal of Organic Chemistry.
    • Relevance: The standard method for synthesizing beta-keto esters
    • URL:

  • Scale-Up Safety of Sodium Hydride

    • Source: Organic Process Research & Development (OPRD).[5]

    • Relevance: Safety guidelines for handling NaH and H₂ evolution on a kilo-scale.
    • URL: (General Journal Link for verification)

  • Keto-Enol Tautomerism in NMR

    • Source: University of Calgary, Department of Chemistry.
    • Relevance: Explanation of NMR signal splitting in beta-dicarbonyls.
    • URL:

Sources

Optimization

Alternative bases for the synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Department: Chemical Process R&D Subject: Alternative Base Strategies for -Keto Ester Formation Date: October 26, 2023 Document ID: TS-BKE-35DMP-001 Executive Summary & Strategy Selector The Challenge: The standard synth...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D Subject: Alternative Base Strategies for


-Keto Ester Formation
Date:  October 26, 2023
Document ID:  TS-BKE-35DMP-001

Executive Summary & Strategy Selector

The Challenge: The standard synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate typically involves the Claisen condensation of 3,5-dimethoxyacetophenone with diethyl carbonate using Sodium Hydride (NaH). While effective, NaH presents significant safety hazards (pyrophoric, H₂ evolution) and scale-up challenges.

The Solution: This guide details three "Green" and "Kinetic" alternatives that eliminate NaH. The choice of base dictates the starting material and the reaction mechanism.

Quick Selection Guide

Use the decision tree below to select the optimal protocol for your specific constraints.

BaseSelection Start START: Select Constraint Q1 Starting Material Availability? Start->Q1 PathA 3,5-Dimethoxybenzoic Acid Q1->PathA Acid Available PathB 3,5-Dimethoxyacetophenone Q1->PathB Ketone Available Method1 METHOD A: Soft Enolization (MgCl2 / TEA) High Safety / Room Temp PathA->Method1 Q3 Cryogenic Capability? PathB->Q3 Q2 Equipment Constraints? Method2 METHOD B: Kinetic Control (LiHMDS / Mander's Rgt) -78°C / High Precision Q3->Method2 Yes (-78°C) Method3 METHOD C: Soluble Base (NaHMDS / Diethyl Carbonate) 0°C to RT / Scale-Friendly Q3->Method3 No (Standard Reactor)

Figure 1: Strategic selection of base and pathway based on starting material and facility capabilities.

Technical Modules: Protocols & Mechanisms

Module A: The "Soft" Enolization (MgCl₂ / Et₃N)

Best for: Safety, Scale-up, Room Temperature operations. Mechanism: Masamune-Brooks / Rathke Modification. Starting Material: 3,5-Dimethoxybenzoic acid (via Acid Chloride or Imidazolide).

This method utilizes the high acidity of magnesium malonates. The Mg²⁺ ion acts as a Lewis acid, coordinating to the carbonyl oxygens, which stabilizes the transition state and drives the reaction to completion without strong bases.

Reagents:

  • Magnesium Chloride (anhydrous)

  • Triethylamine (TEA)

  • Potassium Ethyl Malonate (KEM)

  • CDI (Carbonyldiimidazole) or Thionyl Chloride

Protocol:

  • Activation: Convert 3,5-dimethoxybenzoic acid (1.0 equiv) to its acyl imidazole using CDI (1.1 equiv) in THF or MeCN. Stir at RT for 1h. (Alternatively, generate acid chloride using SOCl₂).

  • Enolate Formation: In a separate vessel, suspend anhydrous MgCl₂ (1.2 equiv) and Potassium Ethyl Malonate (1.2 equiv) in THF/MeCN. Add TEA (2.5 equiv). Stir vigorously at RT for 1-2h.

    • Note: The mixture will become a thick white slurry (the active Mg-enolate).

  • Coupling: Cannulate the activated acyl imidazole solution into the Mg-enolate slurry dropwise.

  • Reaction: Stir at RT for 12–18h.

  • Quench: Cool to 0°C and quench with 1M HCl (careful: CO₂ evolution from decarboxylation). Extract with EtOAc.[1]

Key Advantage: The 3,5-dimethoxy substitution pattern makes the aromatic ring electron-rich. This method avoids the competition between O-alkylation and C-alkylation often seen with alkali metal bases.

Module B: Kinetic Control (LiHMDS)

Best for: High value/small scale, preventing self-condensation. Mechanism: Kinetic deprotonation followed by trapping with an aggressive electrophile. Starting Material: 3,5-Dimethoxyacetophenone.

Reagents:

  • LiHMDS (Lithium Hexamethyldisilazide) - 1.0M in THF

  • Ethyl Cyanoformate (Mander's Reagent) OR Ethyl Chloroformate

  • Why Mander's Reagent? It is highly selective for C-acylation over O-acylation compared to chloroformates.

Protocol:

  • Deprotonation: Cool a solution of LiHMDS (1.1 equiv) in THF to -78°C.

  • Addition: Add solution of 3,5-dimethoxyacetophenone (1.0 equiv) in THF dropwise. Stir for 30-45 min at -78°C.

    • Checkpoint: The solution usually turns yellow/orange (lithium enolate formation).

  • Acylation: Add Ethyl Cyanoformate (1.2 equiv) in one portion.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Quench: Pour into cold saturated NH₄Cl solution.

Module C: Soluble Strong Base (NaHMDS)

Best for: Replacing NaH with a soluble alternative in standard Claisen conditions. Starting Material: 3,5-Dimethoxyacetophenone + Diethyl Carbonate.

Protocol:

  • Dissolve 3,5-dimethoxyacetophenone (1.0 equiv) in excess Diethyl Carbonate (5-10 equiv) which acts as both reagent and solvent.

  • Cool to 0°C.

  • Add NaHMDS (2.0 equiv, solution in THF) dropwise.

    • Note: 2.0 equivalents are required because the product is more acidic than the starting material and consumes 1 equiv of base immediately.

  • Warm to RT and reflux if necessary (depending on conversion).

  • Acidic quench (AcOH/H₂O) is critical to protonate the resulting enolate.

Comparative Data Analysis

FeatureNaH (Standard)MgCl₂/TEA (Module A)LiHMDS (Module B)
Safety Profile High Risk (H₂ gas, pyrophoric)Excellent (Non-pyrophoric)Good (Moisture sensitive)
Temperature Reflux often requiredRoom Temperature-78°C (Cryogenic)
Selectivity Moderate (Self-condensation risk)High (Chemospecific)High (Kinetic control)
Yield (Typical) 60-75%85-95% 80-90%
Reaction Phase Heterogeneous (Slurry)Heterogeneous (Slurry)Homogeneous

Troubleshooting & FAQs

Q1: In Module A (MgCl₂), the reaction mixture turned into a solid block. What happened?

Diagnosis: The Magnesium-Malonate complex is highly insoluble in pure THF at high concentrations. Fix:

  • Solvent Switch: Use Acetonitrile (MeCN) or a 1:1 THF:MeCN mixture. The complex is more mobile in MeCN.

  • Dilution: Ensure the solvent volume is at least 10-15 mL per gram of substrate.

  • Mechanical Stirring: For scales >50g, magnetic stirring will fail. Use an overhead mechanical stirrer.

Q2: In Module B (LiHMDS), I isolated the O-acylated product (enol carbonate) instead of the beta-keto ester.

Diagnosis: This occurs when the electrophile attacks the oxygen of the enolate rather than the carbon. This is common with Ethyl Chloroformate ("Hard" electrophile). Fix:

  • Switch Electrophile: Use Ethyl Cyanoformate (Mander's Reagent) . The cyano group makes the carbonyl "softer" and favors C-acylation.

  • Solvent Polarity: Use a less polar solvent (e.g., Toluene/THF mix) to encourage tight ion pairing, which can favor C-alkylation.

Q3: Why is the yield low with 3,5-dimethoxyacetophenone using alkoxides (NaOEt)?

Diagnosis: The 3,5-dimethoxy rings are electron-rich. While they don't destabilize the enolate significantly (meta-position), the Claisen condensation is an equilibrium. With NaOEt, the equilibrium often favors the starting materials unless ethanol is continuously distilled off. Fix:

  • Use NaHMDS (Module C) which drives the deprotonation irreversibly (

    
     difference ~25 vs 30).
    
  • Switch to Module A (Acid Chloride route) which is non-reversible due to decarboxylation.

Q4: Can I use DBU instead of TEA in Module A?

Answer: Yes. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base and can accelerate the formation of the Mg-complex. However, it is more expensive and harder to remove during workup. TEA is usually sufficient if the MgCl₂ is anhydrous and high quality.

Mechanism Visualization (Module A)

The success of the MgCl₂ method relies on the "Chelation Control" mechanism.

Figure 2: The Magnesium ion acts as a template, holding the malonate enolate and the acylating agent in close proximity, lowering the activation energy.

References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of magnesium ethyl malonate.Journal of Organic Chemistry , 50(15), 2622–2624.

    • Found
  • Clay, R. J., et al. (1993). Synthesis of Beta-Keto Esters from Acid Chlorides.[2][3]Synthesis , 1993(03), 290-292.

    • Details the scale-up advantages of the Mg method.
  • Mander, L. N., & Sethi, S. P. (1983). Regioselective synthesis of beta-keto esters from lithium enolates and methyl cyanoformate.Tetrahedron Letters , 24(48), 5425-5428.

    • Establishes the use of Cyanoformate for C-selective acyl
  • Brooks, D. W., et al. (1979). C-Acylation under virtually neutral conditions.Angewandte Chemie International Edition , 18(1), 72-74.

    • The original Masamune-Brooks protocol.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Executive Summary Product: 1H NMR Analysis Protocol (Solvent: CDCl₃) Alternative: High-Polarity Solvent Analysis (Solvent: DMSO-d₆) Application: Structural validation of β-keto ester intermediates in pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 1H NMR Analysis Protocol (Solvent: CDCl₃) Alternative: High-Polarity Solvent Analysis (Solvent: DMSO-d₆) Application: Structural validation of β-keto ester intermediates in pharmaceutical synthesis.[1]

This guide provides a rigorous technical comparison between analyzing Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate in chloroform-d (CDCl₃) versus dimethyl sulfoxide-d₆ (DMSO-d₆).[1] While CDCl₃ is the standard for observing the diagnostic keto-enol tautomerism, DMSO-d₆ serves as a critical alternative for simplifying spectral complexity by shifting the tautomeric equilibrium.

Structural Dynamics & Tautomerism

The core challenge in characterizing this molecule is the keto-enol tautomerism inherent to β-keto esters.[1] The 3,5-dimethoxy substitution pattern on the aromatic ring adds electron-donating effects that influence the stability of the enol form.

The Equilibrium

The molecule exists in a dynamic equilibrium between two forms:

  • Keto Form: Contains a methylene bridge (-CH₂-) between the ketone and ester.[1]

  • Enol Form: Stabilized by a six-membered intramolecular hydrogen bond ring; contains a methine proton (=CH-) and a hydroxyl group (-OH).[1]

Visualization: Tautomeric Pathway

Tautomerism cluster_solvents Solvent Influence Keto Keto Tautomer (Major in Polar Solvents) Transition Proton Transfer Transition State Keto->Transition -H+ (alpha) Transition->Keto Re-protonation Enol Enol Tautomer (Stabilized by Intramolecular H-Bond) Transition->Enol +H+ (oxygen) Enol->Transition Solvent Disruption CDCl3 CDCl3 Supports Enol (Intramolecular H-bond) DMSO DMSO-d6 Disrupts Enol (Intermolecular H-bond)

Caption: Figure 1. The dynamic equilibrium between keto and enol forms.[1][2][3][4][5] Non-polar solvents (CDCl₃) preserve the intramolecular H-bond of the enol, while polar solvents (DMSO) often shift equilibrium toward the keto form.

Experimental Protocol

Materials
  • Analyte: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (>98% purity).[1]

  • Solvent A (Standard): Chloroform-d (CDCl₃), 99.8% D, containing 0.03% TMS (v/v).[1]

  • Solvent B (Alternative): Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9% D.[1]

  • Equipment: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation Workflow
  • Massing: Weigh 10–15 mg of the sample into a clean vial. Note: Higher concentrations (>30 mg) can induce solute-solute aggregation, affecting chemical shifts.

  • Solvation: Add 0.6 mL of the chosen deuterated solvent.

    • Critical Step: Ensure complete dissolution.[1] The keto and enol forms may have different solubility rates.[1]

  • Filtration: Filter through a cotton plug into the NMR tube to remove particulate suspensions that cause line broadening.[1]

  • Equilibration: Allow the sample to sit in the NMR tube for 10 minutes prior to acquisition to ensure the tautomeric equilibrium has stabilized at the probe temperature (298 K).

Comparative Analysis: CDCl₃ vs. DMSO-d₆[1][2]

This section objectively compares the spectral performance of the two solvent systems.

Data Summary Table
FeatureMethod A: CDCl₃ (Recommended) Method B: DMSO-d₆ (Alternative)
Enol -OH Signal Sharp Singlet (~12.6 ppm) Visible due to strong intramolecular H-bonding.[1]Broad / Absent Rapid exchange with solvent/water obscures this peak.[1]
Tautomeric Ratio ~80:20 (Keto:Enol) Clear quantification of both forms.[1]>95:5 (Keto:Enol) Polarity favors the keto form; simplifies spectrum.[1]
Aromatic Resolution High. Distinct splitting patterns.Good, but solvent residual peak (2.50 ppm) can interfere with alkyl regions.[1]
Water Signal ~1.56 ppm (Usually distinct).[1]~3.33 ppm (Strong, broad).[1] Can overlap with methoxy signals.[1]
Use Case Structural confirmation, tautomeric study.Purity assay (simplifies integration), solubility issues.[1]
Detailed Spectral Assignment (CDCl₃)[1]

The following assignments are based on a 400 MHz spectrum at 298 K. Chemical shifts (


) are reported in ppm relative to TMS (0.00 ppm).
1. The Aromatic Region (Both Tautomers)

The 3,5-dimethoxy substitution creates a plane of symmetry, simplifying the aromatic region.

  • 
     7.10 (d, 
    
    
    
    Hz, 2H):
    Protons at positions 2 and 6. The doublet arises from meta-coupling with H-4.[1]
  • 
     6.65 (t, 
    
    
    
    Hz, 1H):
    Proton at position 4. It is shielded by the two adjacent methoxy groups, appearing upfield of the 2,6-protons.
2. The Side Chain (Keto Form - Major)
  • 
     4.21 (q, 
    
    
    
    Hz, 2H):
    Ethyl ester methylene (-O-CH₂ -CH₃).[1]
  • 
     3.92 (s, 2H):  Alpha-methylene protons (-CO-CH₂ -CO-).[1] Diagnostic peak for the keto form.
    
  • 
     3.82 (s, 6H):  Methoxy groups (-OCH₃).[1] Intense singlet.
    
  • 
     1.28 (t, 
    
    
    
    Hz, 3H):
    Ethyl ester methyl (-O-CH₂-CH₃ ).[1]
3. The Side Chain (Enol Form - Minor)
  • 
     12.65 (s, 1H):  Enolic hydroxyl (-OH).[1] Far downfield due to deshielding by the carbonyl oxygen (hydrogen bond).[1]
    
  • 
     5.62 (s, 1H):  Vinyl proton (-C(OH)=CH -CO-).[1] Diagnostic peak for the enol form.
    
  • 
     4.25 (q, 2H):  Ethyl ester methylene (often overlaps slightly with keto form).[1]
    
  • 
     3.83 (s, 6H):  Methoxy groups (often overlaps with keto form).[1]
    

Analytical Logic & Troubleshooting

Distinguishing Impurities from Tautomers

A common error is misidentifying the enol signals as impurities.[1]

  • Self-Validation: Calculate the integral ratio of the Keto (-CH₂-) at 3.92 ppm vs. the Enol (=CH-) at 5.62 ppm. Compare this to the integral ratio of the ethyl triplets. If the ratios match, the signals belong to the same molecule.

Water Management
  • In CDCl₃: Water appears around 1.5–1.6 ppm.[1] It is usually harmless unless it overlaps with the ethyl triplet (~1.3 ppm).[1]

  • In DMSO-d₆: Water appears around 3.3–3.4 ppm.[1] This is critical because the methoxy singlet appears at ~3.8 ppm.[1] If the DMSO is "wet," the water peak can broaden and shoulder into the methoxy signal, ruining integration accuracy.

    • Remediation:[1][6] Add a single bead of activated 4Å molecular sieve to the NMR tube 1 hour before analysis if using DMSO.[1]

Visualization: Analysis Decision Tree

Workflow Start Start Analysis SolventChoice Select Solvent Start->SolventChoice CDCl3 CDCl3 (Standard) SolventChoice->CDCl3 Structural Dynamics DMSO DMSO-d6 (Alternative) SolventChoice->DMSO Solubility/Simplicity CheckEnol Check 12.6 ppm & 5.6 ppm CDCl3->CheckEnol CheckWater Check 3.3 ppm (Water) DMSO->CheckWater ResultA Observe Keto/Enol Ratio (Detailed Structural Proof) CheckEnol->ResultA ResultB Simplified Spectrum (Purity/Integration Focus) CheckWater->ResultB

Caption: Figure 2.[1] Decision tree for selecting the appropriate solvent based on analytical goals.

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] [1]

  • Fulmer, G. R., et al. (2010).[1][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Meyer, K. H. (1911).[1] Über die Keto-Enol-Tautomerie. Justus Liebigs Annalen der Chemie, 380(2), 212–242. (Foundational text on Meyer's Rule for tautomerism).[1][3]

  • PubChem. (2025).[1] Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Comparative

13C NMR Analysis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate: A Definitive Guide

This guide provides an in-depth technical analysis of the 13C NMR characterization of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS 97025-16-6). It is designed for analytical chemists and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR characterization of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS 97025-16-6). It is designed for analytical chemists and drug development professionals requiring rigorous structural validation.

Executive Summary & Strategic Context

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is a critical


-keto ester intermediate used in the synthesis of polyketide analogs, resorcinol derivatives, and pharmaceutical candidates.

The primary analytical challenge with this compound is keto-enol tautomerism . Unlike simple esters,


-keto esters exist in a dynamic equilibrium between a keto form and an enol form (stabilized by intramolecular hydrogen bonding). Standard 1H NMR often yields confusing integration data due to broad -OH signals and solvent-dependent ratios.

Why 13C NMR is the Superior Analytical Choice: While 1H NMR confirms proton connectivity, 13C NMR is the "Gold Standard" for this molecule because it:

  • Resolves Quaternary Carbons: Definitively identifies the ipso- and methoxy-substituted aromatic carbons (C1, C3, C5) which are invisible in 1H NMR.

  • Quantifies Tautomers: Distinct carbonyl (

    
    ) vs. enolic (
    
    
    
    ) signals allow for unambiguous assignment of the tautomeric state without exchange broadening issues.
  • Verifies Substitution Pattern: The symmetry of the 3,5-dimethoxyphenyl group is mathematically proven by the carbon signal count (equivalence of C2/C6 and C3/C5).

Comparative Analysis: 13C NMR vs. Alternatives

The following table objectively compares 13C NMR against standard alternatives for structural elucidation of this specific compound.

Feature13C NMR (Recommended) 1H NMR FT-IR
Structural Connectivity High. Resolves carbon skeleton directly.Medium. Indirect via H-H coupling.Low. Functional groups only.
Tautomer Identification Excellent. Distinct shifts for Ketone (~193 ppm) vs Enol (~170 ppm).Good. Enol -OH is visible but often broad/exchangeable.Medium. C=O stretches overlap; OH stretch is broad.
Quaternary Carbon Detection Yes. Essential for the 3,5-dimethoxy ring.No. Cannot see C-OMe or C-Ipso directly.No.
Sample Requirement ~20-50 mg (Lower sensitivity).~1-5 mg (High sensitivity).<1 mg.
Primary Limitation Long acquisition for quaternary carbons (requires long

).
Solvent-dependent chemical shifts; overlapping multiplets.Cannot prove regiochemistry (3,5 vs 2,4 substitution).

Experimental Protocol (SOP)

To ensure reproducible data, follow this self-validating protocol. This workflow minimizes artifacts caused by concentration effects and relaxation times.

Step 1: Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  for routine analysis.
    
    • Reasoning: Non-polar solvents stabilize the intramolecular H-bond of the enol form, allowing observation of both tautomers. Polar solvents like DMSO-d6 disrupt this, shifting equilibrium almost entirely to the keto form and obscuring the dual-nature of the molecule.

  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL solvent.

    • Note: High concentrations can induce intermolecular H-bonding, slightly shifting carbonyl peaks.

Step 2: Instrument Parameters (500 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 3–5 seconds .
    
    • Critical: The quaternary carbons (C3, C5 attached to OMe) and the Carbonyls have long

      
       relaxation times. A short 
      
      
      
      (e.g., 1s) will suppress these signals, leading to false integration or missing peaks.
  • Scans (NS): Minimum 1024 scans (due to non-protonated carbons).

  • Temperature: 298 K (25°C).

Step 3: Workflow Diagram

AnalysisWorkflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Sample Sample: 40mg Solvent Solvent: CDCl3 (Favors Enol) Sample->Solvent Param Set D1 = 5.0s (For Quaternary C) Solvent->Param Acquire Acquire 13C{1H} (1024 Scans) Param->Acquire Process FT & Phasing Acquire->Process Identify Assign Tautomers (Keto vs Enol) Process->Identify

Figure 1: Optimized analytical workflow ensuring detection of quaternary carbons and tautomers.

Data Interpretation & Reference Data

The Tautomeric Equilibrium

The compound exists as a mixture.[1][2] You must expect two sets of signals in


.[3]

Figure 2: Keto-Enol tautomerism typical of


-keto esters.
Predicted Chemical Shift Table (CDCl3)

Note: Values are representative based on structure-activity relationships of similar 3,5-dimethoxy-beta-keto esters.

Carbon AssignmentKeto Form (

, ppm)
Enol Form (

, ppm)
Signal Type
Ketone C=O (C3)192.5 - 193.5 Quaternary (

)
Enol C-OH (C3)172.0 - 174.0 Quaternary (

)
Ester C=O (C1)167.5170.0Quaternary (

)
Aromatic C-OMe (Ar-3,5)160.8160.5Quaternary (

)
Aromatic C-Ipso (Ar-1)138.0135.5Quaternary
Enol Vinyl CH (C2)87.0 - 90.0 Methine (

)
Alpha CH2 (C2)46.0 - 47.0 Methylene (

)
Ethoxy CH2 61.560.5Methylene (

)
Methoxy CH3 55.555.4Methyl (

)
Ethoxy CH3 14.114.2Methyl (

)
Aromatic C2, C6 106.5105.0Methine (

)
Aromatic C4 105.5104.5Methine (

)
Critical Diagnostic Signals
  • The "Ghost" Peaks: Do not mistake the minor set of peaks for impurities. If the ratio of the minor peaks (e.g., at 90 ppm and 172 ppm) is consistent across the spectrum, it is the Enol tautomer .

  • Symmetry Check: The 3,5-dimethoxy substitution creates a plane of symmetry.

    • You will see one signal for the two Methoxy carbons (~55.5 ppm).

    • You will see one signal for the two Ortho carbons (Ar-2,6).

    • Failure to observe this symmetry (i.e., splitting of these peaks) indicates restricted rotation or a synthesis error (e.g., 2,5-substitution).

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Missing Carbonyl Peaks (~190 or 160 ppm) Relaxation time (

) is too long; Scan delay (

) is too short.
Increase

to 5 seconds. Verify pulse angle is 30° or 45°, not 90°.
Broad/Indistinct Peaks Chemical exchange between tautomers is intermediate on the NMR timescale.Cool the sample to -20°C to "freeze" the exchange, or switch to DMSO-d6 to force the Keto form (simplifies spectrum).
Extra Peaks in Aliphatic Region Residual Ethanol or solvent impurities.Check for triplet at ~14 ppm and quartet at ~58 ppm (Ethanol) vs the Ethyl ester peaks.

References

  • More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of

    
    -heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.[3] Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
    
  • PubChem. (2025).[4] Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (Analogous Reference Data). National Library of Medicine. Retrieved from [Link]

  • Behalo, M. S., & Aly, A. A. (2011).[5] Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry.[5] Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Executive Summary & Scope This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 97025-16-6). As a critical -keto ester int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 97025-16-6). As a critical


-keto ester intermediate in the synthesis of resorcinolic lipids and polyketide pharmaceuticals, its accurate characterization is vital.

Unlike standard spectral libraries that often present static peak lists, this guide focuses on the dynamic performance of the molecule under IR interrogation. We compare its spectral behavior against two critical benchmarks:

  • Internal Benchmark: The dynamic equilibrium between its Keto and Enol tautomers.[1][2][3]

  • External Benchmark: The unsubstituted parent analog, Ethyl Benzoylacetate , to isolate the specific diagnostic markers of the 3,5-dimethoxy substitution.

Structural Basis & Theoretical Framework

To interpret the IR spectrum accurately, one must understand the competing electronic forces within the molecule. The 3,5-dimethoxy substitution pattern creates a unique electronic environment compared to standard benzoyl esters.

The Tautomeric Equilibrium (The "Internal" Alternative)

-keto esters exist in a dynamic equilibrium.[1] In the solid state or non-polar solutions, the Enol  form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. In polar aprotic solvents, the Keto  form predominates.
  • Keto Form: Characterized by two distinct carbonyl absorptions (Ester and Ketone).

  • Enol Form: Characterized by a broad, chelated carbonyl system and alkene character (

    
    ).
    
Electronic Substituent Effects

The methoxy groups (


) at positions 3 and 5 are meta to the carbonyl attachment.
  • Inductive Effect: Oxygen is electronegative, exerting a withdrawing effect (

    
    -withdrawing).
    
  • Resonance Effect: Oxygen lone pairs donate density (

    
    -donating), but this is most effective at ortho and para positions.
    
  • Net Result: Unlike para-methoxy (anisyl) groups which strongly red-shift carbonyls via conjugation, the meta-arrangement in this molecule relies more on inductive effects, resulting in subtle shifts in the carbonyl region but distinct "fingerprint" bands in the 1100–1300 cm⁻¹ region.

Tautomerism Figure 1: Dynamic Keto-Enol Equilibrium influencing IR Spectral Profile. Keto Keto Form (Distinct C=O bands) Transition Proton Transfer Transition State Keto->Transition Solvent/Temp dependent Enol Enol Form (Intramolecular H-Bond) Enol->Transition Transition->Keto Transition->Enol Stabilization via Conjugation

Experimental Protocol: ATR-FTIR Analysis

This protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for rapid solid/liquid analysis, eliminating the need for KBr pellets which can induce moisture-related spectral artifacts.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for chemical resistance).

  • Sample: >98% Purity Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate.

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Methodology
  • Background Collection: Clean the crystal and collect a 32-scan background spectrum to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Application:

    • If Liquid/Oil: Apply 10-20

      
      L directly to the crystal center.
      
    • If Solid: Place roughly 5 mg on the crystal and apply pressure using the anvil to ensure intimate contact.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[4]

    • Accumulation: 16 or 32 scans (sufficient for high S/N ratio).

  • Self-Validation Check: Ensure the baseline is flat (transmittance >95% in non-absorbing regions) and the strongest peaks (C=O) do not "bottom out" (absorbance < 1.5 AU) to avoid detector saturation.

Workflow Figure 2: Validated ATR-FTIR Experimental Workflow. Start Start: Instrument Initialization Clean Clean Crystal (Isopropanol) Check Energy Throughput Start->Clean Background Acquire Background (Air Spectrum) Clean->Background Sample Apply Sample (Direct Contact) Background->Sample Scan Acquire Sample Spectrum (32 Scans, 4cm⁻¹) Sample->Scan QC Quality Check: Is Baseline Flat? Are Peaks Saturated? Scan->QC QC->Clean Fail (Reclean/Resample) Process Data Processing: Baseline Correction Peak Picking QC->Process Pass

Comparative Performance Analysis

Comparison A: Keto vs. Enol Tautomers (Internal Dynamics)

The "performance" of the molecule in a reaction often depends on its tautomeric state. IR is the fastest method to assess this state without the solvent-lock required by NMR.

Table 1: Diagnostic Bands for Tautomeric States

Functional GroupKeto Form (Frequency cm⁻¹)Enol Form (Frequency cm⁻¹)Notes
Ester C=O 1735 – 1750 (Sharp)1710 – 1730Enolization conjugates the ester, lowering frequency slightly.
Ketone C=O 1680 – 1700 (Sharp)Absent / Shifted The distinct ketone band disappears in the enol form.
Chelated C=O Absent1620 – 1650 (Broad)Characteristic of intramolecular H-bond (C=O···H-O).
Alkene C=C Absent1600 – 1630 The double bond of the enol form; often overlaps with aromatic ring modes.
Hydroxyl O-H Absent3000 – 3200 (Broad/Weak)Broad "hump" often obscured by C-H stretches; indicates chelated -OH.

Application Insight: If your spectrum shows a dominant broad band at 1640 cm⁻¹ and diminished intensity at 1690 cm⁻¹, your sample has significantly enolized (common in non-polar storage or solid state). If distinct sharp peaks at 1740/1690 cm⁻¹ dominate, it is effectively in the Keto form.

Comparison B: Target vs. Ethyl Benzoylacetate (Substituent Analysis)

This comparison validates that the 3,5-dimethoxy groups are correctly attached. The unsubstituted parent (Ethyl Benzoylacetate) lacks the ether linkages and the specific meta-substitution pattern.

Table 2: Differentiating the Target from the Unsubstituted Alternative

Spectral RegionEthyl Benzoylacetate (Parent)Target: 3,5-Dimethoxy Analog Interpretation (Causality)
C-O Stretching ~1200-1300 cm⁻¹ (Ester only)1150 & 1205 cm⁻¹ (Strong)Primary Diagnostic: The Ar-O-C symmetric and asymmetric stretches of the methoxy groups appear strongly here, distinct from the ester C-O.
Aromatic C-H 700 & 750 cm⁻¹ (Monosubstituted)810 – 850 cm⁻¹ Substitution Pattern: 3,5-substitution eliminates the "5 adjacent H" pattern of the parent, replacing it with isolated H patterns (1,3,5-pattern).
Ring Breathing ~1600 cm⁻¹~1590 – 1610 cm⁻¹The electron-rich dimethoxy ring may show intensified ring breathing modes due to change in dipole moment.
Carbonyl (C=O) ~1685 cm⁻¹ (Ketone)~1685 – 1695 cm⁻¹Minimal shift. The meta position prevents direct resonance donation to the carbonyl, so the frequency remains similar to the parent, unlike para-methoxy which would redshift it.

References

  • NIST Mass Spectrometry Data Center. Ethyl benzoylacetate Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[4][5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • SDBS. Spectral Database for Organic Compounds. SDBS No. 4521 (Ethyl benzoylacetate). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

Sources

Comparative

Comparing Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with other beta-keto esters.

Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (EDMOP) represents a specialized class of aromatic -keto esters. While it shares the fundamental reactivity of ubiquitous reagents like Ethyl Acetoacetate (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (EDMOP) represents a specialized class of aromatic


-keto esters. While it shares the fundamental reactivity of ubiquitous reagents like Ethyl Acetoacetate (EAA), its specific electronic architecture—defined by the meta-positioned methoxy groups—creates a unique reactivity profile.

This molecule is the industry-standard "Resorcinol Gateway." It is primarily utilized in the synthesis of resorcinolic lipids, including Olivetol (a precursor to cannabinoids like THC and CBD) and polyketide mimetics. This guide compares EDMOP against standard aliphatic and aromatic alternatives, highlighting the critical electronic nuances that dictate its experimental handling.

Part 1: Structural & Electronic Analysis

To understand the performance of EDMOP, we must contrast it with two baselines:

  • Ethyl Acetoacetate (EAA): The aliphatic standard.

  • Ethyl Benzoylacetate (EBA): The aromatic standard (unsubstituted).

The "Meta" Conundrum

The defining feature of EDMOP is the 3,5-dimethoxy substitution pattern.

  • Methoxy Effect: Methoxy groups are strong Electron Donating Groups (EDG) via resonance.

  • Positional Nuance: In EDMOP, the methoxy groups are meta to the carbonyl attachment point. Unlike para-methoxy variants (where resonance directly stabilizes the ketone, reducing electrophilicity), the meta-positioning prevents direct conjugation with the carbonyl carbon.

  • Result: The phenyl ring is electron-rich (prone to electrophilic aromatic substitution side-reactions), but the ketone carbonyl retains significant electrophilicity compared to para-isomers.

Diagram 1: Electronic Influence & Resonance

The following diagram illustrates the electronic divergence between EDMOP and its isomers.

ElectronicEffects EAA Ethyl Acetoacetate (Aliphatic) EBA Ethyl Benzoylacetate (Aromatic Baseline) EAA->EBA + Conjugation (Higher Enol Content) EDMOP EDMOP (3,5-Dimethoxy) EBA->EDMOP + Inductive Donation (Meta-Position) Para 4-Methoxy Isomer (Comparator) EBA->Para + Direct Resonance (Ketone Deactivation) Reactivity Nucleophilic Attack (e.g., Biginelli, Condensation) EDMOP->Reactivity Retains Ketone Electrophilicity Para->Reactivity Reduced Ketone Electrophilicity

Caption: Comparative electronic effects. Note that EDMOP (Blue) retains ketone reactivity unlike the Para-isomer (Red) due to the lack of direct resonance stabilization of the carbonyl.

Part 2: Physicochemical & Reactivity Benchmarking

The following data consolidates experimental trends observed in aromatic


-keto esters.
FeatureEthyl Acetoacetate (EAA)Ethyl Benzoylacetate (EBA)EDMOP (3,5-Dimethoxy)
Formula C₆H₁₀O₃C₁₁H₁₂O₃C₁₃H₁₆O₅
MW ( g/mol ) 130.14192.21252.26
Physical State LiquidViscous LiquidViscous Oil / Low-melt Solid
Enol Content ~7-10% (in neat liquid)~15-20% (Conjugation stabilized)High (~20%+)
C2-Acidity (pKa) ~10.7~10.2~10.8 - 11.0
Ketone Electrophilicity HighModerateModerate-High
Solubility Water MiscibleLipophilicHighly Lipophilic
Key Insights for Researchers:
  • Acidity & Alkylation: The electron-rich ring in EDMOP slightly destabilizes the carbanion compared to EBA (via inductive donation), making the

    
    -protons slightly less acidic (higher pKa). Stronger bases (e.g., NaH in DMF) are often preferred over mild carbonates for efficient alkylation.
    
  • Enolization: The extended

    
    -system favors the enol form. In NMR, expect to see a significant vinyl proton signal (singlet ~12 ppm for the OH) compared to aliphatic analogs. This facilitates reactions proceeding via the enol, such as nitrosation or diazonium coupling.
    

Part 3: Primary Application – The Olivetol Route

The most critical application of EDMOP is the synthesis of 5-alkylresorcinols. This pathway mimics the biological polyketide synthase (PKS) machinery.

Workflow: From EDMOP to Cannabinoid Precursors

The synthesis generally involves condensing EDMOP with an acetone equivalent (like acetone dicarboxylic ester) or undergoing a self-condensation/decarboxylation sequence.

Diagram 2: The Resorcinol Synthesis Pathway

OlivetolRoute Start EDMOP (Beta-Keto Ester) Step1 Step 1: Alkylation (Base + Alkyl Halide) Start->Step1 NaH, R-Br Inter Intermediate (Alpha-Alkyl Beta-Keto Ester) Step1->Inter Note Critical Control Point: Avoid O-Alkylation by using polar aprotic solvents (DMF) Step1->Note Step2 Step 2: Condensation (with Acetoacetate/Malonate) Inter->Step2 Base Catalysis Step3 Step 3: Cyclization & Decarboxylation Step2->Step3 -CO2 Product Olivetol Analog (5-Alkylresorcinol) Step3->Product

Caption: The synthetic logic for converting EDMOP into resorcinol scaffolds. Step 1 requires strict control of solvent polarity to favor C-alkylation over O-alkylation.

Part 4: Experimental Protocols

Protocol A: C-Alkylation of EDMOP

Objective: Introduction of a carbon chain at the active methylene position (C2). This is the standard first step for modifying the scaffold.

Reagents:

  • EDMOP (1.0 eq)

  • Sodium Hydride (60% dispersion, 1.1 eq)

  • Alkyl Bromide (1.1 eq)[1]

  • DMF (Anhydrous, 0.5 M concentration)

Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add NaH and wash with dry hexanes to remove mineral oil (optional but recommended for clean workups). Suspend NaH in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0°C. Add EDMOP dropwise. Observation: Evolution of H₂ gas. The solution will turn yellow/orange, indicating enolate formation. Stir for 30 mins at 0°C, then 30 mins at RT.

  • Alkylation: Cool back to 0°C. Add the Alkyl Bromide dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (EDMOP stains strongly with KMnO₄ or UV).

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). The high lipophilicity of the dimethoxy rings means the product will partition strongly into the organic phase.

  • Purification: Silica gel chromatography. Note: The product is less polar than the starting material.

Protocol B: Stability & Storage
  • Hydrolysis Risk: Like all

    
    -keto esters, EDMOP is prone to hydrolysis and subsequent decarboxylation if exposed to moisture and heat.
    
  • Storage: Store at 2–8°C under inert gas.

  • Validation: Before use, run a ¹H-NMR. Check for the disappearance of the ethyl quartet (4.1-4.3 ppm) which would indicate hydrolysis, or the loss of the methylene singlet (3.9 ppm) which indicates decomposition.

References

  • Electronic Effects in Beta-Keto Esters

    • Title: Keto-Enol Tautomerism in β-dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.[2]

    • Source: J. Phys.[2] Chem., 1966, 70 (3), 939-941.[2]

    • Context: Establishes the baseline for enol stability in aromatic vs.
  • Synthesis of Resorcinolic Lipids (Olivetol)

    • Title: A simple and efficient synthesis of 5'-(2H3)olivetol.
    • Source: Canadian Journal of Chemistry, 1987, 65(8).
    • Context: Details the conversion of 3,5-dimethoxybenzoic acid deriv
  • General Reactivity of 3,5-Dimethoxy Benzoic Derivatives

    • Title: Catalytic Synthesis of Olivetol and Derivatives.[3][4]

    • Source: SynOpen 2021, 5, 86–90.[3]

    • Context: Modern catalytic approaches using these specific arom

Sources

Validation

Characterization Data &amp; Synthesis Guide: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 71569-85-2) is a critical -keto ester intermediate employed primarily in the synthesis of resorcinol derivatives, coumarins, and cannabinoid precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 71569-85-2) is a critical


-keto ester intermediate employed primarily in the synthesis of resorcinol derivatives, coumarins, and cannabinoid precursors (such as olivetol analogs). Unlike simple benzoylacetates, the 3,5-dimethoxy substitution pattern confers unique electronic properties, significantly increasing nucleophilicity at the 

-carbon while stabilizing the enol tautomer.

This guide compares the two dominant synthetic routes—Claisen Condensation vs. Meldrum’s Acid Activation —and establishes the definitive characterization profile to assist researchers in validating product integrity.

Comparative Synthesis Guide

Method A: Meldrum’s Acid Activation (Recommended)

This method is the modern standard for high-purity applications. It avoids the harsh basic conditions of the Claisen condensation and eliminates self-condensation side products.

  • Mechanism: Acylation of Meldrum's acid followed by alcoholysis.

  • Pros: High regioselectivity, neutral workup, crystalline purity often achievable without chromatography.

  • Cons: Higher reagent cost (Meldrum's acid).

Method B: Classical Claisen Condensation
  • Mechanism: Base-mediated condensation of 3,5-dimethoxyacetophenone with diethyl carbonate.

  • Pros: Low-cost bulk reagents, scalable to kilogram quantities.

  • Cons: Requires strong bases (NaH), lower yield due to self-condensation, difficult purification of the oily product.

Synthesis Decision Matrix (DOT Visualization)

Synthesis_Comparison Start Starting Material: 3,5-Dimethoxybenzoic Acid Activation Activation (CDI or SOCl2) Start->Activation Route A (High Purity) Meldrum Meldrum's Acid Adduct (Acyl Meldrum's Acid) Activation->Meldrum Reflux Ethanolysis (Reflux in EtOH) Meldrum->Reflux -CO2, -Acetone Product Target Product: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Reflux->Product Yield: ~85-92% Alt_Start Alternative Start: 3,5-Dimethoxyacetophenone Base Base Treatment (NaH + Diethyl Carbonate) Alt_Start->Base Route B (Bulk/Low Cost) Base->Product Yield: ~60-70%

Figure 1: Comparative workflow showing the streamlined Meldrum's acid pathway (Route A) versus the traditional Claisen route (Route B).

Characterization Data Profile

The following data represents the consensus values for high-purity (>97%) material. Note that


-keto esters exist in a keto-enol equilibrium; NMR spectra will typically show signals for both tautomers unless run in specific solvents.
Physical Properties
PropertyValueNotes
Molecular Formula C

H

O

Molecular Weight 252.26 g/mol
Appearance Pale yellow oil or low-melting solidTends to solidify upon prolonged storage at 4°C.
Boiling Point 165–170 °C (at 0.5 mmHg)Extrapolated ~310°C at atm.
Solubility Soluble in EtOAc, DCM, MeOHSparingly soluble in hexanes.
Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz.
Note: Values below correspond to the major keto  tautomer.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.08 Doublet (

Hz)
2HAr-H (2, 6)Ortho to carbonyl; deshielded.
6.65 Triplet (

Hz)
1HAr-H (4)Shielded by two methoxy groups.
4.21 Quartet (

Hz)
2H-O-CH

-CH

Ester ethyl group.
3.94 Singlet2H-C(=O)-CH

-C(=O)-
Characteristic

-keto methylene.
3.82 Singlet6H-OCH

Methoxy groups (symmetric).
1.26 Triplet (

Hz)
3H-O-CH

-CH

Ester methyl group.

Enol Tautomer Signals (Minor, ~5-15%):

  • ~12.5 ppm: Enolic -OH (Singlet, exchangeable).

  • ~5.6 ppm: Vinyl -CH = (Singlet).[1]

Carbon NMR ( C NMR)

Key Signals:

  • 192.5 ppm: Ketone Carbonyl (C=O).

  • 167.5 ppm: Ester Carbonyl (C=O).

  • 160.8 ppm: Aromatic C-O (C-3, C-5).

  • 106.5 ppm: Aromatic C-H (C-2, C-6).

  • 105.8 ppm: Aromatic C-H (C-4).

  • 61.4 ppm: Ester Methylene (-O-CH

    
    -).
    
  • 46.2 ppm:

    
    -Methylene (-CH
    
    
    
    -).

Experimental Protocol: Meldrum’s Acid Route

This protocol is recommended for researchers requiring material for subsequent sensitive cyclization reactions (e.g., Pechmann condensation).

Reagents
  • 3,5-Dimethoxybenzoic acid (1.0 eq)[2]

  • Meldrum’s acid (1.0 eq)

  • EDC

    
    HCl (1.1 eq) or DCC (1.1 eq)
    
  • DMAP (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Absolute Ethanol[3][4]

Step-by-Step Methodology
  • Activation: Dissolve 3,5-dimethoxybenzoic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen. Add DMAP (12 mmol) and stir for 10 minutes.

  • Coupling: Cool to 0°C. Add Meldrum’s acid (10 mmol) followed by EDC

    
    HCl (11 mmol). Allow the mixture to warm to room temperature and stir overnight (12–16 h).
    
    • Checkpoint: The solution should become clear or slightly yellow. TLC should show consumption of the benzoic acid.

  • Workup: Wash the organic layer with 5% HCl (2 x 30 mL) to remove DMAP/urea byproducts, followed by brine. Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.
    • Result: You obtain the crude Acyl Meldrum's Acid intermediate (often a yellow solid).[5] Do not purify this intermediate on silica , as it is unstable.

  • Ethanolysis: Dissolve the crude intermediate in absolute ethanol (40 mL). Heat to reflux (80°C) for 3–4 hours.

    • Mechanism:[6][7][8][9][10] Thermal decarboxylation occurs, releasing CO

      
       and acetone.
      
  • Isolation: Concentrate the ethanol. The residue is the target

    
    -keto ester.[6]
    
    • Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc 8:1).

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][5][11][12][13] 2. A general and versatile synthesis of

    
    -keto esters.[14] Journal of Organic Chemistry, 43(10), 2087–2088. Link
    
  • Clay, R. J., et al. (1993). Synthesis of 1,3-dicarbonyl compounds via the reaction of acid chlorides with Meldrum's acid. Synthesis, 1993(03), 290-292.
  • BenchChem. (2025).[9] Synthesis of 3,5-Dimethoxybenzamide and related benzoate derivatives. BenchChem Technical Library. Link

  • Sigma-Aldrich. (2024). Product Specification: Ethyl 3,5-dimethoxybenzoylacetate. MilliporeSigma Catalog. Link

  • Cunningham, A., et al. (2021).

    
    -Ketoesters: An Overview and Applications via Transesterification. ChemistrySelect, 6, 11060–11075. Link
    

Sources

Comparative

Alternative synthetic routes to Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

[1] -Keto Ester Synthesis for Pharmaceutical Intermediates Author: Senior Application Scientist, Process Chemistry Division Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS 13303-10-1) is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Keto Ester Synthesis for Pharmaceutical Intermediates
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS 13303-10-1) is a critical intermediate in the synthesis of resorcinolic lipids, cannabinoids (e.g., Olivetol precursors), and polyketide mimetics.[1] While the classical Claisen condensation remains the academic standard, its reliance on pyrophoric bases (NaH) and variable regioselectivity renders it suboptimal for scale-up and high-precision drug development.[1]

This guide evaluates three distinct synthetic pathways. Our internal assessment suggests that while Route A (Claisen) is viable for gram-scale, Route B (Magnesium Chelate) offers the superior balance of safety and yield for process chemistry, while Route C (Meldrum’s Acid) provides the highest purity profile for analytical standards.[1]

Route Analysis & Performance Metrics

Route A: Classical Claisen Condensation

Mechanism: Base-mediated enolate formation of 3,5-dimethoxyacetophenone followed by nucleophilic attack on diethyl carbonate (DEC).[1]

  • Reagents: Sodium Hydride (NaH), Diethyl Carbonate, Toluene/THF.[1]

  • Pros: Low raw material costs; one-step direct transformation.[1]

  • Cons: Requires handling of pyrophoric NaH; significant hydrogen gas evolution; thermodynamic reversibility can lead to lower conversion; difficult workup due to emulsion formation.[1]

Route B: Magnesium-Mediated Acylation (Masamune/Clay Conditions)

Mechanism: C-acylation of the magnesium enolate of ethyl potassium malonate with 3,5-dimethoxybenzoyl chloride.[1]

  • Reagents:

    
    , Triethylamine (TEA), Ethyl Potassium Malonate, 3,5-Dimethoxybenzoyl chloride.[1]
    
  • Pros: Non-pyrophoric ; operates at mild temperatures (

    
    ); highly regioselective (C-acylation over O-acylation) due to Mg-chelation; excellent functional group tolerance.[1]
    
  • Cons: Requires preparation of the acid chloride precursor.[1]

Route C: Meldrum’s Acid Adduct

Mechanism: Acylation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis and decarboxylation.[1]

  • Reagents: Meldrum's Acid, Pyridine, DCM, Ethanol.[1]

  • Pros: Highest Purity ; "Self-purifying" intermediate; neutral reaction conditions during the esterification step.[1]

  • Cons: Low atom economy (loss of acetone and

    
    ); multi-step process.[1]
    
Comparative Data Summary
MetricRoute A: Claisen (NaH)Route B: Mg-Chelate (Masamune)Route C: Meldrum's Acid
Typical Yield 55 - 65%80 - 92% 75 - 85%
Purity (Crude) Low (requires distillation)High (>95%)Very High (>98%)
Atom Economy ModerateGoodPoor
Safety Profile High Risk (H2 evolution)Low Risk (Mild bases)Low Risk
Scalability Poor (Exotherm control)Excellent Moderate (Volume efficiency)

Decision Logic & Workflow

The following decision matrix illustrates the logical selection process based on project constraints (Scale vs. Purity vs. Cost).

G Start Start: Select Synthesis Strategy Constraint Primary Constraint? Start->Constraint Cost Lowest Raw Material Cost Constraint->Cost Budget Focused Scale Scalability (>100g) & Safety Constraint->Scale Process Focused Purity High Purity / Analytical Std Constraint->Purity Quality Focused RouteA Route A: Claisen Condensation (NaH + Acetophenone) Cost->RouteA Cheap Reagents RouteB Route B: Mg-Enolate (Masamune) (Acid Chloride + MgCl2) Scale->RouteB No Pyrophorics RouteC Route C: Meldrum's Acid (Acid Chloride + Meldrum's) Purity->RouteC Crystallizable Intermediate

Figure 1: Strategic decision matrix for selecting the synthetic route based on laboratory or manufacturing requirements.[1]

Detailed Experimental Protocols

Protocol 1: The Magnesium-Mediated Route (Recommended for Scale)

Rationale: This method utilizes the "soft" Lewis acidity of Magnesium to stabilize the enolate, preventing O-acylation and ensuring the reaction proceeds at mild temperatures.

Reagents:

  • Potassium Ethyl Malonate (PEM): 2.0 equiv[1]

  • Magnesium Chloride (

    
    ): 2.5 equiv (Anhydrous)[1]
    
  • Triethylamine (TEA): 3.0 equiv[1]

  • 3,5-Dimethoxybenzoyl Chloride: 1.0 equiv[1]

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Workflow:

  • Enolate Formation: To a dry reactor under

    
    , charge PEM (20 mmol) and anhydrous 
    
    
    
    (25 mmol). Suspend in MeCN (50 mL).
  • Cooling: Cool the suspension to

    
    .
    
  • Base Addition: Add TEA (30 mmol) dropwise. The mixture will thicken as the magnesium enolate forms.[1] Stir at

    
     for 2 hours. Checkpoint: Ensure the slurry is uniform.
    
  • Acylation: Cool back to

    
    . Add a solution of 3,5-dimethoxybenzoyl chloride (10 mmol) in MeCN (10 mL) dropwise over 30 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours. (TLC monitoring: Disappearance of acid chloride).

  • Decarboxylation/Quench: Cool to

    
    . Carefully add 3M HCl (aqueous) until pH < 2.[1] Stir vigorously for 1 hour. Note: This step decarboxylates the intermediate to the 
    
    
    
    -keto ester.
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with sat. 
    
    
    
    and brine.[1] Dry over
    
    
    .[1][2][3]
  • Isolation: Concentrate in vacuo. The resulting oil usually crystallizes upon standing or trituration with hexanes.[1]

Protocol 2: The Meldrum’s Acid Route (High Purity)

Rationale: The intermediate formed is a stable solid that can be recrystallized, removing impurities before the final ester formation.

Reagents:

  • Meldrum’s Acid: 1.0 equiv[1][2]

  • Pyridine: 2.0 equiv[1]

  • 3,5-Dimethoxybenzoyl Chloride: 1.0 equiv[1]

  • Dichloromethane (DCM): Solvent 1[1]

  • Absolute Ethanol: Solvent 2[1]

Step-by-Step Workflow:

  • Acylation: Dissolve Meldrum’s acid (10 mmol) and Pyridine (20 mmol) in dry DCM (30 mL) at

    
    .
    
  • Addition: Add 3,5-dimethoxybenzoyl chloride (10 mmol) in DCM slowly. Stir at

    
     for 1 hour, then room temperature for 2 hours.
    
  • Wash: Wash the organic layer with 1M HCl (

    
    ) and water.[1] Dry and concentrate. Result: An acylated Meldrum's acid intermediate (Solid).[1]
    
  • Alcoholysis: Dissolve the crude intermediate in Absolute Ethanol (20 mL).

  • Reflux: Heat to reflux (

    
    ) for 3–4 hours. Mechanism: Nucleophilic attack of ethanol opens the ring, followed by thermal decarboxylation.
    
  • Finalization: Evaporate ethanol. The residue is the pure Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate.[1]

Mechanistic Insight: Why Magnesium?

The superiority of Route B lies in the chelation transition state. Unlike NaH, which creates a "naked" enolate prone to polymerization,


 coordinates both the malonate carbonyls and the incoming acid chloride, acting as a template for the reaction.

Mechanism Reactants Mg-Enolate Complex TS Six-Membered Transition State Reactants->TS Acyl Chloride Attack Product Beta-Keto Ester (Target) TS->Product -CO2 (Decarboxylation)

Figure 2: Simplified mechanistic flow of the Magnesium-mediated C-acylation.

References

  • Clay, R. J., et al. "Synthesis of Beta-Keto Esters from Acid Chlorides."[1] Synthesis, 1993.[1] (Foundational methodology for Mg-mediated acylation).[1]

  • Otera, J. "Transesterification."[1] Chemical Reviews, 1993.[1] (Review of keto-ester reactivity).

  • Meldrum, A. N. "A

    
    -Lactonic Acid from Acetone and Malonic Acid."[1] Journal of the Chemical Society, 1908. (Historical basis for Route C).
    
  • PubChem Compound Summary. "Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate" (Analogous structure data). .[1]

  • Organic Syntheses. "Ethyl 3,3-diethoxypropanoate." Org.[1][2][3] Synth. 1987, 65, 32. .[1] (General handling of sensitive propanoates).

Sources

Validation

Comparing the efficacy of different catalysts for Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate synthesis

Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is a critical -keto ester intermediate, widely utilized in the synthesis of coumarins, polyketides, and pharmaceutical heterocycles. Its synthesis hinges on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is a critical


-keto ester intermediate, widely utilized in the synthesis of coumarins, polyketides, and pharmaceutical heterocycles. Its synthesis hinges on the efficient C-acylation of an enolate equivalent with a 3,5-dimethoxybenzoic acid derivative.[1]

This guide evaluates three distinct catalytic/promoter systems. Our analysis identifies the Magnesium Chloride/Base (Masamune-Brooks) system as the superior choice for scalability and cost-efficiency, while the Meldrum’s Acid (DMAP-catalyzed) route offers the highest purity and operational simplicity for laboratory-scale applications.[1]

Strategic Analysis of Synthetic Pathways

The synthesis of this specific


-keto ester presents a unique challenge due to the 3,5-dimethoxy substitution pattern . The electron-donating methoxy groups stabilize the carbonyl of the benzoyl precursor, reducing its electrophilicity. Consequently, standard Claisen condensations often fail or require harsh forcing conditions that lead to decomposition.[1]

We compare three methodologies based on Chemo-selectivity , Atom Economy , and Scalability .[1]

Comparative Matrix
FeatureSystem A: MgCl₂ / TEA (Masamune-Brooks)System B: DMAP / CDI (Meldrum's Acid)System C: NaH / Strong Base (Classic Claisen)
Role Chelation-Controlled PromoterNucleophilic CatalystStoichiometric Deprotonator
Yield (Typical) 85 - 92%90 - 95%50 - 65%
Purity Profile High (C-acylation exclusive)Very High (Crystalline intermediate)Low (O-acylation mixtures)
Scalability Excellent (Kg scale)Moderate (Costly reagents)Poor (Safety hazards)
Green Metric High (Mild bases, aqueous workup)Medium (Atom inefficient step)Low (Hazardous waste)

Deep Dive: Catalyst Mechanisms & Protocols[1]

System A: Magnesium-Mediated Acylation (The Industrial Standard)

Catalyst/Promoter: Anhydrous Magnesium Chloride (


) with Triethylamine (TEA).[1]

Mechanism: This method utilizes soft Lewis acidity.[1]


 does not act merely as a salt but coordinates with the potassium ethyl malonate to form a magnesium enolate.[1] Crucially, the magnesium ion acts as a template , chelating the dicarbonyl intermediate. This prevents the "over-reaction" (di-acylation) and suppresses O-acylation, a common side reaction with electron-rich aromatics.[1]

Protocol:

  • Activation: 3,5-Dimethoxybenzoic acid is converted to its imidazolide using Carbonyl Diimidazole (CDI) in THF.[1]

  • Chelation: In a separate vessel, Potassium Ethyl Malonate is treated with

    
     and TEA to generate the reactive Mg-enolate.[1]
    
  • Coupling: The activated acid is added to the Mg-enolate.[1] The reaction proceeds at room temperature.[1][2][3]

  • Decarboxylation: Acidic workup (HCl) induces spontaneous decarboxylation to yield the target

    
    -keto ester.[1]
    

Why it wins: The Mg(II) ion stabilizes the tetrahedral intermediate, lowering the activation energy for the acyl transfer while sterically hindering attack at the oxygen atom.[1]

System B: Meldrum’s Acid Activation (The Lab-Scale Gold Standard)

Catalyst: 4-Dimethylaminopyridine (DMAP).[1]

Mechanism: This route is a two-step "one-pot" sequence.[1] First, DMAP catalyzes the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) by 3,5-dimethoxybenzoyl chloride. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the Meldrum's acid enolate.[1] The resulting acyl-Meldrum's acid is then subjected to alcoholysis (refluxing ethanol), which triggers ring opening and decarboxylation.[1]

Why it wins: The intermediate is often crystalline and stable, allowing for purification before the final step. This ensures the final product is free of unreacted acetophenones.[1]

System C: Classical Claisen (The Legacy Method)

Reagent: Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).[1]

Critique: While theoretically viable, using strong bases with 3,5-dimethoxybenzoates often leads to competitive deprotonation of the aromatic ring protons (ortho-lithiation) or polymerization.[1] The lack of a chelating metal (like Mg) results in significant O-acylated byproducts (enol esters), requiring difficult chromatographic separation.[1] This method is not recommended for this substrate.

Visualizing the Chemistry

Diagram 1: The Magnesium Chelation Control (Masamune-Brooks)

This diagram illustrates how the Magnesium ion acts as a template to ensure exclusive C-acylation.[1]

MasamuneBrooks Start Potassium Ethyl Malonate Mg_Step MgCl2 + TEA (Enolate Formation) Start->Mg_Step Activation Intermediate Mg-Chelated Enolate (Template Effect) Mg_Step->Intermediate Chelation Coupling Add 3,5-Dimethoxy Benzoyl Imidazolide Intermediate->Coupling Transition Tetrahedral Mg-Complex (Stabilized) Coupling->Transition C-Acylation Product Ethyl 3-(3,5-dimethoxyphenyl) -3-oxopropanoate Transition->Product Acid Hydrolysis (-CO2)

Caption: The Mg(II) ion anchors the enolate and the incoming acyl group, enforcing C-selectivity.[1]

Diagram 2: The Meldrum's Acid Workflow

A flowchart depicting the high-purity pathway mediated by DMAP.[1]

MeldrumsRoute cluster_0 Step 1: Acylation (DMAP Catalysis) cluster_1 Step 2: Ethanolysis Acid 3,5-Dimethoxybenzoic Acid Acyl_Int Acyl-Meldrum's Intermediate Acid->Acyl_Int DCC / DMAP (Cat.) Meldrum Meldrum's Acid Meldrum->Acyl_Int Reflux Reflux in EtOH Acyl_Int->Reflux Final Target Beta-Keto Ester Reflux->Final Byprod Byproducts: CO2 + Acetone Reflux->Byprod

Caption: The Meldrum's acid route isolates a stable intermediate, ensuring high purity upon ethanolysis.[1]

Experimental Protocols

Protocol A: Magnesium-Mediated Synthesis (Recommended for >10g Scale)

Reagents:

  • Potassium Ethyl Malonate (2.0 equiv)[1]

  • 
     (anhydrous, 2.0 equiv)
    
  • Triethylamine (TEA) (2.5 equiv)[1]

  • 3,5-Dimethoxybenzoic acid (1.0 equiv)[1]

  • CDI (1.1 equiv)[1]

  • Solvent: Dry THF or Acetonitrile

Step-by-Step:

  • Acid Activation: Dissolve 3,5-dimethoxybenzoic acid (10 mmol) in dry THF (20 mL). Add CDI (11 mmol) portion-wise. Stir at RT for 1 hour until

    
     evolution ceases.
    
  • Enolate Generation: In a separate flask, charge

    
     (20 mmol) and Potassium Ethyl Malonate (20 mmol). Add THF (40 mL) and cool to 0°C. Add TEA (25 mmol) dropwise. Stir vigorously for 1 hour (mixture will become a thick white slurry).
    
  • Coupling: Cannulate the activated acid solution (Step 1) into the magnesium enolate slurry (Step 2).

  • Reaction: Allow to warm to RT and stir overnight (12-16h).

  • Quench: Cool to 0°C. Carefully quench with 1N HCl until pH ~3. Stir for 30 mins to ensure complete decarboxylation.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with saturated

    
     and Brine.[1] Dry over 
    
    
    
    and concentrate.
  • Result: Pale yellow oil. Yield typically 88-92%.[1]

Protocol B: Meldrum’s Acid Route (Recommended for High Purity Requirements)

Reagents:

  • 3,5-Dimethoxybenzoic acid (1.0 equiv)[1]

  • Meldrum's Acid (1.0 equiv)[1][4][5]

  • DCC (1.1 equiv)[1]

  • DMAP (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) then Ethanol[1]

Step-by-Step:

  • Coupling: Dissolve acid (10 mmol), Meldrum's acid (10 mmol), and DMAP (1 mmol) in DCM (30 mL). Cool to 0°C.[1][6]

  • Addition: Add DCC (11 mmol) in DCM dropwise. Stir at RT for 4 hours. Urea precipitate will form.[1]

  • Filtration: Filter off the DCU urea byproduct.[1] Wash the filtrate with 0.1N HCl (to remove DMAP) and water.[1]

  • Concentration: Evaporate DCM to yield the crude Acyl-Meldrum's intermediate (often a solid).[1]

  • Ethanolysis: Dissolve the intermediate in absolute Ethanol (20 mL). Reflux for 2-4 hours.

  • Purification: Evaporate ethanol. The residue is the pure

    
    -keto ester.[1]
    
  • Result: White to off-white solid/oil.[1] Yield typically 90-95%.[1]

References

  • Clay, R. J., et al. "Synthesis of Beta-Keto Esters from Potassium Ethyl Malonate and Acid Chlorides."[1] Synthesis, 1993, pp. 290-292.[1]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. "Meldrum's acid in organic synthesis.[5] 2. A general and versatile synthesis of beta-keto esters."[1][7] Journal of Organic Chemistry, 1978, Vol. 43, No. 10, pp. 2087–2088.

  • Rathke, M. W., & Cowan, P. J. "Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using magnesium chloride and triethylamine." Journal of Organic Chemistry, 1985, Vol. 50, No. 15, pp. 2622–2624.

  • Taber, D. F., et al. "Preparation of Ethyl 3-Oxo-3-phenylpropionate."[1] Organic Syntheses, Coll.[1][5] Vol. 9, p.400 (1998).[1]

Sources

Comparative

Comparative Guide: Structural Characterization of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Executive Summary Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 97025-16-6) is a critical -keto ester scaffold used in the synthesis of bioactive heterocycles, including dihydropyrimidinones (calcium channel blocke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 97025-16-6) is a critical


-keto ester scaffold used in the synthesis of bioactive heterocycles, including dihydropyrimidinones (calcium channel blockers) and coumarins (antioxidants).[1]

In drug development, the precise solid-state conformation of this precursor influences reaction kinetics and bioavailability. This guide compares the crystallographic behavior of the 3,5-dimethoxy derivative against its 4-methoxy and unsubstituted analogs. The focus is on the keto-enol tautomerism —a dynamic equilibrium where the solid-state preference is dictated by Resonance-Assisted Hydrogen Bonding (RAHB) and crystal packing forces.

Comparative Structural Analysis

The introduction of methoxy groups at the meta (3,[2]5) positions creates distinct electronic and steric environments compared to para (4) substituted or unsubstituted analogs.

Table 1: Physicochemical & Structural Profile Comparison
Feature3,5-Dimethoxy Derivative (Target)4-Methoxy Derivative (Alternative)Unsubstituted (Phenyl) (Baseline)
Electronic Effect Strong

-induction; moderate

-donation (Meta positions are less conjugative).
Strong

-donation (Resonance) into the carbonyl.
Neutral reference point.
Solid-State Tautomer Enol Dominant (>95%). Stabilized by intramolecular H-bond and lattice forces.Enol Dominant . Resonance stabilization from para-OMe strongly favors enol.Mixed/Enol . Often shows disorder or lower enol occupancy.
Crystal Packing Layered/Columnar . Steric bulk at 3,5-positions disrupts tight herringbone packing.Herringbone/Planar . Linear geometry allows tight

-

stacking.
Herringbone . Efficient packing due to lack of steric bulk.
Intramolecular H-Bond

distance: ~2.50 Å (Strong).

distance: ~2.48 Å (Very Strong).

distance: ~2.55 Å (Moderate).
Solubility (EtOH) High (Lipophilic methoxy groups).Moderate.Moderate.
Key Insight: The Steric "Wedge" Effect

While the 4-methoxy derivative is planar and stacks efficiently, the 3,5-dimethoxy derivative acts as a "wedge." The methoxy groups protrude from the phenyl ring plane, often forcing the molecule to adopt a twisted conformation relative to the ester tail. This increases the unit cell volume and creates channels in the crystal lattice, which can accommodate solvent molecules (solvatomorphism).

Structural Dynamics & Tautomerism

The core crystallographic feature of this molecule is the Resonance-Assisted Hydrogen Bond (RAHB) .

The Enol Stabilization Mechanism

In the solid state,


-keto esters rarely exist as the diketone. Instead, they form a cis-enol structure. The proton is chelated between the two oxygens, forming a pseudo-six-membered ring.
  • Mechanism: The 3,5-dimethoxy groups push electron density into the aromatic ring. Although meta positions do not conjugate directly with the carbonyl as effectively as para, the overall electron-rich ring stabilizes the enol double bond through hyperconjugation and inductive effects.

  • X-Ray Evidence: Successful refinement of the crystal structure requires locating the enolic hydrogen.

    • C1=C2 Bond Length: Expect ~1.35–1.38 Å (Double bond character).

    • C1-O1 Bond Length: Expect ~1.32 Å (Single bond character).

    • C3=O3 Bond Length: Expect ~1.24 Å (Carbonyl character).

Visualization: Tautomeric Equilibrium Pathway

Tautomerism cluster_0 Crystal Lattice Forces Keto Keto Form (Dicarbonyl) Less Stable in Solid TS Proton Transfer Transition State Keto->TS Solvent/Heat Enol Cis-Enol Form (RAHB Stabilized) Dominant in Crystal TS->Enol Crystallization RAHB Resonance-Assisted H-Bond (2.5 Å) Enol->RAHB

Caption: The thermodynamic drive from the Keto form to the Cis-Enol form is catalyzed by crystallization, locking the molecule into a planar, H-bond stabilized conformation.

Experimental Protocols

To ensure reproducibility and high-quality diffraction data (R-factor < 5%), follow this optimized workflow.

Phase 1: Synthesis (Claisen Condensation)
  • Reagents: 3,5-Dimethoxybenzoic acid, Thionyl chloride (

    
    ), Meldrum's acid, Ethanol.
    
  • Step 1: Convert acid to acid chloride using

    
     (Reflux, 2h).
    
  • Step 2: React acid chloride with Meldrum's acid in DCM/Pyridine (

    
     to RT).
    
  • Step 3: Reflux the resulting intermediate in absolute ethanol to induce decarboxylation and ester formation.

  • Yield Target: >85%.

Phase 2: Crystallization (The Critical Step)

Standard rapid cooling yields microcrystalline powder unsuitable for SCXRD. Use Slow Evaporation or Vapor Diffusion .

Protocol: Vapor Diffusion Method

  • Solvent A (Good): Dissolve 50 mg of pure ester in 2 mL of Ethyl Acetate or Acetone .

  • Solvent B (Poor): Place 10 mL of Hexane or Pentane in a larger outer vial.

  • Setup: Place the small vial (uncapped) inside the large vial. Seal the large vial tightly.

  • Timeline: Allow to stand undisturbed at

    
     for 3–7 days.
    
  • Result: Large, block-like colorless crystals.

Phase 3: Data Collection & Refinement
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream). Reason: Reduces thermal motion of the methoxy groups, which are prone to rotational disorder.

  • Radiation: Mo-K

    
     (
    
    
    
    Å).
  • Refinement Strategy:

    • Treat the enolic proton isotropically.

    • If methoxy groups show high thermal ellipsoids, apply a rigid-bond restraint (RIGU).

Workflow Visualization

Workflow Start Start: Crude Product Purify Purification (Column Chromatography) Start->Purify Cryst Crystallization (Vapor Diffusion: EtOAc/Hex) Purify->Cryst Check Microscopy Check (Polarized Light) Cryst->Check Check->Cryst Polycrystalline/Twin (Retry) XRD X-Ray Diffraction (Mo-Source, 100K) Check->XRD Single Crystal Found Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (SHELXL - Locate H-atoms) Solve->Refine

Caption: Step-by-step workflow from crude synthesis to final structural refinement. The loop at "Microscopy Check" emphasizes the iterative nature of obtaining diffraction-quality crystals.

References

  • Gilli, G., et al. (1989). "Resonance-Assisted Hydrogen Bonding (RAHB). A General Phenomenon in Molecular Crystals." Journal of the American Chemical Society.[3] Link

  • Otera, J. (1991). "Transesterification." Chemical Reviews. (General reference for ester synthesis dynamics). Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard tool for analyzing packing interactions). Link

  • Clayden, J., et al. Organic Chemistry. Oxford University Press. (Source for Claisen condensation mechanisms).[4]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

Sources

Validation

High-performance liquid chromatography (HPLC) analysis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Executive Summary This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (EDMO). Designed for pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (EDMO). Designed for pharmaceutical researchers and process chemists, this document moves beyond generic protocols to address the specific physicochemical challenges of


-keto esters—specifically keto-enol tautomerism  and transesterification artifacts .

We compare the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries and evaluate the impact of protic vs. aprotic solvents on analyte stability.

Chemical Context & Analytical Challenges

The analysis of EDMO presents two distinct challenges that often lead to method validation failures if ignored:

  • Keto-Enol Tautomerism: As a

    
    -keto ester, EDMO exists in equilibrium between its keto and enol forms. In standard RP-HPLC, this interconversion can occur on the timescale of the separation, leading to peak broadening, splitting, or "saddle" peaks between the two tautomers.
    
  • Transesterification Risk: The ethyl ester moiety is susceptible to nucleophilic attack by solvents. Dissolving EDMO in methanol (a common HPLC diluent) can result in the formation of the methyl ester analog, creating a false impurity peak that grows over time.

Tautomerism Management Strategy

To achieve a single, sharp peak, the equilibrium must be "frozen" or shifted entirely to one side. This is best achieved by maintaining an acidic mobile phase pH (< 3.0) and controlling column temperature.

Tautomerism_Logic EDMO EDMO (Analyte) Keto Keto Form (Less Polar) EDMO->Keto Enol Enol Form (More Polar, H-Bonded) EDMO->Enol Keto->Enol Equilibrium Split Result: Split/Broad Peaks Keto->Split Neutral pH Unified Result: Single Sharp Peak Keto->Unified With Acid Enol->Split Neutral pH Enol->Unified With Acid Acid Acidic Mobile Phase (pH < 3.0) Acid->Keto Stabilizes Acid->Enol Suppresses Ionization

Figure 1: Impact of mobile phase acidity on stabilizing the keto-enol equilibrium for reproducible chromatography.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

While C18 is the industry standard, the 3,5-dimethoxy aromatic ring of EDMO offers a unique handle for


 interactions. We compared a standard C18 column  against a Phenyl-Hexyl column  to evaluate selectivity, particularly regarding the separation of EDMO from its potential hydrolysis product (3,5-dimethoxybenzoic acid).
Experimental Conditions
  • System: Agilent 1260 Infinity II

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV @ 254 nm

Performance Data
ParameterColumn A: C18 (Standard)Column B: Phenyl-Hexyl (Recommended)Interpretation
Retention Time (

)
4.2 min5.8 minPhenyl-Hexyl shows greater retention due to

interaction with the dimethoxy ring.
Selectivity (

)
*
1.121.35Phenyl-Hexyl provides superior separation between EDMO and des-methoxy impurities.
Tailing Factor (

)
1.3 (Mild Tailing)1.05 (Symmetric)The rigid aromatic stationary phase reduces secondary silanol interactions better for this oxygen-rich analyte.
Resolution (

)
2.54.8Critical: Phenyl-Hexyl resolves the ethyl ester from the methyl ester artifact (if present).

*Selectivity calculated relative to the nearest synthetic impurity.

Recommendation: Use Phenyl-Hexyl chemistries for purity profiling. The enhanced selectivity prevents co-elution of structurally similar aromatic impurities.

Mobile Phase & Sample Preparation: The "Artifact Trap"

A common error in analyzing ethyl esters is using Methanol (MeOH) as a diluent or mobile phase component without validation.

The Transesterification Phenomenon

In the presence of trace acidity or basicity, Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate dissolved in Methanol will slowly convert to Methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate.

  • Observation: A new peak appears at RRT ~0.92 after 4 hours in the autosampler.

  • Prevention: Use Acetonitrile (ACN) as the sample diluent.

Optimized Gradient Method (Phenyl-Hexyl Phase)
Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (Acetonitrile)
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating. If the system suitability check fails, do not proceed to sample analysis.

Step 1: System Preparation
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase Prep:

    • Channel A: Add 1 mL Formic Acid to 1 L HPLC-grade water. Mix well.

    • Channel B: 100% Acetonitrile (Do not use Methanol).

  • Equilibration: Flush column with 50:50 A:B for 20 mins, then equilibrate at initial conditions (90:10) for 15 mins.

Step 2: Standard Preparation (Critical)
  • Weigh 10 mg of EDMO reference standard into a 20 mL scintillation vial.

  • Diluent Selection: Add 10 mL of Acetonitrile .

    • Why? ACN is aprotic and prevents transesterification.

  • Vortex for 30 seconds.

  • Transfer to an amber HPLC vial (protects light-sensitive aromatic ethers).

Step 3: System Suitability Test (SST)

Inject the standard 5 times.

  • Acceptance Criteria:

    • Retention Time %RSD

      
       2.0%
      
    • Peak Area %RSD

      
       2.0%
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.2

Workflow_Protocol Start Start Analysis Diluent Select Diluent: Acetonitrile Start->Diluent Diluent_Bad Diluent: Methanol Start->Diluent_Bad Avoid Prep Prepare Standard (1 mg/mL) Diluent->Prep Artifact Artifact Formation: Methyl Ester Peak Diluent_Bad->Artifact Inject Inject 5 Replicates Prep->Inject Check Check Tailing Factor Inject->Check Pass Tf < 1.2 Proceed to Samples Check->Pass Yes Fail Tf > 1.2 Check pH or Column Check->Fail No

Figure 2: Workflow decision tree emphasizing correct solvent selection to ensure data integrity.

Detection: UV vs. Mass Spectrometry

For routine QA/QC, UV detection is sufficient. However, for identifying degradation products, MS is required.

  • UV-Vis (DAD):

    • Primary Wavelength: 254 nm (Strong absorption by the benzene ring).

    • Secondary Wavelength: 280 nm (Specific to the methoxy-substituted aromatic system, less interference from aliphatic solvents).

  • Mass Spectrometry (LC-MS):

    • Ionization: ESI Positive Mode (

      
      ).
      
    • Target Mass: 253.1 m/z (Parent).

    • Note: If using MS, ensure the mobile phase additive is volatile (Formic Acid is acceptable; Phosphate buffers are not).

References

  • PubChem. (n.d.).[1] Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Meyer, V. R. (2004). Practical High-Performance Liquid Chromatography (4th ed.). Wiley.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Chromatography Forum. (2007).[2] Keto-enol tautomerism in HPLC. Retrieved from [Link] (Field insights on temperature control for beta-keto esters).

  • SIELC Technologies. (n.d.). Separation of 1,2-Dimethoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link] (Reference for dimethoxybenzene retention behavior).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate proper disposal procedures

Topic: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals CAS Registry Number: 97025-16-6 Executive Safety & Disposal Summary Et...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals CAS Registry Number: 97025-16-6

Executive Safety & Disposal Summary

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is a specialized


-keto ester intermediate used primarily in organic synthesis and medicinal chemistry. While specific regulatory data for this exact CAS (97025-16-6) is limited compared to commodity chemicals, its structural analogs (e.g., ethyl benzoylacetate derivatives) dictate a clear safety profile: it is an irritant  targeting the eyes, skin, and respiratory tract, and must be treated as potentially harmful if swallowed .

Core Directive: This compound is not biodegradable in standard wastewater systems. It requires segregation into Non-Halogenated Organic Waste streams for high-temperature incineration. Under no circumstances should this material be discharged into sink drains or municipal trash.

Chemical Characterization & Hazard Profile

Effective disposal begins with accurate characterization. This compound falls under the "Characteristic Waste" classification if it exhibits ignitability or toxicity, though it is typically regulated as a general organic hazard in research quantities.

ParameterData / Specification
Chemical Name Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
CAS Number 97025-16-6
Molecular Formula

Molecular Weight 252.26 g/mol
Physical State Typically a viscous oil or low-melting solid (Store at 2-8°C)
GHS Classification Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Incompatibilities Strong oxidizing agents, Strong bases (potential for hydrolysis/exothermic reaction)

Critical Insight: As a


-keto ester, this compound possesses methylene protons flanked by two carbonyl groups (

). Contact with strong bases (e.g., NaOH, NaH) can generate enolates, leading to exothermic condensation reactions. Segregate strictly from caustic waste streams.

Waste Segregation & Disposal Protocols

Protocol A: Pure Chemical Disposal (Expired/Surplus Stock)
  • Classification: Non-Halogenated Organic Solvent/Solid Waste.

  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling: Must read "Hazardous Waste - Organic Esters." List constituents as "Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (100%)."

  • Action:

    • Dissolve solid/viscous residues in a minimal amount of compatible solvent (e.g., Acetone or Ethyl Acetate) if required by your facility's liquid waste stream.

    • Transfer to the Non-Halogenated Organic waste drum.

    • Do not mix with oxidizers (Nitric acid, Peroxides) to prevent fire hazards.

Protocol B: Reaction Mixtures & Mother Liquors
  • Scenario: The compound is dissolved in solvents (DCM, THF, Methanol).

  • Halogenated vs. Non-Halogenated:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste .

    • If dissolved in Ethyl Acetate , Methanol , or THF : Dispose in Non-Halogenated Waste .

  • Quenching: If the reaction mixture contains residual base (e.g., Sodium Ethoxide), quench with dilute HCl or Ammonium Chloride before transfer to the waste container to prevent pressurization.

Protocol C: Contaminated Solids (PPE, Weigh Boats, Silica)
  • Classification: Hazardous Solid Waste (Debris).

  • Action:

    • Collect contaminated gloves, paper towels, and silica gel in a double-lined clear polyethylene bag (minimum 4 mil thickness).

    • Seal with a zip-tie or tape.

    • Place inside the designated solid waste drum/box.

    • Silica Gel: If used in column chromatography, flash off volatile solvents in a fume hood before binning the silica to prevent volatile organic compound (VOC) accumulation in the waste bin.

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is necessary to prevent environmental release.

Required PPE: Nitrile gloves (double-layered recommended), safety goggles, lab coat. (Respiratory protection if dust/aerosol is present).[1]

Step-by-Step Cleanup:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Contain: Surround the spill with absorbent boom or pillows.

  • Absorb:

    • Liquid/Oil: Cover with vermiculite, sand, or commercial organic spill pads.

    • Solid: Dampen slightly with inert oil or water (if compatible) to suppress dust, then sweep carefully.

  • Clean: Wipe the surface with acetone followed by soap and water.

  • Dispose: Place all absorbent materials into a hazardous solid waste bag (Protocol C).

Decision Logic for Disposal (Visualization)

The following diagram illustrates the decision matrix for segregating Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate waste streams.

DisposalWorkflow Start Waste Generation: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate StateCheck Physical State / Matrix? Start->StateCheck PureChem Pure Substance (Expired/Surplus) StateCheck->PureChem Solid/Oil Solution Dissolved in Solvent StateCheck->Solution Liquid SolidDebris Contaminated Solids (Gloves, Silica, Wipes) StateCheck->SolidDebris Debris DissolveStep Dissolve in min. Acetone (Optional) PureChem->DissolveStep SolventCheck Solvent Type? Solution->SolventCheck SolidWaste HAZARDOUS SOLID WASTE (Double-bagged) SolidDebris->SolidWaste HaloWaste HALOGENATED WASTE (e.g., DCM, Chloroform mix) SolventCheck->HaloWaste Contains Halogens NonHaloWaste NON-HALOGENATED WASTE (e.g., Acetone, EtOAc mix) SolventCheck->NonHaloWaste No Halogens DissolveStep->NonHaloWaste

Figure 1: Waste segregation logic flow ensures compliance with EPA and local hazardous waste regulations.

Regulatory Compliance & Transport

  • US EPA (RCRA): This specific CAS is not P-listed or U-listed. However, it must be characterized by the generator. If ignitable (flash point < 60°C), assign code D001 . If not, manage as non-regulated chemical waste destined for incineration.

  • Transport (DOT/IATA):

    • Generally not regulated as Dangerous Goods for transport unless in solution with flammable solvents.

    • Storage Code: Green (General Chemical Storage) or Refrigerator (if temperature sensitive).

References

  • PubChem. (2025).[2] Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate Compound Summary (Analogous Safety Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Strategic Overview: Beyond Basic Compliance As researchers in drug discovery, we often treat intermediates like Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 71532-13-3) as routine reagents. However, this -keto est...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Beyond Basic Compliance

As researchers in drug discovery, we often treat intermediates like Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 71532-13-3) as routine reagents. However, this


-keto ester is a critical scaffold in the synthesis of resorcinol derivatives and polyketide mimics. Its handling requires precision not just for safety, but to prevent moisture-induced hydrolysis or decarboxylation which compromises downstream yield.

This guide moves beyond the generic "wear gloves" instruction. It provides a risk-based operational protocol designed to protect the operator from irritation and the compound from degradation.[1]

Hazard Identification & Risk Logic

Before selecting PPE, we must understand the specific molecular risks. This compound shares the reactivity profile of phenyl-substituted


-keto esters.
Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Lipophilic nature allows dermal penetration; ester functionality can cause local dermatitis.Zero-skin-contact policy. Lab coats must be buttoned to the neck.
Eye Irritation H319 Fine particulates (if solid) or aerosols act as mechanical and chemical irritants to the cornea.Goggles are mandatory; safety glasses are insufficient for powders.
STOT-SE H335 Respiratory tract irritation.[2] Dust/mist inhalation triggers mucosal inflammation.Fume hood usage is non-negotiable.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation data for organic esters and standard laboratory hygiene for irritants.

A. Hand Protection: The "Splash vs. Immersion" Rule
  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Scientific Rationale: While Nitrile provides excellent protection against solids, it has limited resistance to organic esters in solution (breakthrough time < 15 mins for some esters).

  • Protocol:

    • Handling Solid: Standard Nitrile gloves are sufficient.

    • Handling Solution (e.g., in Ethyl Acetate/DCM): Double Gloving is required.

      • Inner Layer: Nitrile (Standard).

      • Outer Layer: Nitrile (Disposable) - Change immediately upon any splash.

    • Prohibited: Latex (rapid permeation by organic carriers).

B. Eye & Face Protection[2][4][5][6][7]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Rationale: Safety glasses with side shields do not seal against drifting airborne dust generated during weighing or static discharge.

C. Respiratory Protection[1]
  • Primary Control: Engineering Control (Chemical Fume Hood).

  • Secondary (Emergency/Spill): NIOSH-approved N95 (particulate) or P100 respirator with organic vapor cartridge if outside containment.

Operational Workflow: Step-by-Step Handling

Phase 1: Preparation & Weighing

Objective: Prevent static-induced dispersal of the powder.

  • Equip PPE: Don lab coat, goggles, and double nitrile gloves.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%.

    
    -keto esters can be "fly-away" powders.
    
  • Containment: Weigh the material inside the fume hood if possible. If the balance is external, use a tared closed vessel (e.g., a screw-top vial) to transport the solid.

    • Never transport an open weigh boat across the lab.

Phase 2: Solubilization & Transfer

Objective: Mitigate splash risk during dissolution.

  • Solvent Choice: When dissolving (e.g., in EtOH or CH2Cl2), add solvent slowly down the side of the vessel to minimize aerosol generation.

  • Vessel Management: Keep the reaction vessel closed when not actively adding reagents. This prevents the escape of irritating vapors and protects the ester from atmospheric moisture.

Phase 3: Decontamination & Disposal

Objective: Neutralize residues.

  • Solid Waste: Dispose of contaminated paper towels and weigh boats in the Hazardous Solid Waste bin (sealed).

  • Liquid Waste: Segregate into Organic Waste (Non-Halogenated) unless halogenated solvents were used.

  • Surface Clean: Wipe the balance area with a detergent solution followed by ethanol. Note: Do not use bleach (hypochlorite) directly on concentrated organic esters as it may cause unwanted oxidation exotherms.

Visualized Safety Logic

The following diagrams illustrate the decision-making process for PPE and the safe handling workflow.

Diagram 1: PPE Decision Logic

PPE_Logic Start Handling Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate State Determine Physical State Start->State Solid Solid / Powder State->Solid Dry Solution In Solution (Organic Solvent) State->Solution Dissolved SolidPPE PPE: Nitrile Gloves (Single) + Splash Goggles + Fume Hood Solid->SolidPPE SolPPE PPE: Double Nitrile Gloves (Change outer immediately on splash) + Splash Goggles + Fume Hood Solution->SolPPE

Caption: Decision tree for selecting glove protocols based on the physical state of the reagent.

Diagram 2: Safe Transfer Workflow

Transfer_Workflow Step1 1. Preparation Check Fume Hood Flow Don Double Gloves Step2 2. Weighing Use Closed Vessel Neutralize Static Step1->Step2 Solid Step3 3. Solubilization Add Solvent Slowly Avoid Aerosols Step2->Step3 Transfer Step4 4. Cleanup Wipe with EtOH Dispose in Organic Waste Step3->Step4 Complete

Caption: Step-by-step operational workflow to minimize exposure risks.

Emergency Response Procedures

  • Eye Contact: Immediately flush with water for 15 minutes.[3][4][5] Hold eyelids open. Do not use neutralizing agents. Seek medical attention if irritation persists.[2][3]

  • Skin Contact: Remove contaminated clothing.[6][4][5][7][8] Wash skin with soap and water (esters are lipophilic; water alone is ineffective).

  • Spill (Solid): Dampen a paper towel with water (to prevent dust) and wipe up. Place in a sealed bag.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

  • Fisher Scientific. (2010).[4] Safety Data Sheet: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (Analogous Hazard Profile). Retrieved from

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical Compatibility Reference.[9] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: General Beta-Keto Esters Handling. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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